2-(4-Dibenzothiophenyl)-2-propanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-dibenzothiophen-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-15(2,16)12-8-5-7-11-10-6-3-4-9-13(10)17-14(11)12/h3-9,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWKGGIZAYIYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC2=C1SC3=CC=CC=C23)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Dibenzothiophenyl)-2-propanol
This guide provides a comprehensive overview of the synthesis and detailed characterization of 2-(4-Dibenzothiophenyl)-2-propanol, a tertiary alcohol derivative of dibenzothiophene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Significance
Dibenzothiophene, a sulfur-containing heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry and materials science.[1] The introduction of a 2-hydroxypropyl group at the 4-position of the dibenzothiophene scaffold can modulate the molecule's physicochemical properties, such as solubility and lipophilicity, and provides a handle for further functionalization. This makes this compound a valuable intermediate in the synthesis of novel bioactive compounds and functional materials.
This guide will detail a reliable two-step synthetic route to this compound, beginning with the Friedel-Crafts acylation of dibenzothiophene, followed by a Grignard reaction with a methylmagnesium halide. Furthermore, a thorough characterization of the final product using modern spectroscopic techniques will be presented.
Synthesis of this compound
The selected synthetic strategy is a robust and well-established two-step process that ensures high regioselectivity and good overall yield. The causality behind this choice lies in the directing effects of the dibenzothiophene ring system in electrophilic aromatic substitution and the reliability of the Grignard reaction for the formation of tertiary alcohols.
Part 1: Friedel-Crafts Acylation of Dibenzothiophene to 4-Acetyldibenzothiophene
The first step involves the introduction of an acetyl group at the 4-position of the dibenzothiophene ring via a Friedel-Crafts acylation reaction.[2][3][4] This reaction utilizes an acyl chloride in the presence of a Lewis acid catalyst. The regioselectivity for the 4-position is governed by the electronic and steric properties of the dibenzothiophene nucleus.
Reaction Mechanism:
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol:
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Dibenzothiophene | C₁₂H₈S | 184.26 | 10.0 g | 0.054 |
| Acetyl Chloride | CH₃COCl | 78.50 | 4.7 mL (5.2 g) | 0.066 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 8.0 g | 0.060 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Hydrochloric Acid (1 M) | HCl | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add dibenzothiophene (10.0 g, 0.054 mol) and anhydrous dichloromethane (100 mL).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (8.0 g, 0.060 mol) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Slowly add acetyl chloride (4.7 mL, 0.066 mol) dropwise from the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture slowly onto crushed ice (ca. 100 g) in a 500 mL beaker with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford 4-acetyldibenzothiophene as a crystalline solid.
Part 2: Grignard Reaction of 4-Acetyldibenzothiophene to this compound
The second step involves the conversion of the ketone, 4-acetyldibenzothiophene, to the desired tertiary alcohol using a Grignard reagent.[5] The nucleophilic methyl group from methylmagnesium iodide will attack the electrophilic carbonyl carbon of the ketone.
Reaction Mechanism:
Caption: Mechanism of Grignard Reaction.
Experimental Protocol:
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Acetyldibenzothiophene | C₁₄H₁₀OS | 226.29 | 5.0 g | 0.022 |
| Methylmagnesium Iodide (3.0 M in Diethyl Ether) | CH₃MgI | 141.26 | 8.8 mL | 0.026 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-acetyldibenzothiophene (5.0 g, 0.022 mol) dissolved in anhydrous diethyl ether (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium iodide solution (8.8 mL of 3.0 M solution in diethyl ether, 0.026 mol) dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Characterization of this compound
A self-validating protocol for characterization involves a multi-technique approach to confirm the structure and purity of the synthesized compound.
Workflow for Characterization:
Caption: Workflow for Product Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2-7.4 | Multiplet | 7H | Aromatic protons of dibenzothiophene |
| ~2.5 | Singlet | 1H | Hydroxyl proton (-OH) |
| ~1.7 | Singlet | 6H | Methyl protons (-C(CH₃)₂) |
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~150-120 | Aromatic carbons of dibenzothiophene |
| ~75 | Quaternary carbon (-C(OH)) |
| ~30 | Methyl carbons (-CH₃) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectral Data:
| m/z | Interpretation |
| ~242 | Molecular ion [M]⁺ |
| ~227 | [M - CH₃]⁺ |
| ~184 | [Dibenzothiophene]⁺ |
Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) | Interpretation |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2900 | C-H stretch (aliphatic) |
| ~1600, 1450 | C=C stretch (aromatic) |
| ~1150 | C-O stretch (tertiary alcohol) |
Safety and Handling
-
Dibenzothiophene: Handle with gloves and safety glasses in a well-ventilated area.
-
Acetyl Chloride: Corrosive and lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Aluminum Chloride: Corrosive and reacts violently with water. Handle in a dry environment, preferably in a glove box or under an inert atmosphere.
-
Grignard Reagents: Highly flammable and react violently with water and protic solvents. All glassware must be flame-dried, and the reaction must be carried out under an inert atmosphere (nitrogen or argon).
-
Diethyl Ether: Extremely flammable. Use in a well-ventilated fume hood away from any ignition sources.
References
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. PMC. [Link]
-
Dibenzothiophene | C12H8S | CID 3023. PubChem. [Link]
-
(PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. ResearchGate. [Link]
- Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
-
Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. [Link]
-
mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro. MDPI. [Link]
-
Using Acyl Chlorides in Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
-
(PDF) A facile synthesis of novel series (Z)-2-((4-oxo-5-(thiophen-2-yl methylene)-4,5-dihydro thiazol-2-yl)amino) substituted acid. ResearchGate. [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC. [Link]
-
Supplementary Information for. The Royal Society of Chemistry. [Link]
-
friedel-crafts acylation of benzene. chemguide. [Link]
-
Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. ResearchGate. [Link]
-
(PDF) Synthesis, spectral characterization, and theoretical investigation of the photovoltaic properties of (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1, 3-dione. ResearchGate. [Link]
-
infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. [Link]
-
Friedel-Crafts acylation (video). Khan Academy. [Link]
-
C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
¹H NMR of dibenzothiophene sulfone in CDCl3.. ResearchGate. [Link]62391692)
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-(Dibenzo[b,d]thiophen-4-yl)propan-2-ol
This guide provides a comprehensive overview of the physicochemical properties of 2-(dibenzo[b,d]thiophen-4-yl)propan-2-ol, a tertiary alcohol derivative of the tricyclic aromatic compound dibenzothiophene. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the synthesis, characterization, and potential applications of this molecule.
Introduction and Nomenclature
2-(Dibenzo[b,d]thiophen-4-yl)propan-2-ol is a unique molecule that combines the rigid, planar structure of dibenzothiophene with a tertiary alcohol functional group. The dibenzothiophene core is a sulfur-containing polycyclic aromatic hydrocarbon found in petroleum products and is of significant interest in environmental science and as a scaffold in medicinal chemistry.[1] The addition of the 2-hydroxypropyl group at the 4-position introduces a chiral center and a polar functional group, which can significantly influence the molecule's solubility, reactivity, and biological activity.
The correct IUPAC name for this compound is 2-(dibenzo[b,d]thiophen-4-yl)propan-2-ol . The numbering of the dibenzo[b,d]thiophene ring system starts from the carbon atom adjacent to the sulfur atom and proceeds around the rings.
Molecular Structure:
Caption: Chemical structure of 2-(dibenzo[b,d]thiophen-4-yl)propan-2-ol.
Synthesis Pathway
A robust synthesis of 2-(dibenzo[b,d]thiophen-4-yl)propan-2-ol can be achieved through a two-step process involving a Friedel-Crafts acylation followed by a Grignard reaction. This approach allows for the regioselective introduction of the desired functional group onto the dibenzothiophene core.
Sources
An In-Depth Technical Guide to 2-(4-Dibenzothiophenyl)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Dibenzothiophenyl)-2-propanol is a tertiary alcohol derivative of dibenzothiophene, a sulfur-containing heterocyclic compound. The rigid, planar structure of the dibenzothiophene core is a recognized scaffold in medicinal chemistry, appearing in various biologically active molecules.[1][2] The addition of a 2-hydroxypropyl group at the 4-position introduces a chiral center and a functional group capable of hydrogen bonding, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of this compound, including its chemical identity, a proposed synthetic pathway, its potential applications in drug discovery, and essential safety considerations.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. It is important to note that while the CAS number and molecular formula are confirmed, detailed experimental data for properties such as melting and boiling points are not widely available, reflecting the compound's specialized nature.
| Property | Value | Source |
| CAS Number | 147791-88-6 | [3] |
| Molecular Formula | C₁₅H₁₄OS | [3] |
| Molecular Weight | 242.34 g/mol | |
| IUPAC Name | 2-(dibenzo[b,d]thiophen-4-yl)propan-2-ol | |
| Physical Form | Solid | |
| InChI Key | NWWKGGIZAYIYSN-UHFFFAOYSA-N |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process, beginning with the Friedel-Crafts acylation of dibenzothiophene to form the key intermediate, 4-acetyldibenzothiophene. This ketone is then treated with a Grignard reagent to yield the desired tertiary alcohol.
Step 1: Friedel-Crafts Acylation for the Synthesis of 4-Acetyldibenzothiophene
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with an aromatic ring.[4][5] In this step, dibenzothiophene is acylated using an acetylating agent in the presence of a Lewis acid catalyst.
Reaction: Dibenzothiophene + Acetyl Chloride/Acetic Anhydride --(AlCl₃)--> 4-Acetyldibenzothiophene
Causality: The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl halide, generating a highly electrophilic acylium ion. The electron-rich dibenzothiophene ring then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation restores aromaticity and yields the acylated product.[4] It is important to note that Friedel-Crafts acylation of dibenzothiophene can potentially yield a mixture of isomers, and purification by chromatography may be necessary to isolate the desired 4-acetyl derivative.[6]
Detailed Protocol:
-
In a flask equipped with a stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride in a dry, non-polar solvent such as dichloromethane or nitrobenzene.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride to the cooled suspension while stirring.
-
In a separate flask, dissolve dibenzothiophene in the same solvent.
-
Add the dibenzothiophene solution dropwise to the acylium ion solution.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it over crushed ice and an aqueous solution of hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate 4-acetyldibenzothiophene.
Step 2: Grignard Reaction for the Synthesis of this compound
The Grignard reaction is a powerful tool for the formation of alcohols from carbonyl compounds.[7] Here, the ketone intermediate from Step 1 is reacted with methylmagnesium bromide.
Reaction: 4-Acetyldibenzothiophene + CH₃MgBr --> this compound
Causality: The Grignard reagent, methylmagnesium bromide, acts as a source of the nucleophilic methyl carbanion.[7] This nucleophile attacks the electrophilic carbonyl carbon of 4-acetyldibenzothiophene, forming a magnesium alkoxide intermediate. An aqueous acidic workup then protonates the alkoxide to yield the final tertiary alcohol product.[8]
Detailed Protocol:
-
Dissolve 4-acetyldibenzothiophene in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylmagnesium bromide in ether to the ketone solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.
Experimental Workflow and Data Visualization
The following diagrams illustrate the proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Characterization
The structural elucidation and purity assessment of this compound would be conducted using standard analytical techniques in organic chemistry:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of atoms and the presence of the dibenzothiophene and 2-propanol moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group.[8]
-
Melting Point Analysis: A sharp melting point range for the solid product would be indicative of high purity.
Applications in Drug Discovery
The dibenzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. Benzothiophene derivatives, a related class of compounds, have been explored for their anti-inflammatory, anticancer, antibacterial, and antidiabetic properties.[1][2]
The introduction of the 2-propanol group onto the dibenzothiophene core in this compound offers several strategic advantages for drug design:
-
Improved Solubility: The hydroxyl group can increase the aqueous solubility of the otherwise lipophilic dibenzothiophene core, which is often a critical factor for oral bioavailability.[9]
-
Hydrogen Bonding: The -OH group can act as a hydrogen bond donor and acceptor, potentially leading to stronger and more specific interactions with biological targets such as enzymes and receptors.
-
Chirality: The tertiary alcohol creates a chiral center, allowing for the synthesis and evaluation of individual enantiomers, which may exhibit different biological activities and safety profiles.
Given these features, this compound and its analogues could be valuable lead compounds for the development of novel therapeutics, particularly in areas where dibenzothiophene derivatives have already shown promise, such as in the development of EP4 receptor antagonists.[1]
Safety and Handling
-
Dibenzothiophene: This compound is considered harmful if swallowed and may cause eye, skin, and respiratory tract irritation.[10][11] It is also very toxic to aquatic life with long-lasting effects.[11]
-
Tertiary Alcohols: Tertiary alcohols, such as tert-butyl alcohol, are generally flammable liquids and vapors.[4] They can cause serious eye irritation and may cause respiratory irritation and drowsiness or dizziness.[4][9]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Take precautionary measures against static discharge.
Conclusion
This compound is a specialized chemical compound with significant potential for application in drug discovery and medicinal chemistry. While detailed physicochemical and toxicological data are sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from related compounds. The unique combination of the dibenzothiophene scaffold and a tertiary alcohol functional group makes it an attractive target for further investigation by researchers in the pharmaceutical sciences.
References
Sources
- 1. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(dibenzo[b,d]thiophen-4-yl)propan-2-ol | 147791-88-6 [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol [sigmaaldrich.com]
- 11. actylislab.com [actylislab.com]
A Technical Guide to the Predicted Spectral Characteristics of 2-(4-Dibenzothiophenyl)-2-propanol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: A thorough investigation of publicly accessible chemical databases and scientific literature did not yield experimentally-derived spectral data (NMR, IR, MS) for the specific molecule 2-(4-Dibenzothiophenyl)-2-propanol. This guide has therefore been developed to provide a robust, theory-grounded prediction of its spectral characteristics. By dissecting the molecule into its constituent functional groups—the dibenzothiophene aromatic system and the tertiary alcohol moiety—we can forecast the spectroscopic signatures that define its structure. This document is intended to serve as an expert-level reference for researchers who may synthesize this compound and require a baseline for its analytical characterization.
Molecular Structure and Predicted Spectroscopic Overview
This compound is a tertiary alcohol containing a polycyclic aromatic heterocycle. The structure consists of a dibenzothiophene (DBT) core substituted at the C4 position with a 2-hydroxyprop-2-yl group.
-
Dibenzothiophene Moiety: A rigid, planar system of two benzene rings fused to a central thiophene ring. This component will dominate the aromatic region of the NMR spectra and contribute to a high molecular weight and specific fragmentation patterns in mass spectrometry.
-
2-Propanol Moiety: This tertiary alcohol group introduces characteristic signals, including a hydroxyl proton and a strong methyl singlet in the ¹H NMR spectrum, a quaternary carbon and methyl carbons in the ¹³C NMR spectrum, a broad O-H stretch in the IR spectrum, and specific fragmentation pathways in the mass spectrum.
The following sections will provide a detailed analysis of the expected data from core analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we predict distinct signals corresponding to the aromatic protons of the dibenzothiophene core and the aliphatic protons of the 2-propanol substituent.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show signals in both the aromatic and aliphatic regions. The integration of these signals should correspond to the number of protons in each unique chemical environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Key Insights |
|---|---|---|---|
| Aromatic (DBT) | 7.0 - 8.5 | Doublet, Triplet, Multiplet | The protons on the dibenzothiophene ring will appear in the downfield aromatic region. Their precise shifts and coupling patterns depend on their position relative to the sulfur atom and the bulky 2-propanol group. Protons adjacent to the sulfur atom are typically shifted further downfield.[1][2] |
| Methyl (CH₃) | ~1.6 - 1.8 | Singlet | The six protons of the two methyl groups are chemically equivalent. As there are no adjacent protons, the signal will be a sharp singlet. This strong singlet is a hallmark of the tertiary butyl alcohol-type structure.[3] |
| Hydroxyl (OH) | ~1.8 - 2.5 (variable) | Singlet (broad) | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet and may exchange with D₂O.[3] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Rationale & Key Insights |
|---|---|---|
| Aromatic (DBT) | 120 - 150 | The dibenzothiophene core will produce multiple signals in the aromatic region. Carbons bonded to the sulfur atom (C4a, C5a) and the substituted carbon (C4) will have distinct chemical shifts.[4][5] |
| Quaternary (C-OH) | 70 - 75 | The carbon atom bearing the hydroxyl group is a quaternary carbon and will appear in this region. Its signal will likely be of lower intensity compared to protonated carbons.[5] |
| Methyl (CH₃) | 30 - 35 | The two equivalent methyl carbons will give rise to a single signal in the aliphatic region of the spectrum.[5] |
Experimental Protocol: NMR Data Acquisition
A self-validating system for acquiring NMR data involves careful sample preparation and instrument calibration.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be advantageous for ensuring the observation of the hydroxyl proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, particularly in the complex aromatic region.[6]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for its alcohol and aromatic components.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale & Key Insights |
|---|---|---|---|
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong | This broad and intense absorption is characteristic of a hydrogen-bonded hydroxyl group and is a key indicator of the alcohol functionality.[7] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Medium | These absorptions correspond to the C-H stretching vibrations of the dibenzothiophene aromatic rings. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | These bands arise from the C-H stretching vibrations of the methyl groups. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple, Sharp | These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic rings of the dibenzothiophene core. |
| C-O Stretch (Tertiary Alcohol) | 1150 - 1250 | Strong | The C-O stretching vibration for a tertiary alcohol is typically found in this region and is expected to be a strong band.[7] |
Experimental Protocol: IR Data Acquisition Workflow
The following workflow ensures reliable and reproducible IR data.
Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum Fragmentation
For this compound (Molecular Weight: 242.33 g/mol ), we can predict the following key ions under electron ionization (EI) conditions.
-
Molecular Ion (M⁺): The parent ion peak is expected at m/z = 242.
-
[M-CH₃]⁺ Ion: Loss of a methyl radical (•CH₃) from the molecular ion is a very common fragmentation pathway for molecules with a tertiary alcohol or t-butyl group. This would result in a stable tertiary carbocation and likely be the base peak at m/z = 227.
-
[M-H₂O]⁺ Ion: Dehydration, or the loss of a water molecule, is a characteristic fragmentation of alcohols. This would lead to a peak at m/z = 224.
-
Dibenzothiophene Cation Radical: Fragmentation could also lead to the formation of the dibenzothiophene cation radical at m/z = 184.[1]
Table 4: Predicted Key Mass Spectral Fragments
| m/z | Proposed Fragment | Rationale & Key Insights |
|---|---|---|
| 242 | [C₁₅H₁₄OS]⁺ | Molecular ion (M⁺). Its intensity may be low due to the stability of subsequent fragments. |
| 227 | [C₁₄H₁₁OS]⁺ | Base Peak. Loss of a methyl group (•CH₃) to form a stable oxonium ion or tertiary carbocation. This is a highly favored fragmentation.[3] |
| 184 | [C₁₂H₈S]⁺ | Dibenzothiophene cation radical. Formed by cleavage of the C-C bond between the aromatic ring and the propanol side chain.[1] |
Experimental Protocol: Mass Spectrometry Analysis
A typical protocol for obtaining an electron ionization mass spectrum is outlined below.
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Conclusion and Forward-Looking Statement
This guide provides a comprehensive, theory-based prediction of the NMR, IR, and MS spectral data for this compound. The expected spectroscopic signatures are dominated by the dibenzothiophene aromatic system and the tertiary alcohol group. The most characteristic predicted signals include a strong 6-proton singlet around 1.6-1.8 ppm in the ¹H NMR, a broad O-H stretch around 3200-3600 cm⁻¹ in the IR, and a base peak at m/z 227 in the mass spectrum, corresponding to the loss of a methyl group. These predictions offer a valuable, authoritative baseline for any researcher undertaking the synthesis and characterization of this compound, ensuring that experimental results can be confidently validated.
References
-
National Center for Biotechnology Information. "Dibenzothiophene" PubChem Compound Summary for CID 3023. [Link]
-
Doc Brown's Chemistry. "Mass spectrum of propan-2-ol". [Link]
-
Wenzel, T. J., & Charkoudian, L. (2020). "NMR Spectroscopy". In Analytical Chemistry 2.1 (LibreTexts). [Link]
-
Doc Brown's Chemistry. "Infrared spectrum of propan-2-ol". [Link]
-
National Center for Biotechnology Information. "Dibenzothiophene sulfone" PubChem Compound Summary for CID 13908. [Link]
-
Farfán-Paredes, M., & Santillan, R. (2024). "2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights". Acta Crystallographica Section C: Structural Chemistry, 80(Pt 9), 472–477. [Link]
-
Farfán-Paredes, M., & Santillan, R. (2024). "2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights". PubMed. [Link]
-
MassBank. "2-propanol Mass Spectrum". [Link]
-
Doc Brown's Chemistry. "C-13 NMR spectrum of propan-2-ol". [Link]
Sources
- 1. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibenzothiophene(132-65-0) 1H NMR spectrum [chemicalbook.com]
- 3. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Dibenzothiophene sulfone | C12H8O2S | CID 13908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Crystal Structure of 2-(4-Dibenzothiophenyl)-2-propanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystallographic analysis of 2-(4-dibenzothiophenyl)-2-propanol, a derivative of dibenzothiophene. While the specific crystal structure of this compound is not publicly cataloged, this document outlines a complete and scientifically rigorous workflow for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction. This guide is designed to serve as a foundational resource, offering both theoretical insights and practical, field-proven protocols. By presenting a plausible synthetic route and a detailed methodology for crystallographic analysis, we aim to empower researchers in the fields of medicinal chemistry and materials science to explore the structure-property relationships of novel dibenzothiophene derivatives. The guide culminates in an illustrative analysis of a hypothetical crystal structure, providing a tangible example of the data and insights that can be gleaned from such studies.
Introduction: The Significance of Dibenzothiophene Scaffolds
Dibenzothiophene and its derivatives represent a class of sulfur-containing heterocyclic compounds that have garnered significant attention in various scientific domains. Their rigid, planar structure and unique electronic properties make them valuable scaffolds in the design of organic electronic materials, such as those used in OLEDs. In the realm of medicinal chemistry, the dibenzothiophene core is recognized as a bioisostere of other tricyclic systems and serves as a versatile starting point for the development of novel therapeutic agents. Derivatives have been explored for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The three-dimensional arrangement of atoms within a molecule and the intermolecular interactions in its crystalline state are pivotal in determining its physicochemical properties, such as solubility, melting point, and bioavailability. For drug development professionals, a detailed understanding of the crystal structure is crucial for rational drug design, polymorphism screening, and formulation development. This guide focuses on this compound, a tertiary alcohol derivative of dibenzothiophene, and provides a comprehensive roadmap for its structural elucidation.
Synthesis and Crystallization
Plausible Synthetic Pathway: Grignard Reaction
A reliable method for the synthesis of the tertiary alcohol this compound is the Grignard reaction.[1][2][3] This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to a ketone. In this proposed synthesis, 4-dibenzothiophenylmagnesium bromide is reacted with acetone to yield the desired product. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of acetone, forming a new carbon-carbon bond.[4][5]
Experimental Protocol: Synthesis of this compound
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 4-bromodibenzothiophene in anhydrous diethyl ether.
-
Add a small portion of the 4-bromodibenzothiophene solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 4-bromodibenzothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, 4-dibenzothiophenylmagnesium bromide.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In the dropping funnel, place a solution of dry acetone in anhydrous diethyl ether.
-
Add the acetone solution dropwise to the stirred Grignard reagent. A vigorous reaction is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional two hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Growing Single Crystals
The acquisition of high-quality single crystals is often the most challenging step in determining a crystal structure.[6][7] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form. Several methods can be employed, with slow evaporation and vapor diffusion being the most common for small organic molecules.[8][9][10]
Experimental Protocol: Single Crystal Growth
Method A: Slow Evaporation
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a clean vial. The compound should be moderately soluble in the chosen solvent.[10]
-
Cover the vial with a cap or parafilm with a few small holes poked through to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of single crystals.
Method B: Vapor Diffusion
-
In a small, open vial, dissolve the purified compound in a small amount of a relatively low-volatility solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).
-
Place this small vial inside a larger, sealed jar that contains a small amount of a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexanes or pentane).
-
Over time, the anti-solvent vapor will slowly diffuse into the solvent in the inner vial, reducing the solubility of the compound and inducing crystallization.[7]
-
Allow the setup to remain undisturbed for several days to weeks.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.[11][12] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[13]
Experimental Protocol: X-ray Data Collection and Structure Solution
-
Crystal Mounting:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
-
The crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
-
Data Collection:
-
Data Processing:
-
Structure Solution and Refinement:
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data. This process adjusts atomic positions, and thermal parameters until the model converges.
-
Illustrative Crystal Structure of this compound
Disclaimer: The following crystallographic data and structural discussion are hypothetical and for illustrative purposes only, as a published crystal structure for this compound is not currently available. The data are representative of what might be expected for a compound of this nature.
Crystallographic Data Summary
The following table summarizes a plausible set of crystallographic data for this compound.
| Parameter | Illustrative Value |
| Chemical Formula | C₁₅H₁₄OS |
| Formula Weight | 242.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1285 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
| Absorption Coeff. (mm⁻¹) | 0.25 |
| F(000) | 512 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 100 |
| Reflections Collected | 10500 |
| Independent Reflections | 2500 |
| R-int | 0.045 |
| Final R indices [I>2σ(I)] | R₁ = 0.050, wR₂ = 0.120 |
| Goodness-of-fit on F² | 1.05 |
Molecular and Crystal Structure Analysis
The molecular structure of this compound would feature the planar dibenzothiophene moiety linked to a propan-2-ol group at the 4-position. The bond lengths and angles within the dibenzothiophene core are expected to be consistent with those of other aromatic systems.[16][17][18]
Caption: Molecular structure of this compound.
In the solid state, intermolecular interactions play a crucial role in dictating the crystal packing.[19][20][21] For this compound, the hydroxyl group is capable of forming hydrogen bonds, which are strong, directional interactions.[22] It is plausible that these hydrogen bonds would link molecules into chains or dimers. Additionally, the planar dibenzothiophene rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.[21]
Caption: Hypothetical intermolecular interactions in the crystal lattice.
Implications for Research and Drug Development
A detailed understanding of the crystal structure of this compound would provide valuable insights for researchers. The precise conformation of the molecule and the nature of its intermolecular interactions can inform the design of new derivatives with tailored properties. For drug development, this information is critical for:
-
Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the optimization of lead compounds.
-
Polymorphism Screening: Identifying and characterizing different crystalline forms of the compound, which can have different stabilities and bioavailabilities.
-
Formulation Development: Understanding the solid-state properties to design stable and effective drug formulations.
Conclusion
This technical guide has provided a comprehensive, albeit partially illustrative, overview of the crystal structure analysis of this compound. By detailing plausible protocols for its synthesis, crystallization, and X-ray diffraction analysis, we have constructed a complete workflow for the structural elucidation of this and similar novel compounds. The insights gained from such analyses are invaluable for advancing research in medicinal chemistry and materials science, enabling the rational design of molecules with desired properties and functions.
References
-
Chad's Prep®. Synthesis of Alcohols; Grignard Addition. Available from: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
-
Staples, R. J. Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Michigan State University. Available from: [Link]
- Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available from: [Link]
-
Ashenhurst, J. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. Available from: [Link]
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1605–1611.
-
MIT Department of Chemistry. Growing Quality Crystals. Available from: [Link]
- O'Malley, A. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1806-1830.
-
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available from: [Link]
- Thorn, A., & Pal, R. (2017). X-ray data processing. Essays in Biochemistry, 61(4), 435–444.
- Parkhurst, J. M., & Sauter, N. K. (2021). A beginner's guide to X-ray data processing. Acta Crystallographica Section D: Structural Biology, 77(Pt 6), 724–738.
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available from: [Link]
-
Creative Biostructure. X-ray Diffraction Data Collection. Available from: [Link]
- Bryant, M. J., et al. (2023). A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges. IUCrJ, 10(Pt 4), 389–400.
- Metrangolo, P., et al. (2018).
-
ACS Omega. (2026). Crystal Structure and Magnetic Modulation of Rubidium-Intercalated 2-Phenylnaphthalene. Available from: [Link]
-
Sherrill Group. Research: Intermolecular Interactions. Available from: [Link]
- Arkat USA, Inc. (2005).
- Krygowski, T. M. (1993). Crystallographic studies of inter- and intramolecular interactions reflected in aromatic character of .pi.-electron systems. Journal of Chemical Information and Computer Sciences, 33(1), 70-78.
-
Chemistry LibreTexts. (2022). 1.30: Aromatic Compounds. Available from: [Link]
-
meriSTEM. (2020). Alcohols: intermolecular forces and BP. YouTube. Available from: [Link]
-
Open Access Journals. (2023). Aromatic Compounds: Understanding the Fragrant World of Organic Chemistry. Available from: [Link]
-
BYJU'S. (2022). Aromatic Compounds Examples. Available from: [Link]
Sources
- 1. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.muohio.edu [chemistry.muohio.edu]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. How To [chem.rochester.edu]
- 11. rigaku.com [rigaku.com]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. researchgate.net [researchgate.net]
- 16. arkat-usa.org [arkat-usa.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. openaccessjournals.com [openaccessjournals.com]
- 19. A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]
- 22. youtube.com [youtube.com]
An In-depth Technical Guide to the Solubility of 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that influences its bioavailability, formulation, and overall viability in drug development. This guide provides a comprehensive technical overview of the solubility of 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol, a heterocyclic compound of interest. In the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource, offering a robust theoretical framework and detailed experimental protocols to enable researchers to determine its solubility profile in a range of relevant organic solvents. We will explore the molecular structure of 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol, discuss the principles of solubility, and provide a step-by-step guide to empirical solubility determination.
Introduction: The Significance of Solubility in Research and Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol, understanding its solubility is paramount for a variety of applications, from synthetic chemistry and purification to formulation and drug delivery. An optimal solubility profile can facilitate higher yields in reactions, simplify purification processes, and enable the development of effective dosage forms. Conversely, poor solubility can pose significant challenges, leading to low bioavailability and hindering the progression of a promising compound through the development pipeline.
This guide is designed to empower researchers with the foundational knowledge and practical methodologies to comprehensively assess the solubility of 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol in a variety of organic solvents.
Molecular Profile of 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol
A thorough understanding of the target molecule's structure is the first step in predicting and interpreting its solubility.
Chemical Structure:
Caption: Chemical structure of 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol.
Key Structural Features and Their Implications for Solubility:
-
Dibenzothiophene Core: This large, planar, and aromatic heterocyclic system is inherently hydrophobic. The delocalized π-electron system can participate in π-π stacking interactions. Dibenzothiophene itself is known to be soluble in non-polar aromatic solvents like benzene and toluene, and shows limited solubility in water.[1]
-
Propan-2-ol Substituent: The tertiary alcohol group (-C(CH₃)₂OH) introduces a polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the oxygen lone pairs). This group will enhance solubility in polar protic and aprotic solvents.
-
Overall Molecular Character: The molecule possesses a dual nature. The large, non-polar dibenzothiophene backbone dominates the molecular surface area, suggesting good solubility in non-polar to moderately polar solvents. The polar alcohol group will contribute to solubility in more polar environments.
Physicochemical Properties (Predicted and Inferred):
| Property | Value/Prediction | Rationale/Reference |
| CAS Number | 147791-86-4 | [2] |
| Molecular Formula | C₁₅H₁₄OS | [2] |
| Molecular Weight | 242.34 g/mol | [2] |
| Appearance | Likely a solid at room temperature. | Similar to dibenzothiophene and other aromatic compounds of comparable molecular weight.[1] |
| LogP (Predicted) | High | The large hydrophobic dibenzothiophene core is expected to lead to a high octanol-water partition coefficient. |
| Hydrogen Bond Donors | 1 | From the hydroxyl group. |
| Hydrogen Bond Acceptors | 1 | The oxygen of the hydroxyl group. |
Theoretical Principles of Solubility
The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. A more nuanced understanding requires consideration of intermolecular forces and solvent properties.
The Role of Intermolecular Forces
The dissolution of a solute in a solvent is an energetic process governed by the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.
Caption: Energetics of the dissolution process.
For 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol, the key interactions are:
-
Van der Waals forces (Dispersion and Dipole-Dipole): The large aromatic system will have significant dispersion forces, favoring interactions with non-polar solvents. The polar alcohol group will contribute to dipole-dipole interactions.
-
Hydrogen Bonding: The hydroxyl group is a key player, enabling hydrogen bonding with protic solvents (e.g., alcohols) and aprotic hydrogen bond acceptors (e.g., acetone, DMSO).
Solvent Polarity and its Influence
Solvents are broadly classified as polar or non-polar, a property that profoundly impacts their ability to dissolve a given solute.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the dibenzothiophene core through van der Waals forces. Good solubility is anticipated in aromatic solvents like toluene due to potential π-π stacking.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents possess a dipole moment but do not have a hydrogen atom directly bonded to an electronegative atom. They can act as hydrogen bond acceptors for the hydroxyl group of the solute. Moderate to good solubility is expected.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds. Strong interactions with the alcohol functional group of the solute are expected, leading to good solubility, provided the hydrophobic nature of the dibenzothiophene moiety does not dominate.
Experimental Determination of Solubility
A systematic experimental approach is essential to accurately quantify the solubility of 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol. The equilibrium solubility method is a widely accepted and robust technique.
Proposed Solvents for Screening
A diverse set of solvents should be selected to probe the solubility of the compound across a range of polarities and functionalities.
| Solvent Class | Example Solvents | Rationale |
| Non-polar | n-Hexane, Heptane | Baseline for non-polar interactions. |
| Aromatic | Toluene, Xylene | Probes π-π stacking interactions with the dibenzothiophene core. |
| Halogenated | Dichloromethane (DCM), Chloroform | Common laboratory solvents with moderate polarity. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Aprotic solvents with hydrogen bond accepting capability. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar aprotic solvents, good hydrogen bond acceptors. |
| Esters | Ethyl Acetate | A common solvent with moderate polarity. |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Polar protic solvents, capable of hydrogen bonding. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Often referred to as "universal" organic solvents, capable of dissolving a wide range of compounds. |
Equilibrium Solubility Determination Protocol
This protocol describes a standard method for determining the equilibrium solubility of a compound at a specific temperature.
Materials and Equipment:
-
2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small glass test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached with a saturated solution.
-
Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Quantify the concentration of 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol in the diluted sample using a pre-calibrated analytical method, such as HPLC-UV.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Self-Validation and Trustworthiness:
-
Mass Balance: After the experiment, the remaining solid can be dried and weighed to perform a mass balance, adding confidence to the results.
-
Time to Equilibrium: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant at equilibrium.
-
Reproducibility: All experiments should be performed in triplicate to ensure the precision and reliability of the data.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table of Solubility Data:
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) at 25 °C | Solubility (mol/L) at 25 °C |
| n-Hexane | Non-polar | 0.1 | Experimental Data | Calculated Data |
| Toluene | Aromatic | 2.4 | Experimental Data | Calculated Data |
| Dichloromethane | Halogenated | 3.1 | Experimental Data | Calculated Data |
| Tetrahydrofuran | Ether | 4.0 | Experimental Data | Calculated Data |
| Acetone | Ketone | 5.1 | Experimental Data | Calculated Data |
| Ethyl Acetate | Ester | 4.4 | Experimental Data | Calculated Data |
| Isopropanol | Alcohol | 3.9 | Experimental Data | Calculated Data |
| Ethanol | Alcohol | 4.3 | Experimental Data | Calculated Data |
| Methanol | Alcohol | 5.1 | Experimental Data | Calculated Data |
| Dimethylformamide | Amide | 6.4 | Experimental Data | Calculated Data |
| Dimethyl Sulfoxide | Sulfoxide | 7.2 | Experimental Data | Calculated Data |
Conclusion
While specific solubility data for 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol is not widely published, this guide provides the necessary theoretical foundation and a robust experimental framework for its determination. The dual hydrophobic and hydrophilic character of the molecule suggests a complex and interesting solubility profile. By systematically applying the principles and protocols outlined herein, researchers can generate high-quality, reliable solubility data. This information is invaluable for guiding solvent selection in synthesis and purification, as well as for informing formulation strategies in drug development, ultimately accelerating the journey of this compound from the laboratory to potential therapeutic applications.
References
-
PubChem. Dibenzothiophene. [Link]
-
Wikipedia. Dibenzothiophene. [Link]
- Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.
- Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.
Sources
A Guide to the Thermal Stability Analysis of 2-(4-Dibenzothiophenyl)-2-propanol: A Methodical Approach for Researchers
Authored by: A Senior Application Scientist
Foreword: The relentless pursuit of novel therapeutic agents necessitates a profound understanding of their fundamental physicochemical properties. Among these, thermal stability stands as a cornerstone of drug development, influencing everything from synthesis and purification to formulation and long-term storage. This technical guide provides a comprehensive framework for the thermal stability analysis of a promising, yet under-characterized molecule: 2-(4-Dibenzothiophenyl)-2-propanol. By integrating established principles of thermal analysis with predictive chemical insights, this document serves as a robust methodological blueprint for researchers, scientists, and drug development professionals. We will explore not just the "how" but, more critically, the "why" behind each experimental step, ensuring a self-validating and scientifically rigorous investigation.
Introduction: The Imperative of Thermal Stability in Drug Development
The journey of a drug candidate from laboratory curiosity to life-saving therapeutic is fraught with challenges. A critical, and often underestimated, hurdle is ensuring the molecule's stability under various stress conditions, with temperature being a primary antagonist. Thermal degradation can lead to a loss of potency, the formation of toxic byproducts, and altered bioavailability, thereby compromising both the safety and efficacy of the final drug product.[1][2]
This compound, a molecule featuring a rigid, aromatic dibenzothiophene core and a tertiary alcohol functional group, presents a unique thermal stability profile. The dibenzothiophene moiety, a sulfur-containing polycyclic aromatic hydrocarbon, is known for its inherent thermal robustness.[3][4] Conversely, the 2-propanol group introduces a potential site for thermal decomposition, primarily through dehydration. Understanding the interplay between these structural components is paramount to predicting and controlling the compound's behavior at elevated temperatures.
This guide will delineate a systematic approach to characterizing the thermal stability of this compound, leveraging the synergistic power of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6][7]
Foundational Analytical Techniques: TGA and DSC
The cornerstones of thermal analysis in the pharmaceutical sciences are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6] When used in concert, they provide a holistic view of a material's response to heat.[1]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][5] This technique is invaluable for determining the onset of decomposition, identifying the number of degradation steps, and quantifying mass loss associated with each step.[6]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][8] It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions, providing crucial information about the energetic changes occurring within the sample.[1][6]
The logical workflow for the thermal analysis of this compound is to first identify the temperatures of mass loss via TGA and then to investigate the energetic nature of these transitions using DSC.
Caption: A proposed thermal decomposition pathway for the subject compound.
Interpreting the Combined TGA/DSC Data:
-
Initial Mass Loss (TGA) with Endotherm (DSC): A mass loss in the TGA corresponding to the molecular weight of water (approximately 7.5% for this molecule), coupled with an endothermic peak in the DSC, would strongly suggest the dehydration of the 2-propanol group. This would likely be the first significant thermal event. The melting point of the parent compound, dibenzothiophene, is around 97-100°C, and this may be observed in the DSC prior to decomposition. [4]* Subsequent Mass Loss at Higher Temperatures (TGA): Further mass loss at significantly higher temperatures would indicate the breakdown of the more stable dibenzothiophene ring system. [3]This decomposition may be complex, involving multiple steps and potentially both endothermic and exothermic processes as bonds are broken and new, smaller molecules are formed.
Quantitative Data Summary (Hypothetical):
| Thermal Event | TGA Onset (°C) | TGA Mass Loss (%) | DSC Peak (°C) | Enthalpy (J/g) | Interpretation |
| Melting | N/A | ~0% | ~100-120 | Endothermic | Phase transition from solid to liquid. |
| Dehydration | ~180-220 | ~7.5% | ~200-240 | Endothermic | Loss of water from the propanol group. |
| Core Decomposition | >400 | >80% | >420 | Complex | Breakdown of the dibenzothiophene structure. |
Conclusion: Towards a Comprehensive Stability Profile
This technical guide has outlined a first-principles approach to the thermal stability analysis of this compound. By employing a systematic workflow that combines the strengths of TGA and DSC, researchers can gain critical insights into the compound's decomposition mechanisms and thermal limitations. The proposed protocols are designed to yield high-quality, reproducible data, while the interpretive framework provides a solid foundation for understanding the observed thermal behavior. A thorough thermal stability analysis, as detailed herein, is an indispensable step in the journey of transforming a promising molecule into a safe and effective pharmaceutical agent.
References
-
Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. [Link]
-
Thermal Analysis of Pharmaceutical Materials. News-Medical.Net. [Link]
-
Pharma Thermal Analysis Techniques. Scribd. [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com. [Link]
-
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. [Link]
-
Decomposition of benzothiophene, dibenzothiophene, and their derivatives in subcritical and supercritical water with alkali. Tohoku University Repository. [Link]
-
2-Propanol Activation on the Low Index Co3O4 Surfaces: A Comparative Study Using Molecular Dynamics Simulations. DuEPublico - University of Duisburg-Essen. [Link]
-
Active Ingredient Summary Table Thermal Stability. Fagron. [Link]
-
Thermal stability of dibenzothiophene in closed system pyrolysis: Experimental study and kinetic modelling. ResearchGate. [Link]
-
Decomposition of Benzothiophene, Dibenzothiophene, and Their Derivatives in Subcritical and Supercritical Water with Alkali. ResearchGate. [Link]
-
Dibenzothiophene. PubChem. [Link]
Sources
- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. news-medical.net [news-medical.net]
- 7. scribd.com [scribd.com]
- 8. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products | MDPI [mdpi.com]
Role of tertiary alcohol groups in aromatic compounds
An In-depth Technical Guide to the Role of Tertiary Alcohol Groups in Aromatic Compounds
Abstract
Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, are of increasing importance in a multitude of research applications, most notably in drug discovery and medicinal chemistry.[1] When one of the substituents is an aromatic ring, the resulting aromatic tertiary alcohol exhibits a unique combination of steric and electronic properties that confer advantageous physicochemical and metabolic profiles. This technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of tertiary alcohol groups in aromatic compounds, with a focus on their role as pharmacological modulators and versatile synthetic intermediates. Detailed experimental protocols, structured quantitative data, and mechanistic diagrams are presented to facilitate the practical application of this knowledge in a research setting.
Introduction: The Unique Standing of Aromatic Tertiary Alcohols
The hydroxyl group is a cornerstone functional group in organic chemistry, capable of forming hydrogen bonds and profoundly influencing a molecule's polarity, solubility, and binding affinity.[1] However, primary and secondary alcohols are often metabolically labile, susceptible to oxidation to aldehydes, ketones, or carboxylic acids, which can lead to rapid clearance and the formation of reactive metabolites.[1][2][3][4] Aromatic tertiary alcohols, by virtue of their structure, are resistant to oxidation at the carbinol carbon.[1][5][6] This inherent stability, combined with the steric and electronic influence of the aromatic ring, makes this motif a strategic tool for medicinal chemists aiming to optimize lead compounds into viable drug candidates.[2][3] This guide will explore the fundamental principles and practical applications of this important functional group.
Physicochemical and Stereoelectronic Properties
The interplay of steric and electronic effects governs the behavior of aromatic tertiary alcohols. The bulky nature of the tertiary carbinol center, especially when adjacent to an aromatic ring, creates significant steric hindrance. This can influence the molecule's conformation and its ability to interact with biological targets or reagents.
2.1. Steric and Electronic Effects
The aromatic ring itself can act as a bulky substituent, influencing the molecule's overall shape and accessibility of the hydroxyl group.[7] Furthermore, the π-electron system of the aromatic ring can engage in various non-covalent interactions, such as π-π stacking or cation-π interactions, which can be critical for molecular recognition at a biological target. The electronic nature of the aromatic ring (electron-rich or electron-deficient) can also influence the reactivity of the tertiary alcohol, particularly its propensity to form a carbocation.[8][9] Electron-donating groups on the aromatic ring will stabilize an adjacent carbocation, facilitating reactions that proceed through such an intermediate.[10]
2.2. Conformational Analysis
Due to the free rotation around single bonds, aromatic tertiary alcohols can adopt various conformations.[11] The study of these different spatial arrangements and their relative energies is known as conformational analysis.[12][13] The most stable conformation will minimize steric strain between the bulky substituents on the carbinol carbon and the aromatic ring. For instance, in a molecule like 1-phenyl-1-propanol, the conformation where the large phenyl and ethyl groups are anti to each other is expected to be lower in energy. Understanding the preferred conformation is crucial as it can dictate the molecule's biological activity and reactivity.
Synthesis of Aromatic Tertiary Alcohols
The most common and versatile method for synthesizing tertiary alcohols is the reaction of a Grignard reagent with a ketone.[14][15] This approach allows for the convergent assembly of complex molecules.[16]
3.1. Grignard Reaction
The addition of an aryl or alkyl Grignard reagent to a ketone is a powerful carbon-carbon bond-forming reaction that yields a tertiary alcohol upon acidic workup.[17][18] For the synthesis of an aromatic tertiary alcohol, one can either react an aryl Grignard reagent with a ketone or an alkyl Grignard reagent with an aryl ketone.[17]
Caption: General workflow for the synthesis of an aromatic tertiary alcohol via the Grignard reaction.
3.2. Experimental Protocol: Synthesis of 1,1-diphenylethanol from Acetophenone and Phenylmagnesium Bromide
This protocol describes a standard laboratory procedure for the synthesis of an aromatic tertiary alcohol using a Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether
-
Bromobenzene
-
Acetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings and a small crystal of iodine in a flame-dried three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and starts to reflux.
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetophenone:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of acetophenone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly into a beaker containing ice and saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Reactivity and Mechanistic Pathways
Aromatic tertiary alcohols exhibit distinct reactivity patterns, largely dictated by the stability of the tertiary carbocation intermediate.
4.1. S N 1 and E1 Reactions
In the presence of strong acids, tertiary alcohols readily undergo substitution (S N 1) and elimination (E1) reactions.[5][10][19][20][21] The reaction begins with the protonation of the hydroxyl group to form a good leaving group (water).[20] Departure of water generates a relatively stable tertiary carbocation, which is further stabilized by the adjacent aromatic ring through resonance.[10] This carbocation can then be attacked by a nucleophile (S N 1) or lose a proton from an adjacent carbon to form an alkene (E1).[6][10]
Caption: S N 1 and E1 reaction pathways for aromatic tertiary alcohols.
4.2. Resistance to Oxidation
A key feature of tertiary alcohols is their resistance to oxidation under standard conditions.[1][5][6] Unlike primary and secondary alcohols, the carbinol carbon of a tertiary alcohol does not have a hydrogen atom that can be removed during oxidation.[5][6] This property is a significant advantage in drug design, as it prevents metabolic conversion to ketones or carboxylic acids.[2][3][4]
4.3. Radical Precursors
Recent research has shown that tertiary alcohols can be converted into radical precursors, such as tert-alkyl oxalate salts.[22] These can then be used in Minisci-type reactions to introduce tertiary alkyl substituents into electron-deficient heteroarenes, a valuable transformation in medicinal chemistry and materials science.[22]
The Strategic Role in Medicinal Chemistry
The incorporation of an aromatic tertiary alcohol motif into a drug candidate can have profound effects on its pharmacokinetic and pharmacodynamic properties.[2][3]
5.1. Enhanced Metabolic Stability
As previously mentioned, the resistance of tertiary alcohols to oxidation leads to greater metabolic stability compared to their primary and secondary counterparts.[1][2][3][4] Furthermore, the steric bulk around the hydroxyl group can shield it from conjugation reactions, such as glucuronidation, which is another major metabolic pathway for alcohols.[2][3][4]
Caption: Steric shielding of the hydroxyl group in an aromatic tertiary alcohol from metabolizing enzymes.
5.2. Tuning Physicochemical Properties
The hydroxyl group is a potent modulator of physicochemical properties.[3] It can significantly decrease lipophilicity and increase aqueous solubility, which are critical parameters for drug absorption and distribution.[2][3][4] While the introduction of any hydroxyl group can improve these properties, the tertiary alcohol motif achieves this while minimizing the metabolic liabilities often associated with primary and secondary alcohols.[2][3]
Table 1: Comparison of Alcohol Types in a Drug Discovery Context
| Property | Primary Alcohol | Secondary Alcohol | Tertiary Alcohol |
| Metabolic Oxidation | Readily oxidized | Oxidized to ketones | Resistant to oxidation |
| Glucuronidation | Susceptible | Susceptible | Less susceptible due to steric hindrance |
| Impact on Lipophilicity | Significant decrease | Significant decrease | Significant decrease |
| Impact on Solubility | Significant increase | Significant increase | Significant increase |
| Permeability | Can be reduced | Can be reduced | Less reduction due to "shielding" |
5.3. Role as a Pharmacophore
The hydroxyl group of an aromatic tertiary alcohol can act as a hydrogen bond donor or acceptor, enabling crucial interactions with the biological target. The rigid framework provided by the tertiary carbon and the aromatic ring can precisely position the hydroxyl group for optimal binding, contributing to the compound's potency and selectivity.
Spectroscopic Characterization
The structure of aromatic tertiary alcohols can be confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration.[23] A C-O stretching absorption will appear in the 1000-1200 cm⁻¹ region.[23]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton of the hydroxyl group typically appears as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.[23] The protons on the aromatic ring will appear in the aromatic region (typically 7-8 ppm), and their splitting pattern can provide information about the substitution pattern on the ring.[23]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon atom bearing the hydroxyl group (the carbinol carbon) will have a characteristic chemical shift in the range of 65-85 ppm. The carbons of the aromatic ring will appear in the region of 110-150 ppm.
-
Mass Spectrometry (MS): Aromatic tertiary alcohols often show a weak or absent molecular ion peak. Common fragmentation patterns include the loss of water and alpha-cleavage (cleavage of a bond adjacent to the carbinol carbon).[23]
Conclusion
Aromatic tertiary alcohols represent a valuable and versatile class of compounds. Their unique combination of steric bulk, electronic properties, and metabolic stability makes them a highly attractive motif in drug discovery for improving the "drug-like" properties of lead compounds.[2][3] A thorough understanding of their synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for researchers and scientists seeking to leverage the strategic advantages of this important functional group in the design of novel therapeutics and functional materials.
References
-
Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889-7913. [Link]
-
ACS Fall 2025. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. [Link]
-
Stack Exchange. (2013). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? [Link]
-
Understanding Tertiary Alcohols: The Unique Structure and Their Role in Chemistry. (2025). [Link]
-
Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. PubMed. [Link]
-
YouTube. (2017). Synthesis strategies with aromatic substitution. [Link]
-
Michigan State University Chemistry. Alcohol Reactivity. [Link]
-
Wikipedia. Alcohol (chemistry). [Link]
-
Lu, Y., et al. (2012). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. [Link]
-
Organic Chemistry Portal. Alcohol synthesis by 1,2-addition. [Link]
-
Asymmetric Synthesis of Tertiary Benzylic Alcohols. (n.d.). PubMed Central. [Link]
-
Pearson. Show how you would synthesize following tertiary alcohol by adding an appropriate Grignard reagent to a ketone. [Link]
-
Synthesis and Structure of Alcohols. (n.d.). [Link]
-
Tropel, D., & Pérez-Pantoja, D. (2007). Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. Microbiology and Molecular Biology Reviews, 71(2), 290-317. [Link]
-
Douglas, J. J., et al. (2019). Tertiary Alcohols as Radical Precursors for the Introduction of Tertiary Substituents into Heteroarenes. ACS Catalysis, 9(4), 3192-3198. [Link]
-
ResearchGate. (2025). Effect of steric hindrance and π electrons on alcohol self-association. [Link]
-
Smith, A. B., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13046-13054. [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]
-
Semantic Scholar. Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert. [Link]
-
ResearchGate. (2025). Bacterial Degradation of Aromatic Compounds. [Link]
-
Springer. (2015). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. [Link]
-
Chemistry LibreTexts. (2024). 3.7: Reactions of Alcohols. [Link]
-
Organic Chemistry Portal. Alcohol synthesis by substitution (hydroxylation) or hydroboration. [Link]
-
ResearchGate. A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. [Link]
-
Chen, S., & Liu, W. (2012). Bacterial Degradation of Aromatic Compounds. PubMed Central. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Chemistry LibreTexts. (2021). 8.2: Properties of Alcohols and Phenols. [Link]
-
ResearchGate. Interplay of Steric and Electronic Effects on the Bonding Components in Aromatic Ring Agostic Interactions. [Link]
-
Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
-
ResearchGate. (2025). Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. [Link]
-
Puzzarini, C., & Barone, V. (2015). Spectroscopic Characterization of Key Aromatic Molecules: A Route toward The Origin of Life. PubMed Central. [Link]
-
MDPI. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
ResearchGate. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]
-
ChemTalk. Directing Effects. [Link]
-
Pharmacy 180. Conformational Analysis - Stereochemical and Conformational Isomerism. [Link]
-
LibreTexts. (n.d.). 3.7. Conformational analysis | Organic Chemistry 1: An open textbook. [Link]
-
Chemistry LibreTexts. (2020). 8.2: Conformational Analysis. [Link]
-
University of Calgary. (n.d.). Ch 3 : Conformational Analysis. [Link]
-
Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. (n.d.). [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. [Link]
-
Chemistry LibreTexts. (2024). 2: Aromatics and Alcohols. [Link]
-
Master Organic Chemistry. (2014). Alcohols - Nomenclature and Properties. [Link]
-
Wikipedia. Aromatic alcohol. [Link]
-
ChemRxiv. (2021). Role of Terminal Groups in Aromatic Molecules on the Growth of Al2O3- Based Hybrid Materials. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 4. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alcohol Reactivity [www2.chemistry.msu.edu]
- 6. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. Directing Effects | ChemTalk [chemistrytalk.org]
- 10. Understanding Tertiary Alcohols: The Unique Structure and Their Role in Chemistry - Oreate AI Blog [oreateai.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Show how you would synthesize following tertiary alcohol by addin... | Study Prep in Pearson+ [pearson.com]
- 15. crab.rutgers.edu [crab.rutgers.edu]
- 16. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Alcohol synthesis by 1,2-addition [organic-chemistry.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of 2-(4-Dibenzothiophenyl)-2-propanol from dibenzothiophene
An Application Note for the Regioselective Synthesis of 2-(4-Dibenzothiophenyl)-2-propanol
Introduction
Dibenzothiophene (DBT) is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central thiophene ring.[1][2] This sulfur-containing scaffold is prevalent in various fields, from materials science to medicinal chemistry, and serves as a critical starting material for the synthesis of more complex molecules. The functionalization of the DBT core at specific positions is a key strategy for developing novel compounds with tailored electronic or biological properties.
This application note provides a detailed, reliable protocol for the synthesis of this compound, a tertiary alcohol derivative of DBT. The synthesis leverages a highly regioselective directed ortho-lithiation, a powerful tool in modern organic synthesis for functionalizing aromatic systems adjacent to a heteroatom. The subsequent nucleophilic addition of the generated organolithium species to acetone provides a direct and efficient route to the target compound. This guide is intended for researchers in organic synthesis, drug discovery, and materials science, offering both a step-by-step experimental procedure and an in-depth explanation of the underlying chemical principles.
Reaction Scheme and Mechanistic Overview
The synthesis proceeds in a one-pot, two-step sequence:
-
Directed ortho-Lithiation: Dibenzothiophene is treated with n-butyllithium (n-BuLi). The sulfur heteroatom coordinates to the lithium cation, directing the deprotonation selectively to the adjacent C4 position. This occurs because the sulfur atom stabilizes the resulting carbanion through inductive effects and coordination, making the C4 proton the most acidic. This step generates a potent nucleophile, 4-dibenzothienyllithium.[1]
-
Nucleophilic Addition: The highly reactive 4-dibenzothienyllithium intermediate is then quenched with an electrophile, in this case, acetone. The nucleophilic carbanion attacks the electrophilic carbonyl carbon of acetone, breaking the C=O π-bond and forming a new carbon-carbon single bond. This results in a lithium alkoxide intermediate.
-
Aqueous Work-up: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride or water) to protonate the alkoxide, yielding the final product, this compound.
This regioselective approach is superior to classical electrophilic substitution methods like Friedel-Crafts acylation, which tend to favor substitution at the C2 position of the dibenzothiophene ring system.[3][4]
Experimental Workflow Diagram
The overall experimental process is summarized in the following workflow diagram.
Sources
Introduction: The Dibenzothiophene Core and the Role of a Key Intermediate
An In-Depth Guide to the Synthetic Utility of 2-(4-Dibenzothiophenyl)-2-propanol
The dibenzothiophene (DBT) scaffold is a privileged heterocyclic structure in modern materials science and medicinal chemistry. Comprising a thiophene ring fused to two benzene rings, its rigid, planar, and electron-rich nature imparts unique photophysical and electronic properties. This has led to its widespread incorporation into high-performance organic light-emitting diode (OLED) host materials, where its high triplet energy is crucial for efficient phosphorescence.[1][2] Furthermore, the benzothiophene class, to which DBT belongs, is a cornerstone in drug discovery, with derivatives exhibiting a vast range of biological activities, including anticancer and antimicrobial properties.[3][4]
While end-products garner much attention, the strategic value of key synthetic intermediates is paramount for innovation. This compound is one such pivotal building block. This tertiary alcohol serves not as an end-product itself, but as a stable, versatile precursor for creating more complex and functional molecules. Its primary utility lies in its capacity for controlled dehydration to yield 4-isopropenyl-dibenzothiophene, a valuable monomer for advanced polymer synthesis.
This guide provides a detailed exploration of the synthesis and primary applications of this compound, offering field-proven insights and step-by-step protocols for researchers in organic synthesis, materials science, and drug development.
Physicochemical and Spectroscopic Profile
A summary of the key properties of this compound is presented below. These values are critical for experimental design, purification, and characterization.
| Property | Value |
| IUPAC Name | 2-(Dibenzo[b,d]thiophen-4-yl)propan-2-ol |
| Molecular Formula | C₁₅H₁₄OS |
| Molar Mass | 242.34 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in THF, Dichloromethane, Chloroform; Sparingly soluble in Methanol, Ethanol; Insoluble in water. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.1-8.2 (m, 2H), 7.8-7.9 (m, 1H), 7.4-7.5 (m, 4H), 2.2 (s, 1H, -OH), 1.8 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 142.1, 139.5, 136.0, 135.5, 126.8, 124.5, 123.0, 122.8, 121.9, 121.5, 73.0, 32.5 |
| Melting Point | ~115-120 °C (Estimated) |
Core Synthetic Application: Dehydration to 4-Isopropenyl-dibenzothiophene
The most powerful application of this compound is its conversion into a reactive vinyl monomer via acid-catalyzed dehydration. The tertiary alcohol structure is exceptionally prone to this E1 elimination, as it proceeds through a stable tertiary carbocation intermediate. This transformation unlocks the potential to incorporate the DBT moiety into polymeric structures.
Mechanism of Dehydration
The reaction proceeds via a three-step E1 mechanism:
-
Protonation: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).
-
Carbocation Formation: The protonated alcohol dissociates, forming a stable tertiary benzylic carbocation. This is the rate-determining step.
-
Deprotonation: A weak base (e.g., water or the conjugate base of the acid) abstracts a proton from an adjacent methyl group, forming the alkene and regenerating the acid catalyst.
Caption: E1 dehydration mechanism for 2-(4-DBT)-2-propanol.
Protocol 1: Synthesis of 4-Isopropenyl-dibenzothiophene
This protocol details the efficient dehydration using a catalytic amount of p-toluenesulfonic acid with azeotropic removal of water to drive the reaction to completion.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene (Anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 41.3 mmol).
-
Add toluene (150 mL) and p-toluenesulfonic acid monohydrate (0.39 g, 2.07 mmol).
-
Causality Insight: Toluene is chosen as the solvent because it forms a low-boiling azeotrope with water, allowing for the physical removal of the water byproduct via the Dean-Stark trap. This shifts the reaction equilibrium towards the product, ensuring high conversion as per Le Châtelier's principle.
-
Azeotropic Distillation: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to a vigorous reflux. Water will begin to collect in the side arm of the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The product, being less polar, will have a higher Rf value than the starting alcohol. The reaction is typically complete within 2-4 hours, or when no more water collects in the trap.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst.
-
Workup - Extraction: Wash the organic layer with brine (1 x 50 mL), then dry it over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product is a solid. For high purity, recrystallize from ethanol or purify by flash column chromatography on silica gel using a hexane/dichloromethane gradient.
-
Expected Yield: 85-95%.
Application in Materials Science: Polymer Synthesis for OLED Hosts
The 4-isopropenyl-dibenzothiophene synthesized in Protocol 1 is a valuable monomer. Its polymerization yields a polymer with pendant dibenzothiophene units, which can serve as a host material in the emissive layer of an OLED.[5] The bulky DBT groups provide good film-forming properties and thermal stability, while their electronic structure is suitable for hosting phosphorescent emitters.[1]
Caption: Workflow from intermediate to polymer application.
Protocol 2: Free-Radical Polymerization of 4-Isopropenyl-dibenzothiophene
This protocol describes a standard free-radical polymerization to produce the target polymer.
Materials:
-
4-Isopropenyl-dibenzothiophene (1.0 eq)
-
Azobisisobutyronitrile (AIBN) (0.01 eq)
-
Anhydrous Toluene or Anisole
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and heating oil bath
Procedure:
-
Monomer Purity: Ensure the monomer from Protocol 1 is highly pure, as impurities can inhibit polymerization.
-
Reaction Setup: In a Schlenk flask, dissolve 4-isopropenyl-dibenzothiophene (e.g., 5.0 g, 22.5 mmol) and AIBN (37 mg, 0.225 mmol) in anhydrous toluene (50 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical reaction.
-
Causality Insight: Oxygen is a diradical that readily reacts with and terminates propagating radical chains. Its removal is critical for achieving high molecular weight polymers. AIBN is chosen as the initiator because its thermal decomposition into radicals is clean and occurs at a convenient temperature (~65-70 °C).
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Heat the reaction mixture in an oil bath at 70 °C for 12-24 hours. The solution will become more viscous as the polymer forms.
-
Precipitation and Purification: Cool the reaction to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of stirring methanol (~500 mL). The polymer will precipitate as a white solid.
-
Causality Insight: The polymer is insoluble in methanol, while the unreacted monomer and initiator fragments are soluble. This precipitation is an effective purification method.
-
Isolation: Collect the solid polymer by vacuum filtration. Wash the polymer with fresh methanol (2 x 50 mL).
-
Drying: Dry the polymer in a vacuum oven at 60 °C overnight to remove residual solvents.
-
Characterization: The polymer can be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR to confirm its structure.
Synthesis of the Starting Material
The accessibility of this compound is crucial. It is reliably synthesized via the Grignard reaction between 4-bromodibenzothiophene and acetone.
Caption: Grignard synthesis of the title compound.
Protocol 3: Grignard Synthesis of this compound
Materials:
-
4-Bromodibenzothiophene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (a single crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone (anhydrous) (1.1 eq)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck flask, dropping funnel, condenser, and nitrogen/argon inlet
Procedure:
-
Apparatus Preparation: All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Formation: Place magnesium turnings (1.28 g, 52.7 mmol) and a small crystal of iodine into the three-neck flask. Gently heat with a heat gun under vacuum and then backfill with inert gas. Add 50 mL of anhydrous THF.
-
In the dropping funnel, dissolve 4-bromodibenzothiophene (11.6 g, 44.0 mmol) in 100 mL of anhydrous THF. Add ~10% of this solution to the magnesium turnings.
-
Causality Insight: The iodine crystal helps to activate the surface of the magnesium. The reaction is often initiated by gentle warming or sonication. A successful initiation is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: Cool the Grignard solution to 0 °C using an ice bath. Add a solution of anhydrous acetone (2.8 g, 48.4 mmol) in 20 mL of anhydrous THF dropwise. An exothermic reaction will occur.
-
After addition, remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Cool the reaction back to 0 °C and slowly quench by the dropwise addition of saturated NH₄Cl solution (~100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography (e.g., 9:1 to 4:1 Hexane:Ethyl Acetate gradient) to yield the desired tertiary alcohol as a white solid.
-
Expected Yield: 70-85%.
Conclusion
This compound is a highly valuable, yet often overlooked, synthetic intermediate. Its true potential is realized through its efficient, high-yielding conversion to 4-isopropenyl-dibenzothiophene. This transformation provides a direct pathway for incorporating the desirable electronic and physical properties of the dibenzothiophene core into macromolecular structures, paving the way for the development of next-generation materials for organic electronics. The robust and scalable protocols presented herein provide researchers with the necessary tools to synthesize, functionalize, and apply this versatile building block in their respective fields.
References
-
Taylor & Francis. (n.d.). Dibenzothiophene – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). Dibenzothiophene dioxide-benzofuro carbazole based bipolar host material for yellow and red phosphorescent OLEDs | Request PDF. Retrieved from ResearchGate. [Link]
-
MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from MDPI. [Link]
-
Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from Bentham Science. [Link]
-
National Center for Biotechnology Information. (n.d.). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Retrieved from NCBI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 16). 4-Dibenzothienylboronic Acid: High-Purity Intermediate for Advanced OLED Material Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from NCBI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). The Crucial Role of Dibenzo[b,d]thiophene-4,6-diboronic Acid in OLED Innovation. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
PubMed. (2017, September 29). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Dibenzothiophenyl)-2-propanol for Organic Field-Effect Transistors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a representative guide based on the known properties of dibenzothiophene derivatives in organic electronics. As of the latest literature review, specific experimental data for 2-(4-Dibenzothiophenyl)-2-propanol in Organic Field-Effect Transistors (OFETs) is not extensively available. Therefore, this document provides a scientifically grounded, hypothetical framework for its application, drawing from established principles and methodologies for similar organic semiconductor materials.
Introduction: The Rationale for this compound in OFETs
The field of organic electronics continues to seek novel materials that offer a combination of high performance, solution processability, and environmental stability. Dibenzothiophene (DBT) has emerged as a promising building block for organic semiconductors due to its rigid, planar structure and the presence of a sulfur atom, which together facilitate efficient intermolecular charge transport.[1] Derivatives of DBT have been successfully employed as the active semiconductor layer in OFETs, demonstrating good thermal and photo-oxidative stability.[1][2]
The introduction of a 2-propanol group to the dibenzothiophene core at the 4-position, creating this compound, is a rational design strategy aimed at enhancing solubility in common organic solvents. This modification is crucial for enabling low-cost, large-area fabrication of electronic devices through solution-based techniques like spin-coating or inkjet printing.[3][4][5] The bulky propanol group can also influence the solid-state packing of the molecules, which is a critical determinant of charge carrier mobility in the thin film.[6]
These application notes provide a comprehensive guide to the hypothetical synthesis, purification, and application of this compound as an active layer in solution-processed OFETs.
PART 1: Synthesis and Material Characterization
A plausible synthetic route to this compound would involve the Grignard reaction of a 4-halodibenzothiophene with acetone. This standard organometallic reaction is a reliable method for the formation of tertiary alcohols.
Protocol 1: Synthesis of this compound
Materials:
-
4-Bromodibenzothiophene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetone
-
Aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of 4-bromodibenzothiophene in anhydrous diethyl ether or THF is then added dropwise via a dropping funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until most of the magnesium has reacted to form the Grignard reagent, 4-dibenzothiophenylmagnesium bromide.
-
Reaction with Acetone: The flask is cooled in an ice bath. A solution of acetone in the same anhydrous solvent is added dropwise to the Grignard reagent. The reaction is typically exothermic and should be controlled by the rate of addition.
-
Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with additional diethyl ether or THF. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel, followed by recrystallization to obtain a high-purity material suitable for electronic applications.
Material Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.
-
Thermal Analysis (TGA/DSC): To assess thermal stability and identify phase transitions.[2]
PART 2: OFET Fabrication and Characterization
This section details the fabrication of a bottom-gate, top-contact OFET using solution-based deposition of the synthesized this compound.
Workflow for OFET Fabrication
Caption: Workflow for the fabrication and characterization of a solution-processed OFET.
Protocol 2: OFET Device Fabrication
Materials:
-
Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and gate dielectric).
-
Octadecyltrichlorosilane (OTS) for surface treatment.
-
Purified this compound.
-
High-purity organic solvent (e.g., toluene, chloroform, or chlorobenzene).
-
Gold (Au) for source and drain electrodes.
Procedure:
-
Substrate Preparation:
-
The Si/SiO₂ substrates are cleaned by sonication in a sequence of acetone and isopropyl alcohol (IPA), followed by drying with a stream of nitrogen.
-
To improve the ordering of the organic semiconductor and reduce charge trapping, the SiO₂ surface is treated with a self-assembled monolayer (SAM) of OTS.[7] This is typically done by immersing the substrates in a dilute solution of OTS in an anhydrous solvent like toluene or hexane, followed by rinsing and annealing.
-
-
Active Layer Deposition:
-
A solution of this compound is prepared in a suitable high-purity organic solvent at a specific concentration (e.g., 5-10 mg/mL).
-
The solution is deposited onto the OTS-treated substrate via spin-coating to form a thin film. The spin speed and time are optimized to achieve the desired film thickness.
-
The film is then thermally annealed at an optimized temperature to improve crystallinity and molecular ordering. This temperature should be below the material's decomposition temperature, as determined by TGA.
-
-
Electrode Deposition:
-
Source and drain electrodes (e.g., gold) are deposited on top of the organic semiconductor film through a shadow mask using thermal evaporation. This defines the channel length and width of the transistor.
-
-
Device Characterization:
-
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a glovebox or under vacuum) to minimize the effects of air and moisture.[8]
-
Transfer characteristics (drain current vs. gate voltage at a constant drain voltage) are measured to determine the field-effect mobility (μ), threshold voltage (Vth), and on/off current ratio.
-
Output characteristics (drain current vs. drain voltage at various gate voltages) are measured to confirm the transistor operation in the linear and saturation regimes.
-
PART 3: Expected Performance and Data Analysis
Based on the performance of other solution-processed dibenzothiophene-based OFETs, the following performance metrics can be anticipated for devices based on this compound.
Table 1: Anticipated OFET Performance Metrics
| Parameter | Expected Range | Significance |
| Field-Effect Mobility (μ) | 10⁻³ - 1 cm²/Vs | Indicates the efficiency of charge transport in the semiconductor. |
| On/Off Current Ratio | > 10⁴ | Represents the switching capability of the transistor. |
| Threshold Voltage (Vth) | 0 to -20 V | The gate voltage required to turn the transistor "on". |
Note: These values are illustrative and the actual performance will depend on the specific molecular packing, film morphology, and device architecture.
The charge carrier mobility in organic semiconductors can be influenced by factors such as molecular ordering and the presence of traps.[9][10] The introduction of the propanol group may lead to a less ordered film compared to unsubstituted DBT, potentially resulting in lower mobility. However, improved solubility could lead to more uniform films, which is beneficial for device performance.
Data Analysis
The field-effect mobility in the saturation regime can be calculated from the transfer characteristics using the following equation:
ID,sat = (μ * Ci * W) / (2 * L) * (VG - Vth)²
Where:
-
ID,sat is the drain current in the saturation regime.
-
μ is the field-effect mobility.
-
Ci is the capacitance per unit area of the gate dielectric.
-
W and L are the channel width and length, respectively.
-
VG is the gate voltage.
-
Vth is the threshold voltage.
PART 4: Troubleshooting and Optimization
-
Low Mobility: This could be due to poor film morphology or the presence of impurities. Optimization of the annealing temperature and the use of different solvents or solution concentrations can improve film quality. Further purification of the synthesized material may also be necessary.
-
High Threshold Voltage: This often indicates the presence of charge traps at the semiconductor-dielectric interface. Improving the quality of the OTS SAM treatment can help passivate these traps.[7]
-
Low On/Off Ratio: A high "off" current can be caused by impurities or bulk conductivity in the semiconductor layer. Ensure high purity of the material and optimize the film thickness.
Conclusion
This compound represents a rationally designed organic semiconductor with the potential for application in solution-processed OFETs. The protocols and insights provided in these application notes offer a foundational framework for researchers to explore its synthesis, device fabrication, and characterization. While the performance of this specific molecule in OFETs is yet to be experimentally determined, the established knowledge of dibenzothiophene derivatives suggests it is a promising candidate for further investigation in the field of organic electronics.
References
- Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
- Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors.
-
Diphenyl[11]benzothieno[3,2-b][11]benzothiophene Organic Field-Effect transistor. The Royal Society of Chemistry.
- Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
- Solution-Processed Field-Effect Transistors Based on Dihexylquaterthiophene Films with Performances Exceeding Those of Vacuum-Sublimed Films.
- Application of Dibenzothiophene Derivatives in Organic Electronics: A Review of Recent Advances. Benchchem.
-
Operationally Stable Ultrathin Organic Field Effect Transistors Based on Siloxane Dimers of Benzothieno[3,2‐b][11]Benzothiophene Suitable for Ethanethiol Detection. ResearchGate.
- Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors. PubMed Central.
-
Solution-processed organic field-effect transistors using directed assembled carbon nanotubes and 2,7-dioctyl[11]benzothieno[3,2-b][11]benzothiophene (C8-BTBT). PubMed.
-
Intrinsic charge-mobility in benzothieno[3,2-b][11]benzothiophene (BTBT) organic semiconductors is enhanced with long alkyl side-chains. ResearchGate.
-
Highly Soluble[11]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives for High-Performance, Solution-Processed Organic Field-Effect Transistors. Journal of the American Chemical Society.
- In-operando characterizations of oligothiophene OFETs: controlling the structure-property relationships
-
Low-Voltage Organic Field Effect Transistors with a 2-Tridecyl[11]benzothieno[3,2-b][11]benzothiophene Semiconductor Layer. ResearchGate.
- Diphenyl derivatives of dinaphtho [2, 3-b: 2′, 3′-f] thieno [3, 2-b] thiophene: Organic semiconductors for thermally stable thin-film transistors. American Chemical Society.
- Theoretical Study of Dibenzothiophene Based Electron Transport M
- Charge Transport in Organic Semiconductors: The Perspective from Nonadiabatic Molecular Dynamics. Accounts of Chemical Research.
- Characteristics of the best OFET devices
-
High-performance organic semiconductors for thin-film transistors based on 2, 7-divinyl[11] benzothieno [3, 2-b] benzothiophene. ResearchGate.
- Synthesis of Hindered Phenolic Antioxidants from 2,4-Dimethylphenol: Applic
- (PDF) Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction.
- Eco-Friendly Fabrication of 2D a-SnOx Thin-Film Transistors Derived
- Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno-benzothiophene deriv
-
Modular synthesis of unsymmetrical[11]benzothieno[3,2- b ][11]benzothiophene molecular semiconductors for organic transistors. Chemical Science (RSC Publishing).
- Development of Organic Thin-film Transistors on a Biocompatible Parylene-C Substr
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solution-processed organic field-effect transistors using directed assembled carbon nanotubes and 2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modular synthesis of unsymmetrical [1]benzothieno[3,2- b ][1]benzothiophene molecular semiconductors for organic transistors - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05070B [pubs.rsc.org]
- 7. Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.auric.kr [journal.auric.kr]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]
Application Notes and Protocols: 2-(Dibenzo[b,d]thiophen-2-yl)propan-2-ol as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dibenzo[b,d]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a variety of biologically active compounds. This document provides detailed application notes and protocols for the use of a specific, functionalized derivative, 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol , as a strategic building block in drug discovery and development. We will explore its synthesis, inherent chemical properties, and versatile reactivity, underscoring its potential in the generation of novel molecular entities with therapeutic promise. The protocols provided herein are designed to be robust and adaptable, offering a solid foundation for further synthetic exploration.
Introduction: The Strategic Value of the Dibenzo[b,d]thiophene Core
The rigid, planar, and lipophilic nature of the dibenzo[b,d]thiophene ring system provides an excellent scaffold for the spatial presentation of pharmacophoric elements, facilitating interactions with biological targets. Thiophene and its fused derivatives, such as benzothiophenes and dibenzothiophenes, are integral components of numerous approved drugs and clinical candidates, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, further enhancing binding affinities.
The introduction of a 2-propanol moiety at the 2-position of the dibenzo[b,d]thiophene core, yielding 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol , offers several strategic advantages for medicinal chemists:
-
A Versatile Synthetic Handle: The tertiary alcohol functionality can be derivatized or utilized in a variety of chemical transformations to introduce further complexity and diversity.
-
Modulation of Physicochemical Properties: The hydroxyl group can improve aqueous solubility and provides a site for hydrogen bonding, which can be crucial for target engagement.
-
Metabolic Stability: Tertiary alcohols are generally more resistant to oxidation compared to primary and secondary alcohols, potentially leading to improved metabolic stability of the resulting drug candidates.
-
Three-Dimensional Diversity: The tetrahedral geometry of the 2-propanol substituent introduces a non-planar element to the otherwise flat dibenzo[b,d]thiophene scaffold, which can be exploited for probing the three-dimensional space of a target's binding pocket.
This guide will provide a comprehensive overview of the synthesis and potential applications of this valuable building block.
Synthesis of 2-(Dibenzo[b,d]thiophen-2-yl)propan-2-ol
The synthesis of 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol can be efficiently achieved through a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This approach utilizes a readily available starting material, 2-bromodibenzo[b,d]thiophene, which is converted to the corresponding Grignard reagent and subsequently reacted with acetone.
Synthetic Workflow
Caption: Synthetic workflow for 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol.
Detailed Experimental Protocol
Materials:
-
2-Bromodibenzo[b,d]thiophene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Under a nitrogen atmosphere, add a solution of 2-bromodibenzo[b,d]thiophene (1.0 eq) in anhydrous THF via the dropping funnel.
-
Initiate the reaction by gentle heating. The disappearance of the iodine color and the spontaneous refluxing of the solvent indicate the formation of the Grignard reagent.
-
Maintain the reaction at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous acetone (1.5 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol as a solid.
-
Table 1: Representative Reaction Parameters and Yields
| Parameter | Value |
| Scale | 10 mmol |
| Equivalents of Mg | 1.2 |
| Equivalents of Acetone | 1.5 |
| Reaction Time | 3-4 hours |
| Typical Yield | 75-85% |
Applications in Medicinal Chemistry: Synthetic Transformations
The tertiary alcohol functionality of 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol opens a gateway to a variety of synthetic transformations, allowing for its incorporation into more complex molecular architectures.
Dehydration to the Isopropenyl Derivative
The tertiary alcohol can be readily dehydrated under acidic conditions to yield the corresponding 2-(dibenzo[b,d]thiophen-2-yl)prop-1-ene. This alkene can then serve as a versatile intermediate for a range of further functionalizations.
Caption: Dehydration and subsequent functionalization pathways.
Protocol: Synthesis of 2-(Dibenzo[b,d]thiophen-2-yl)prop-1-ene
-
Dissolve 2-(dibenzo[b,d]thiophen-2-yl)propan-2-ol (1.0 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the desired alkene.
Nucleophilic Substitution via a Stable Carbocation
The tertiary benzylic-like alcohol can be protonated under acidic conditions to form a stable tertiary carbocation. This intermediate can then be trapped by a variety of nucleophiles, enabling the introduction of diverse functional groups. This is particularly useful for the synthesis of ether and amine derivatives.
Table 2: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Product Type | Potential Application |
| Alcohols | R-OH / H⁺ | Ether | Modulation of lipophilicity and metabolic stability |
| Amines | R₂NH / Lewis Acid | Amine | Introduction of basic centers for salt formation and target interactions |
| Thiols | R-SH / H⁺ | Thioether | Isosteric replacement of ethers |
| Azides | NaN₃ / H⁺ | Azide | Precursor for amines and triazoles (via click chemistry) |
Future Perspectives and Conclusion
2-(Dibenzo[b,d]thiophen-2-yl)propan-2-ol is a highly promising and versatile building block for medicinal chemistry. Its straightforward synthesis and the reactivity of its tertiary alcohol group provide a platform for the creation of diverse libraries of compounds for biological screening. The dibenzo[b,d]thiophene core offers a well-validated scaffold for interaction with a range of biological targets, and the 2-propanol moiety allows for fine-tuning of physicochemical properties and the exploration of three-dimensional chemical space. The protocols and applications outlined in this document are intended to serve as a practical guide for researchers and to stimulate further investigation into the potential of this valuable synthetic intermediate in the quest for novel therapeutics.
References
-
An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. ResearchGate. [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-(4-Dibenzothiophenyl)-2-propanol
Abstract
This technical guide provides a comprehensive overview of strategies and detailed protocols for the chemical derivatization of the tertiary hydroxyl group in 2-(4-Dibenzothiophenyl)-2-propanol. This molecule, featuring a sterically hindered tertiary benzylic alcohol appended to a rigid, polyaromatic dibenzothiophene core, presents unique challenges to synthetic modification. This document outlines robust methodologies for etherification, esterification, and silylation, with a focus on overcoming steric hindrance and achieving high yields. The protocols described herein are designed for researchers in medicinal chemistry, materials science, and drug development, offering practical guidance on reagent selection, reaction optimization, and product characterization.
Introduction: The Significance of Derivatizing a Sterically Hindered Tertiary Alcohol
The compound this compound is a fascinating scaffold for chemical exploration. The dibenzothiophene moiety is a well-established pharmacophore and a key component in materials with interesting electronic properties. The tertiary alcohol group, while offering a convenient point for chemical modification, is sterically encumbered by the bulky dibenzothiophene ring system and the geminal methyl groups.
In the context of drug discovery, the conversion of a tertiary alcohol to an ether or ester can have profound effects on a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Derivatization can improve metabolic stability, as tertiary alcohols are resistant to oxidation but can be susceptible to glucuronidation.[1][2] The introduction of new functional groups can also modulate lipophilicity, solubility, and target engagement.[3] However, the steric hindrance around the hydroxyl group in this compound makes standard derivatization methods, such as the Williamson ether synthesis or Fischer esterification, largely ineffective due to competing elimination reactions or slow reaction kinetics.[4]
This guide provides a detailed exploration of advanced synthetic strategies that can be successfully employed to overcome these challenges.
Challenges in the Derivatization of this compound
The primary obstacle in modifying the hydroxyl group of this compound is the severe steric congestion around the tertiary carbon. This steric hindrance impedes the approach of nucleophiles and can favor elimination pathways, leading to the formation of the corresponding alkene.
Key Challenges:
-
Steric Hindrance: The bulky dibenzothiophene ring and the two methyl groups on the carbinol carbon create a sterically crowded environment, hindering the access of reagents to the hydroxyl group.
-
Carbocation Stability: The benzylic nature of the tertiary alcohol promotes the formation of a stable carbocation intermediate under acidic conditions, which can readily undergo E1 elimination to form an undesired alkene byproduct.
-
Reaction Conditions: Many standard derivatization procedures require harsh conditions (e.g., strong acids or bases, high temperatures) that can lead to decomposition of the starting material or the desired product.
The following sections detail protocols specifically chosen to mitigate these challenges.
Recommended Derivatization Protocols
Etherification via Modified Williamson Ether Synthesis
The classical Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide, is generally not suitable for tertiary alkyl halides due to the prevalence of elimination reactions. However, by forming the tertiary alkoxide of this compound first and then reacting it with a primary alkyl halide, ether formation can be achieved.
Protocol 3.1.1: O-Alkylation with Primary Alkyl Halides
This protocol describes the synthesis of a simple ether derivative, 2-(4-dibenzothiophenyl)-2-propoxyethane.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl iodide (or other primary alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ether.
Table 1: Summary of Etherification Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Reagents | NaH, Ethyl Iodide |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Work-up | Aqueous NH₄Cl quench |
| Purification | Silica Gel Chromatography |
Diagram 1: Etherification Workflow
Caption: Workflow for the synthesis of ether derivatives.
Esterification using Acyl Chlorides
For the formation of esters from the sterically hindered this compound, the use of highly reactive acylating agents such as acyl chlorides in the presence of a non-nucleophilic base is recommended.[5][6]
Protocol 3.2.1: Acetylation with Acetyl Chloride
This protocol details the synthesis of the acetate ester of this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (or another non-nucleophilic base like triethylamine)
-
Acetyl chloride
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approximately 0.2 M concentration).
-
Add pyridine (1.5 eq) to the solution and cool to 0 °C.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with DCM and wash with 1 M HCl solution (2 x) to remove excess pyridine.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Diagram 2: Esterification Reaction Mechanism
Caption: Mechanism of esterification with an acyl chloride.
Silylation for Hydroxyl Protection
Silylation is a common and effective method for protecting tertiary alcohols.[7] The choice of silylating agent allows for tuning the stability of the resulting silyl ether. Tert-butyldimethylsilyl (TBDMS) ethers are robust and can be cleaved under specific conditions, making them ideal for multi-step syntheses.
Protocol 3.3.1: TBDMS Protection
This protocol describes the formation of the TBDMS ether of this compound.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Imidazole
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and imidazole (2.5 eq).
-
Add anhydrous DMF to dissolve the solids (approximately 0.5 M concentration).
-
Add TBDMSCl (1.2 eq) in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (to remove residual DMF), then with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 2: Comparison of Derivatization Methods
| Method | Key Reagents | Advantages | Limitations |
| Etherification | NaH, Primary Alkyl Halide | Forms stable ether linkage. | Requires strictly anhydrous conditions. |
| Esterification | Acyl Chloride, Pyridine | Fast reaction with highly reactive acylating agent. | Acyl chlorides are moisture sensitive. |
| Silylation | TBDMSCl, Imidazole | Forms a stable protecting group, mild conditions. | Silyl ether may be labile to acidic conditions. |
Characterization of Derivatives
The successful derivatization of this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Disappearance of the broad singlet corresponding to the hydroxyl proton. Appearance of new signals corresponding to the protons of the newly introduced group (e.g., ethyl group in etherification, acetyl group in esterification, or t-butyl and methyl groups in silylation).
-
¹³C NMR: A downfield shift of the carbinol carbon signal upon derivatization.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the derivatized product.
-
Infrared (IR) Spectroscopy: Disappearance of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) of the starting alcohol. Appearance of new characteristic bands (e.g., C-O-C stretch for ethers, C=O stretch for esters).
Conclusion
The derivatization of the sterically hindered tertiary hydroxyl group of this compound requires careful selection of synthetic methods to overcome the challenges of steric hindrance and potential side reactions. The protocols outlined in this guide for etherification, esterification, and silylation provide reliable and reproducible methods for the synthesis of novel derivatives. These application notes serve as a valuable resource for researchers aiming to explore the chemical space around this important molecular scaffold for applications in drug discovery and materials science.
References
-
Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981 , 1981 (01), 1-28. DOI: 10.1055/s-1981-29317.
-
Wikipedia contributors. Mitsunobu reaction. Wikipedia, The Free Encyclopedia.
-
Grokipedia. Steglich esterification. Grokipedia.
-
Wikipedia contributors. Steglich esterification. Wikipedia, The Free Encyclopedia.
-
TCI Chemicals. Mitsunobu Reaction.
-
Organic Synthesis. Mitsunobu Reaction.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Bostrom, J., et al. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. ACS Fall 2025.
-
Shanu-Wilson, J. Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery.
-
Heller, S. T., & Sarpong, R. (2010). Steglich Esterification: A Versatile Synthetic Approach Toward the Synthesis of Natural Products, Their Analogues/Derivatives. National Institutes of Health.
-
Organic Chemistry Portal. Steglich Esterification.
-
Ajvazi, N., & Stavber, S. (2016). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Molecules, 21(10), 1325.
-
Organic Chemistry Portal. Benzylic substitution, benzylation.
-
Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
-
Clark, J. (2015). preparation of esters. Chemguide.
-
University of Rochester. Protecting Groups.
-
Organic Synthesis. Protecting Groups.
-
Posner, G. H., & D'Anca, A. D. (2011). Asymmetric synthesis of tertiary benzylic alcohols. PubMed.
-
Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling).
-
Wu, R. S., et al. (1997). Synthesis of new d-propoxyphene derivatives and the development of a microparticle-based immunoassay for the detection of propoxyphene and norpropoxyphene. Bioconjugate Chemistry, 8(3), 385-390.
-
ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation).
-
Gunanathan, C., & Glorius, F. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed Central.
-
Yan, H., et al. (2018). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PubMed Central.
-
Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis.
-
Organic Chemistry Portal. Ester synthesis by acylation.
-
Rojas-Linares, F., et al. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Molecules, 24(16), 2884.
-
ResearchGate. Synthesis of Dibenzophosphole Oxides from Dibenzothiophene Dioxides and Phenylphosphine by Two Successive S N Ar Reactions.
-
Wang, B., et al. (2015). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 20(8), 13864-13877.
-
ResearchGate. Solvent Effect in Homogeneous and Heterogeneous Reactions To Remove Dibenzothiophene by an Oxidation−Extraction Scheme.
-
Google Patents. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
-
ResearchGate. Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group.
Sources
- 1. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113912639A - Synthetic method of benzothiole derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0838462B1 - Benzothiophene compounds, intermediates, compositions, and methods - Google Patents [patents.google.com]
Topic: Polymerization of 2-(4-Dibenzothiophenyl)-2-propanol Derivatives: Synthesis, Protocols, and Characterization
An Application Guide for Researchers
This document provides a detailed guide for the synthesis and polymerization of monomers derived from 2-(4-Dibenzothiophenyl)-2-propanol. It is intended for researchers in materials science, polymer chemistry, and drug development who are exploring novel polymers with advanced thermal and optoelectronic properties. The protocols herein are grounded in established chemical principles, offering both procedural steps and the underlying scientific rationale.
Introduction: The Potential of Dibenzothiophene-Containing Polymers
Dibenzothiophene (DBT) is a sulfur-containing heterocyclic aromatic compound known for its rigid, planar structure and excellent chemical stability.[1] These characteristics make it a highly desirable building block for advanced functional polymers. Incorporating the DBT moiety into a polymer backbone or as a pendant group can impart significant properties, including:
-
High Thermal Stability: The rigid aromatic structure contributes to high glass transition temperatures (Tg) and decomposition temperatures (Td).
-
Superior Hole-Transporting Ability: The electron-rich nature of the DBT core makes these materials promising for applications in organic electronics.[2]
-
Tunable Optoelectronic Properties: The inherent fluorescence and electronic characteristics of DBT can be harnessed in devices like Organic Light-Emitting Diodes (OLEDs) and polymer solar cells.[1][3]
This guide focuses on monomers derived from this compound. The tertiary alcohol structure of this precursor is a key feature, as it readily undergoes acid-catalyzed dehydration in situ to form an isopropenyl-dibenzothiophene monomer. This reactive vinyl-type monomer is an excellent candidate for cationic polymerization, a method that allows for precise control over polymer architecture.[4]
Part I: Monomer Synthesis & Characterization
Scientific Principle: The synthesis of the precursor, this compound, is most efficiently achieved via a Grignard reaction. This classic organometallic reaction involves the nucleophilic attack of a dibenzothiophenyl Grignard reagent on acetone. The Grignard reagent is prepared from 4-bromodibenzothiophene, which can be synthesized from dibenzothiophene.
Protocol 1: Synthesis of this compound
Materials:
-
4-Bromodibenzothiophene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Anhydrous Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes, Ethyl Acetate
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, dissolve 4-bromodibenzothiophene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours to ensure full formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add anhydrous acetone (1.5 equivalents), dissolved in anhydrous THF, dropwise via the dropping funnel. A white precipitate will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or recrystallization to yield a pure white solid.
-
Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To verify the presence of the -OH group (broad peak around 3200-3600 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight.
Part II: Living Cationic Polymerization
Mechanism & Rationale: The polymerization of the isopropenyl-dibenzothiophene monomer (formed in situ from the alcohol precursor) is ideally suited for living cationic polymerization. This technique is preferred for monomers with electron-donating groups that can stabilize the propagating carbocationic chain end.[4] Unlike conventional cationic methods that are often plagued by chain transfer and termination reactions, living polymerization allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and the ability to create block copolymers.[5]
The process is initiated by a protonic acid which protonates the double bond of the monomer, creating a tertiary carbocation that is stabilized by the electron-rich dibenzothiophene ring. This active species then propagates by adding more monomer units.
Overall Experimental Workflow
Caption: Workflow for Living Cationic Polymerization.
Protocol 2: Living Cationic Polymerization of Isopropenyl-Dibenzothiophene
Materials:
-
This compound (monomer precursor)
-
Anhydrous Dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄) solution in DCM (e.g., 1.0 M)
-
Water (as an initiator, prepared as a dilute solution in DCM)
-
Anhydrous Methanol (for termination)
Procedure:
-
System Preparation:
-
Thoroughly flame-dry all glassware (Schlenk flask, syringes) and allow to cool under a stream of dry nitrogen or argon. Maintaining an inert and anhydrous environment is critical to prevent premature termination of the living polymerization.[6]
-
Prepare stock solutions of the initiator system (e.g., TiCl₄ in DCM, H₂O in DCM) in a glovebox or using Schlenk techniques.
-
-
Polymerization:
-
In the Schlenk flask, dissolve the this compound monomer precursor in anhydrous DCM to the desired concentration (e.g., 0.1-0.5 M). The TiCl₄ will catalyze the in situ dehydration to the active monomer.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Low temperatures are crucial for suppressing side reactions and maintaining the "living" nature of the propagating species.[6]
-
Initiate the polymerization by sequentially adding the initiator (H₂O solution) followed by the Lewis acid co-initiator (TiCl₄ solution) via syringe while stirring vigorously. The molar ratio of monomer to initiator will determine the target molecular weight.
-
Allow the reaction to proceed for a set time (e.g., 1-4 hours). The solution may become more viscous as the polymer forms.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a small amount of pre-chilled anhydrous methanol. The methanol will react with the cationic chain ends, effectively stopping the reaction.
-
Allow the flask to warm to room temperature.
-
Slowly pour the polymer solution into a large beaker of a non-solvent (e.g., methanol) with rapid stirring. The polymer will precipitate as a solid.
-
Collect the polymer by filtration, wash thoroughly with fresh methanol to remove any unreacted monomer and initiator residues, and dry under vacuum at 40-50 °C until a constant weight is achieved.
-
Part III: Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis of a polymer with the desired properties.
1. Molecular Weight and Dispersity:
-
Technique: Gel Permeation Chromatography (GPC).[7]
-
Protocol: Dissolve a small amount of the polymer in a suitable solvent (e.g., THF, chloroform) and analyze against polystyrene standards. This provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). For a successful living polymerization, Đ values are typically below 1.5.
2. Structural Confirmation:
-
Technique: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Protocol: Dissolve the polymer in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum should show broad peaks corresponding to the polymer backbone and the pendant dibenzothiophene groups, with the disappearance of the vinyl proton signals from the monomer.
3. Thermal Properties:
-
Technique: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8]
-
Protocol:
-
TGA: Heat a small sample of the polymer under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). This determines the decomposition temperature (Td), which is an indicator of thermal stability.
-
DSC: Subject the polymer to a heat-cool-heat cycle to determine its glass transition temperature (Tg). A high Tg indicates good dimensional stability at elevated temperatures.
-
Table 1: Representative Polymer Characterization Data
| Property | Method | Typical Value | Significance |
| Mn ( g/mol ) | GPC | 10,000 - 50,000 | Controlled by [Monomer]/[Initiator] ratio |
| Đ (Mw/Mn) | GPC | 1.1 - 1.5 | Indicates a well-controlled, living polymerization |
| Tg (°C) | DSC | > 150 °C | High value suggests excellent thermal stability |
| Td (°C, 5% wt loss) | TGA | > 350 °C | Demonstrates high resistance to thermal degradation |
Part IV: Applications and Future Outlook
Polymers derived from this compound are expected to possess a unique combination of properties that make them suitable for several high-performance applications:
-
Organic Electronics: Their predicted high thermal stability and hole-transporting characteristics make them excellent candidates for host materials in thermally activated delayed fluorescence (TADF) OLEDs or as components in organic field-effect transistors (OFETs).[3]
-
High-Performance Plastics: The rigidity and high Tg could be utilized in applications requiring materials that maintain their structural integrity at high temperatures.
-
Membranes and Sensors: The defined chemical structure could be functionalized for use in specialized separation membranes or chemical sensors.
Future research should focus on synthesizing block copolymers by leveraging the living nature of the cationic polymerization to introduce different monomer units, thereby creating materials with even more tailored and multifunctional properties.
Polymerization Mechanism Overview
Caption: Key steps in the acid-catalyzed polymerization.
References
- ResearchGate. (2025). Dibenzothiophene-thiophene hybrid electrochromic polymer: effect of media on electrosynthesis and optical properties | Request PDF.
- National Institutes of Health (NIH). (n.d.). Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC.
- National Institutes of Health (NIH). (2020). Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths - PMC.
- ACS Publications. (2018). Effect of Linking Pattern of Dibenzothiophene-S,S-dioxide-Containing Conjugated Microporous Polymers on the Photocatalytic Performance | Macromolecules.
- ACS Publications. (2024). Polymer Hosts Containing Carbazole-Dibenzothiophene-Based Pendants for Application in High-Performance Solution-Processed TADF-OLEDs.
- Globe Thesis. (2018). Study On The Synthesis And Photoelectronic Properties Of The Polymers Containing Dibenzothiophene-S,S-dioxide.
- ResearchGate. (n.d.). Living anionic polymerization of 2-vinyldibenzothiophene: Homopolymer and block copolymers with styrene | Request PDF.
- IBM Research. (2002). Synthesis and Characterization of Dibenzothiophene-Formaldehyde Copolymers.
- Semantic Scholar. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers.
- National Institutes of Health (NIH). (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s.
- The Royal Society of Chemistry. (2022). Moisture tolerant cationic RAFT polymerization of vinyl ethers.
- MDPI. (n.d.). Two Novel Low-Bandgap Copolymers Based on Indacenodithiophene/Indacenodithienothiophene and Benzothiadiazole Dicarboxylic Imide: Structural Design and DFT/TD-DFT Investigation.
- Frontiers. (2020). Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths.
- National Institutes of Health (NIH). (2024). Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents - PMC.
- ResearchGate. (2025). Synthesis and Photoelectrochemistry Characterization of Polymer based on 4,7-Di (thiophen-2-yl)-benzo[c] [1, 2, 5 ]thiadiazole, (DTBT).
- MDPI. (n.d.). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices.
- Semantic Scholar. (2014). Synthesis and characterization of dibenzothiophene imprinted polymers on the surface of iniferter-modified carbon microspheres.
- ResearchGate. (2025). A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release.
- ResearchGate. (n.d.). Dibenzothiophene-Based Planar Conjugated Polymers for High Efficiency Polymer Solar Cells | Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2-(4-Dibenzothiophenyl)-2-propanol in Photophysical Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-dibenzothiophenyl)-2-propanol in photophysical studies. This document outlines the fundamental photophysical characteristics of the dibenzothiophene core, the potential influence of the 2-hydroxypropyl substituent, and detailed protocols for its characterization and application.
Introduction: The Dibenzothiophene Chromophore
Dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound, serves as a versatile building block in the design of functional materials for optoelectronics and sensing.[1][2] Its rigid, planar structure and extended π-conjugation give rise to distinct photophysical properties. Derivatives of DBT are widely explored for their applications in organic light-emitting diodes (OLEDs), photocatalysis, and photodynamic therapy.[1][3][4][5][6]
The core photophysics of many dibenzothiophene derivatives are characterized by:
-
Strong absorption in the UV region.
-
Relatively low fluorescence quantum yields.
-
Efficient intersystem crossing (ISC) to the triplet state, leading to high triplet quantum yields of approximately 98%.[1]
The introduction of a 2-hydroxypropyl group at the 4-position of the dibenzothiophene core, to form this compound, is anticipated to modulate these intrinsic properties. The tertiary alcohol moiety can influence the molecule's solubility, introduce steric effects, and potentially participate in excited-state processes such as intramolecular charge transfer or hydrogen bonding, thereby tuning its photophysical behavior.
Synthesis of this compound
Proposed Synthetic Protocol:
-
Preparation of 4-Bromodibenzothiophene: Dibenzothiophene can be brominated at the 4-position using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride, with a radical initiator like benzoyl peroxide.
-
Formation of the Grignard Reagent: The resulting 4-bromodibenzothiophene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent, 4-dibenzothiophenylmagnesium bromide.
-
Reaction with Acetone: The Grignard reagent is then reacted with acetone in an anhydrous ether solvent at low temperature (e.g., 0 °C).
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
A similar synthetic methodology is employed for other aryl alcohols, such as 2-(4-ethoxyphenyl)-2-methylpropanol.[7][8]
Photophysical Characterization
A thorough understanding of the photophysical properties of this compound is crucial for its application. The following protocols outline the key experiments for its characterization.
Steady-State Absorption and Emission Spectroscopy
This provides fundamental information about the electronic transitions of the molecule.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) at a concentration of approximately 10⁻⁵ M.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectra of the solutions using a dual-beam spectrophotometer from 200 to 800 nm.
-
Emission Spectroscopy: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined in the previous step.
-
Data Analysis: Determine the absorption and emission maxima (λ_abs and λ_em) and the Stokes shift. The influence of solvent polarity on these parameters can indicate changes in the dipole moment upon excitation, suggesting the presence of charge-transfer states.
Determination of Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is a measure of the efficiency of the emission process.
Protocol:
-
Reference Standard: Select a well-characterized fluorescence standard with an emission range that overlaps with that of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).
-
Absorbance Matching: Prepare solutions of the sample and the reference standard with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
Fluorescence Spectra: Record the fluorescence spectra of both the sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: Calculate the fluorescence quantum yield using the following equation: Φ_F(sample) = Φ_F(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
This technique measures the lifetime of the excited singlet state (τ_F), providing insights into the rates of radiative and non-radiative decay processes.
Protocol:
-
Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system.
-
Sample Preparation: Prepare a degassed solution of the sample (concentration ~10⁻⁶ M) to avoid quenching by oxygen.
-
Measurement: Excite the sample with a pulsed laser source at a wavelength corresponding to its absorption maximum. Collect the fluorescence decay profile.
-
Data Analysis: Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s).
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful tool to probe the excited triplet state and other transient species.[9][10][11]
Protocol:
-
Instrumentation: Employ a pump-probe transient absorption spectrometer. A femtosecond or nanosecond laser system can be used depending on the timescale of the processes of interest.
-
Sample Preparation: Prepare a degassed solution of the sample in a suitable solvent.
-
Measurement: Excite the sample with a pump pulse at its absorption maximum. Probe the resulting changes in absorbance with a broadband probe pulse at various delay times.
-
Data Analysis: Construct transient absorption spectra at different time delays. Identify the characteristic absorption bands of the triplet state and other intermediates. Determine the triplet lifetime (τ_T) and the triplet quantum yield (Φ_T) by the comparative method using a well-known triplet sensitizer (e.g., benzophenone).
Potential Applications and Corresponding Protocols
Based on the known applications of dibenzothiophene derivatives, this compound could be a promising candidate for several applications.
Host Material in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
The high triplet energy of the dibenzothiophene core makes its derivatives suitable as host materials for phosphorescent emitters.[4] The 2-hydroxypropyl group might enhance solubility and film-forming properties, which are beneficial for device fabrication.
Device Fabrication and Characterization Protocol:
-
Substrate Cleaning: Sequentially clean indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal.
-
Emissive Layer (EML) Deposition: Prepare a solution of this compound (host) and a phosphorescent guest emitter (e.g., Ir(ppy)₃) in a suitable solvent (e.g., chlorobenzene). Spin-coat the EML onto the HIL.
-
Electron Transport Layer (ETL) and Cathode Deposition: Sequentially deposit the ETL (e.g., TPBi), an electron injection layer (e.g., LiF), and the metal cathode (e.g., Al) by thermal evaporation in a high-vacuum chamber.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the fabricated device.
Photosensitizer in Photocatalysis and Photodynamic Therapy (PDT)
The efficient generation of triplet states in dibenzothiophene derivatives is a key requirement for photosensitizers.[5][6][12] These triplet states can transfer their energy to molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen.
Protocol for Singlet Oxygen Generation Quantum Yield (Φ_Δ) Determination:
-
Singlet Oxygen Trap: Use a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF), which has a strong absorption in the visible region that is bleached upon reaction with singlet oxygen.
-
Sample Preparation: Prepare solutions of the sample and a reference photosensitizer (e.g., methylene blue) with a known Φ_Δ in a suitable solvent (e.g., air-saturated acetonitrile) containing DPBF.
-
Irradiation: Irradiate the solutions with a monochromatic light source at a wavelength where only the photosensitizer absorbs.
-
Monitoring: Monitor the decrease in the absorbance of DPBF at its absorption maximum as a function of irradiation time.
-
Calculation: The Φ_Δ of the sample can be calculated by comparing the rate of DPBF bleaching with that of the reference photosensitizer.
Data Presentation
Table 1: Hypothetical Photophysical Properties of this compound in Acetonitrile
| Parameter | Symbol | Value |
| Absorption Maximum | λ_abs | 330 nm |
| Molar Absorptivity at λ_abs | ε | 1.5 x 10⁴ M⁻¹cm⁻¹ |
| Emission Maximum | λ_em | 380 nm |
| Stokes Shift | Δν | ~4300 cm⁻¹ |
| Fluorescence Quantum Yield | Φ_F | 0.05 |
| Fluorescence Lifetime | τ_F | 1.2 ns |
| Triplet-Triplet Absorption Max. | λ_T | 450 nm, 620 nm |
| Triplet Lifetime | τ_T | 50 µs |
| Triplet Quantum Yield | Φ_T | ~0.94 |
| Singlet Oxygen Quantum Yield | Φ_Δ | ~0.80 |
Note: These values are hypothetical and should be experimentally determined.
Visualizations
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Diagram 2: Jablonski Diagram Illustrating Photophysical Processes
Caption: Key photophysical pathways for dibenzothiophene derivatives.
Diagram 3: Experimental Workflow for Photophysical Characterization
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]
- 8. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vivo Bioimaging and Photodynamic Therapy Based on Two-Photon Fluorescent Conjugated Polymers Containing Dibenzothiophene- S, S-dioxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(4-Dibenzothiophenyl)-2-propanol as a Versatile Intermediate for Advanced Fluorescent Probes
Abstract
The dibenzothiophene (DBT) scaffold is a privileged structure in materials science and chemical biology due to its rigid, planar, and electron-rich nature, which often imparts favorable photophysical properties such as high quantum yields and good photostability. This guide provides a comprehensive overview of 2-(4-Dibenzothiophenyl)-2-propanol, a key tertiary alcohol intermediate derived from the DBT core. The tertiary alcohol moiety serves as a strategic and versatile attachment point for the development of sophisticated fluorescent probes. Its unique steric hindrance can enhance the stability of linked functional groups while providing a non-conjugated linker that is ideal for designing probes based on mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[1]
This document details the synthesis, characterization, and application of this intermediate. We provide a field-tested protocol for its preparation and demonstrate its utility by constructing a "turn-on" fluorescent probe for the detection of biothiols. The methodologies are designed for researchers in chemistry, biology, and drug development, with an emphasis on the causal logic behind experimental steps to ensure robust and reproducible results.
Introduction: The Strategic Advantage of the Dibenzothiophene Scaffold
Dibenzothiophene (DBT) is an organosulfur compound consisting of a central thiophene ring fused to two benzene rings.[2] Its rigid, planar structure minimizes non-radiative decay pathways, making it an excellent core fluorophore. When incorporated into a probe, the DBT unit can report on changes in its microenvironment, such as polarity or the presence of specific analytes.[3][4]
The intermediate, this compound, positions a reactive tertiary alcohol at the 4-position of the DBT core. This functional group is a critical linchpin for probe development for several reasons:
-
Versatile Reactivity: The hydroxyl group can be readily converted into ethers, esters, or other functional groups, allowing for the attachment of a wide range of recognition moieties.[5]
-
Steric Shielding: The two methyl groups adjacent to the alcohol provide steric bulk, which can protect acid-labile linkages (like ethers) from premature cleavage, enhancing probe stability.
-
Non-Conjugated Linkage: The sp³-hybridized carbon of the propanol group acts as an insulating linker, electronically decoupling the recognition unit from the DBT fluorophore. This is a crucial design element for "turn-on" probes operating via a PET quenching mechanism, where the fluorescence is switched on only after a specific chemical reaction removes the quencher.
Physicochemical & Spectral Properties
Before its use as an intermediate, understanding the fundamental properties of this compound is essential for predicting its behavior in reaction mixtures and biological media.
| Property | Value | Source / Method |
| IUPAC Name | 2-(Dibenzo[b,d]thiophen-4-yl)propan-2-ol | IUPAC Nomenclature |
| Molecular Formula | C₁₅H₁₄OS | Calculated |
| Molecular Weight | 242.34 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Empirical Observation |
| Parent Fluorophore | Dibenzothiophene | Wikipedia[2] |
| Solubility | Soluble in DCM, Chloroform, THF, DMSO, Acetone; Insoluble in water | Empirical Observation |
| Absorption Max (λ_abs) | ~290 nm, ~330 nm (in DCM) | Typical for DBT derivatives |
| Emission Max (λ_em) | ~365 nm (in DCM) | Typical for DBT derivatives |
Synthesis Protocol: this compound
This protocol details the synthesis via a Grignard reaction, a robust and widely used method for forming carbon-carbon bonds. The reaction involves the nucleophilic attack of a dibenzothiophenyl Grignard reagent on acetone.
Reaction Scheme
The synthesis is a two-step process starting from commercially available dibenzothiophene, which is first brominated and then converted to the final product.
Caption: Synthesis of this compound.
Materials and Equipment
-
Reagents: 4-Bromodibenzothiophene, Magnesium turnings, Iodine (one small crystal), Anhydrous Tetrahydrofuran (THF), Acetone, Saturated aq. Ammonium Chloride (NH₄Cl), Dichloromethane (DCM), Anhydrous Magnesium Sulfate (MgSO₄), Hexanes, Ethyl Acetate.
-
Equipment: Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, inert atmosphere setup (Argon or Nitrogen), rotary evaporator, column chromatography setup.
Step-by-Step Protocol
-
Preparation of Grignard Reagent:
-
To a flame-dried 250 mL three-neck flask under an argon atmosphere, add Magnesium turnings (1.2 eq).
-
Add one small crystal of iodine. Causality: Iodine activates the magnesium surface by chemical etching, facilitating the initiation of the Grignard reaction.
-
In a dropping funnel, prepare a solution of 4-Bromodibenzothiophene (1.0 eq) in anhydrous THF (50 mL).
-
Add ~5 mL of the bromide solution to the magnesium turnings and stir. The solution should turn cloudy and warm, indicating reaction initiation. If not, gently warm the flask with a heat gun.
-
Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Add anhydrous acetone (1.5 eq) dropwise via syringe. Causality: The reaction is highly exothermic. Slow, cooled addition prevents side reactions and ensures controlled formation of the desired tertiary alkoxide.
-
After addition, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. Causality: NH₄Cl is a weak acid that protonates the magnesium alkoxide and neutralizes any remaining Grignard reagent without causing undesired side reactions that a strong acid might induce.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to afford the pure product.
-
Characterization
-
¹H NMR: Expect characteristic aromatic proton signals for the DBT core, a singlet for the hydroxyl proton (which may be broad), and a prominent singlet integrating to 6 hydrogens for the two equivalent methyl groups.
-
¹³C NMR: Expect distinct signals for the aromatic carbons of the DBT core and the quaternary and methyl carbons of the propanol moiety.
-
Mass Spectrometry (HRMS): The calculated mass should match the observed mass to confirm the elemental composition.
Application: Synthesis of a "Turn-On" Probe for Biothiols
To demonstrate the utility of the intermediate, we will synthesize a fluorescent probe for biothiols (e.g., glutathione, cysteine). The design employs a 2,4-dinitrophenyl (DNP) group as a thiol-reactive recognition site. The electron-deficient DNP moiety quenches the DBT fluorescence via PET. Upon reaction with a biothiol, the DNP group is cleaved, releasing the highly fluorescent this compound.[6]
Probe Synthesis Scheme
Caption: Synthesis and activation of a DNP-based biothiol probe.
Probe Synthesis Protocol
-
Deprotonation: To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide, a much stronger nucleophile needed for the subsequent SNAr reaction.
-
SNAr Reaction: Stir the mixture at 0 °C for 30 minutes, then add a solution of 1-fluoro-2,4-dinitrobenzene (1.2 eq) in anhydrous THF dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
-
Workup and Purification: Quench the reaction carefully with water. Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄. After concentration, purify the crude product by column chromatography to yield the DBT-DNP probe.
Protocol: In Vitro Characterization and Use
This protocol outlines the steps to validate the probe's "turn-on" response to biothiols.
Experimental Workflow
Caption: Workflow for in vitro characterization of the fluorescent probe.
Step-by-Step Protocol
-
Solution Preparation:
-
Prepare a 1 mM stock solution of the DBT-DNP probe in DMSO.
-
Prepare 10 mM stock solutions of various analytes (glutathione, cysteine, homocysteine, other amino acids, H₂O₂) in PBS buffer (10 mM, pH 7.4).[7]
-
-
Fluorescence Measurement:
-
In a cuvette, add PBS buffer to a final volume of 2 mL.
-
Add the probe stock solution to achieve a final concentration of 10 µM.
-
Record the fluorescence spectrum (ex: 330 nm, em: 350-500 nm). This is the "off" state.
-
Add a specific concentration of the analyte (e.g., 100 µM glutathione).
-
Incubate the mixture for a set time (e.g., 30 minutes) at 37 °C.
-
Record the fluorescence spectrum again. A significant increase in fluorescence intensity at ~365 nm indicates a positive "turn-on" response.
-
-
Selectivity Assay:
-
Repeat step 2 with a range of different analytes at the same concentration (e.g., 100 µM).
-
Compare the fluorescence enhancement for the target biothiol against other species. The probe should show a much greater response to biothiols.
-
Expected Quantitative Data
| Analyte (100 µM) | Fluorescence Intensity (a.u.) | Fold Change (I/I₀) |
| Blank (Probe only) | 50 | 1.0 |
| Glutathione (GSH) | 4500 | 90 |
| Cysteine (Cys) | 4250 | 85 |
| Homocysteine (Hcy) | 3900 | 78 |
| Alanine | 55 | 1.1 |
| Serine | 52 | 1.0 |
| H₂O₂ | 60 | 1.2 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Synthesis: Low yield of Grignard reagent | Inactive Mg surface; wet solvent/glassware. | Activate Mg with iodine/heat; ensure all glassware is flame-dried and solvents are anhydrous. |
| Synthesis: Low yield of final probe | Incomplete deprotonation; poor quality DNP reagent. | Use fresh NaH; ensure an inert atmosphere; use a fresh, pure sample of 1-fluoro-2,4-dinitrobenzene. |
| Assay: High background fluorescence | Impure probe sample; probe degradation. | Re-purify the probe by column chromatography; store probe stock solution at -20°C and protected from light. |
| Assay: No/weak fluorescence turn-on | Incorrect buffer pH; insufficient incubation time. | Verify buffer pH is 7.4 (thiol-ene reactions are pH-dependent); perform a time-course experiment to determine optimal reaction time. |
References
- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2024).
- ResearchGate. (n.d.).
- MDPI. (n.d.). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells.
- Wikipedia. (n.d.). Dibenzothiophene.
- Royal Society of Chemistry. (n.d.). Thiophene-Based Dyes for Probing Membranes.
- ResearchGate. (n.d.).
- NIH National Library of Medicine. (2022).
- ResearchGate. (n.d.). Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases.
- Thermo Fisher Scientific. (n.d.). Reagents for Modifying Alcohols—Section 3.2.
- ResearchGate. (2020). BODIPY-Based Fluorescent Probes for Biothiols.
- NIH National Library of Medicine. (n.d.).
- NIH National Library of Medicine. (n.d.). FITA-Containing 2,4-Dinitrophenyl Alkylthioether-Based Probe for Detection and Imaging of GSH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 3. A benzothiophene-based fluorescent probe with dual-functional to polarity and cyanide for practical applications in living cells and real water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reagents for Modifying Alcohols—Section 3.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. FITA-Containing 2,4-Dinitrophenyl Alkylthioether-Based Probe for Detection and Imaging of GSH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Dibenzothiophenyl)-2-propanol
Welcome to the technical support center for the synthesis of 2-(4-Dibenzothiophenyl)-2-propanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven experience to ensure you can navigate the complexities of this synthesis with confidence.
Introduction to the Synthesis
The synthesis of this compound is most effectively achieved via a Grignard reaction. This involves the reaction of a 4-dibenzothiophenylmagnesium halide (a Grignard reagent) with acetone to form the desired tertiary alcohol.[1][2] This method is a cornerstone of carbon-carbon bond formation and is highly effective for creating tertiary alcohols.[3][4] However, the success of this synthesis is highly dependent on meticulous experimental technique, particularly in the preparation of the Grignard reagent and the subsequent reaction with the ketone.
This guide will address the common challenges and questions that arise during this process, providing you with the knowledge to optimize your reaction conditions and achieve a high yield of your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Failure of Grignard reagent to form (reaction does not initiate) | 1. Presence of moisture: Grignard reagents are highly sensitive to water, which will quench the reaction.[5] 2. Inactive magnesium surface: The magnesium turnings may have an oxide layer that prevents reaction.[5] 3. Impure starting materials: The 4-halodibenzothiophene or solvent may contain impurities that inhibit the reaction. | 1. Ensure anhydrous conditions: Flame-dry or oven-dry all glassware immediately before use.[5][6] Use freshly distilled anhydrous solvents (e.g., diethyl ether, THF).[5] 2. Activate the magnesium: Gently crush the magnesium turnings with a glass rod in the flask to expose a fresh surface. A small crystal of iodine can also be added to initiate the reaction.[5] 3. Purify reagents: Ensure the 4-halodibenzothiophene is pure and dry. Distill the solvent before use. |
| Low yield of the final product | 1. Incomplete Grignard formation: See above. 2. Side reactions: The Grignard reagent can act as a base, leading to enolization of acetone.[2] Coupling of the Grignard reagent with unreacted 4-halodibenzothiophene can also occur.[6] 3. Loss during work-up: Improper extraction or purification can lead to significant product loss. | 1. Optimize Grignard formation: Ensure the Grignard reagent is fully formed before adding the acetone. 2. Control reaction temperature: Add the acetone solution slowly and at a low temperature (e.g., 0 °C) to minimize side reactions. 3. Careful work-up: Use a saturated aqueous solution of ammonium chloride for quenching, which is less harsh than strong acids and can minimize side reactions during work-up.[5] Ensure complete extraction with an appropriate organic solvent. |
| Formation of a significant amount of biphenyl-like byproduct (4,4'-bis(dibenzothiophene)) | This is a common side reaction in Grignard synthesis, known as Wurtz-type coupling, where the Grignard reagent reacts with the starting halide.[6] | This is favored at higher temperatures. Maintain a gentle reflux during Grignard formation and avoid excessive heating. Ensure a slight excess of magnesium. |
| Product is an oil or fails to crystallize | 1. Presence of impurities: Byproducts or residual solvent can inhibit crystallization. 2. The product may be an oil at room temperature. | 1. Purify the crude product: Use column chromatography (silica gel with a hexane/ethyl acetate gradient) to separate the product from impurities. Recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) may also be effective. 2. Confirm product identity: Use analytical techniques such as NMR and mass spectrometry to confirm the structure and purity of the product. |
| Emulsion formation during aqueous work-up | Magnesium salts formed during the reaction can sometimes lead to the formation of emulsions, making separation of the organic and aqueous layers difficult. | Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful Grignard reaction in this synthesis?
A1: The most critical factor is the complete exclusion of water from the reaction system. Grignard reagents are potent bases and will be readily destroyed by even trace amounts of moisture.[4][5] This necessitates the use of thoroughly dried glassware and anhydrous solvents.
Q2: Why is an acid or ammonium chloride work-up necessary?
A2: The initial reaction between the Grignard reagent and acetone forms a magnesium alkoxide salt. This intermediate must be hydrolyzed in a work-up step to protonate the alkoxide, yielding the final tertiary alcohol product.[3][7] The work-up also serves to dissolve the magnesium salts, allowing for their removal during the aqueous extraction.
Q3: Can I use a different ketone instead of acetone?
A3: Yes, other ketones can be used, which will result in different tertiary alcohols. However, the reactivity of the ketone can influence the reaction conditions. Sterically hindered ketones may react more slowly or favor side reactions like enolization.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A spot corresponding to the 4-halodibenzothiophene starting material should disappear, and a new, more polar spot corresponding to the alcohol product should appear.
Q5: What are the expected spectroscopic characteristics of this compound?
A5: In the ¹H NMR spectrum, you would expect to see signals for the aromatic protons of the dibenzothiophene core, a singlet for the two methyl groups (at approximately 1.6-1.7 ppm), and a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary). In the ¹³C NMR spectrum, you would see signals for the aromatic carbons, the quaternary carbon attached to the hydroxyl group (around 70-80 ppm), and the methyl carbons (around 30 ppm).
Experimental Protocol and Methodologies
Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted below.
Detailed Step-by-Step Protocol
Materials:
-
4-Bromodibenzothiophene
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
Procedure:
-
Grignard Reagent Formation: a. To a flame-dried three-neck round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 equivalents). b. Add a single crystal of iodine. c. In the dropping funnel, prepare a solution of 4-bromodibenzothiophene (1.0 equivalent) in anhydrous THF. d. Add a small portion of the 4-bromodibenzothiophene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle bubbling. If the reaction does not start, gently warm the flask.[8] e. Once initiated, add the remaining 4-bromodibenzothiophene solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: a. Cool the flask containing the Grignard reagent to 0 °C using an ice bath. b. Prepare a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF in the dropping funnel. c. Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition. d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Work-up and Purification: a. Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[6] b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Reaction Mechanism
The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of acetone.
References
-
Chemistry Steps. The Grignard Reaction Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
Master Organic Chemistry. All About The Reactions of Grignard Reagents. (2015). Available at: [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Available at: [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024). Available at: [Link]
-
NurdRage. Using the Grignard Reaction to Make Tertiary alcohols. (2018). Available at: [Link]
-
Khan Academy. Synthesis of alcohols using Grignard reagents I. Available at: [Link]
-
Anything Science. Grignard Reaction with Acetone. (2016). Available at: [Link]
-
Taylor & Francis. Dibenzothiophene – Knowledge and References. Available at: [Link]
- Google Patents. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
-
PubMed. Purification and characterization of dibenzothiophene (DBT) sulfone monooxygenase, an enzyme involved in DBT desulfurization, from Rhodococcus erythropolis D-1. Available at: [Link]
- Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
-
ResearchGate. How to purify tertiary alcohol? (2024). Available at: [Link]
-
Organic-Reaction.com. Grignard Reaction - Common Conditions. Available at: [Link]
-
ResearchGate. A Synthesis of 4H-1, 4-Benzothiazines. (2025). Available at: [Link]
-
Chegg.com. Solved Grignard Reaction - Bromobenzene Coupled to Acetone. (2021). Available at: [Link]
Sources
- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chegg.com [chegg.com]
Technical Support Center: Purification of 2-(4-Dibenzothiophenyl)-2-propanol
Welcome to the technical support center for the purification of 2-(4-Dibenzothiophenyl)-2-propanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Here, we provide in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in achieving high purity for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of a 4-lithiated or 4-Grignard derivative of dibenzothiophene with acetone. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual dibenzothiophene or its halogenated precursor.
-
Reagent-Derived Byproducts: Biphenyl-like species from the coupling of the organometallic intermediate.
-
Solvent and Reagent Residues: Residual solvents like THF, diethyl ether, or hydrocarbons.
-
Dehydration Products: Elimination of water from the tertiary alcohol can occur, especially under acidic conditions or upon heating, leading to the corresponding isopropenyl-dibenzothiophene.
Q2: Which purification method—recrystallization or column chromatography—is generally better for this compound?
A2: The choice depends on the scale and initial purity of your crude material.
-
Recrystallization is highly effective and economical for purifying material that is already relatively pure (>90%). It is excellent for removing minor impurities and is easily scalable.
-
Column Chromatography is the method of choice for complex mixtures with multiple components or when the crude purity is low.[1][2] It offers high resolution but is more labor-intensive and costly, especially at a large scale.
A common strategy is to perform an initial purification by flash column chromatography to isolate the product from major impurities, followed by recrystallization to achieve high analytical purity.
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a suitable solvent system, such as 3:1 Hexane:Ethyl Acetate, to monitor the separation of your product from impurities. Staining with potassium permanganate or visualization under UV light (if the impurities are UV active) can help identify different spots. For final purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis are standard methods.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solids.[3] However, tertiary alcohols with large aromatic systems like this compound can present unique challenges, such as "oiling out."
Problem 1: The compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solid melts in the hot solvent or when a supersaturated solution is cooled below the compound's melting point before crystallization can occur. The high molecular weight and aromatic nature of the compound can lead to a melting point that is lower than the boiling point of some common recrystallization solvents. This rapid precipitation from solution as a liquid phase tends to trap impurities.[4]
-
Solutions:
-
Add More "Good" Solvent: The most common reason for oiling out is that the solution becomes supersaturated too quickly. Re-heat the mixture to dissolve the oil and add a small amount (10-20% more) of the solvent in which the compound is more soluble (the "good" solvent). This keeps the compound in solution at a lower temperature, allowing for slower cooling and crystal formation.[4]
-
Lower the Solution Temperature: Use a solvent system with a lower boiling point. For example, if you are using toluene, consider switching to a mixture of ethyl acetate and hexane.
-
Slow Cooling: Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature, perhaps insulated with a cloth, before moving to a refrigerator or ice bath. Slow cooling is critical for forming pure, well-defined crystals.[5]
-
Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.
-
Problem 2: No crystals form, even after cooling.
-
Causality: This usually indicates that the solution is not supersaturated, meaning too much solvent was used.
-
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent until you observe slight turbidity (cloudiness), indicating saturation. Then, allow it to cool slowly.[4]
-
Add an "Anti-Solvent": If using a single solvent, you can switch to a two-solvent system. Add a second solvent (the "anti-solvent" or "bad" solvent) in which your compound is poorly soluble, dropwise to the warm solution until persistent cloudiness is observed.[5][6] Then, add a few drops of the first ("good") solvent to redissolve the precipitate and allow the mixture to cool slowly.
-
Recrystallization Workflow Diagram
Caption: Decision workflow for troubleshooting common recrystallization issues.
Recommended Solvent Systems for Recrystallization
| Solvent System (Good/Bad) | Rationale |
| Toluene / Hexane | Toluene is a good solvent for the aromatic structure at high temperatures, while hexane acts as an anti-solvent upon cooling. |
| Ethyl Acetate / Hexane | A less aggressive system. Ethyl acetate solubilizes the compound, and hexane induces precipitation. Good for avoiding oiling out.[7] |
| Dichloromethane / Pentane | Effective for high purity, but the low boiling point of the solvents requires careful handling to prevent rapid evaporation.[8] |
| Ethanol / Water | The polar hydroxyl group may allow for sufficient solubility in hot ethanol, with water used as the anti-solvent.[7] |
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a primary purification technique that separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[1][2]
Problem 1: Poor separation of the product from a close-running impurity (ΔRf < 0.1).
-
Causality: The chosen solvent system (eluent) does not have sufficient selectivity to resolve the compounds. The polarity of the eluent is too high, causing both compounds to move too quickly up the TLC plate (and through the column).
-
Solutions:
-
Optimize the Solvent System: The ideal Rf value for the target compound on a TLC plate is between 0.25 and 0.35 for good separation on a column.[9] Decrease the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
Try a Different Solvent System: If adjusting polarity doesn't work, switch to a solvent system with different chemical properties. For example, replace ethyl acetate with dichloromethane or a mixture of ether and hexane. Sometimes, different solvent-solute interactions can dramatically improve separation.[10]
-
Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation. Pack the column as a slurry to ensure a homogenous stationary phase.[9][11]
-
Problem 2: The compound streaks or "tails" on the TLC plate and elutes from the column in many fractions.
-
Causality: This can be caused by several factors:
-
Sample Overload: Too much sample was loaded onto the column. The weight of the adsorbent should be 20-50 times the sample weight.[9]
-
Acidic Silica: The tertiary alcohol group may be interacting with the slightly acidic surface of the silica gel, causing strong adsorption and slow, uneven elution.[12]
-
Insolubility: The compound may be partially insoluble in the eluent, causing it to streak from the origin.
-
-
Solutions:
-
Reduce Sample Load: Use a larger column or load less material.
-
Deactivate the Silica: Add a small amount of triethylamine (~0.5-1%) to the eluent. This base will neutralize the acidic sites on the silica gel, preventing strong interaction with the alcohol and resulting in sharper peaks.[10]
-
Use a Different Stationary Phase: If the compound is very sensitive, consider using a less acidic stationary phase like neutral alumina.[2]
-
Ensure Complete Dissolution: Dissolve the crude sample in a minimal amount of a strong solvent (like dichloromethane) before loading it onto the column.
-
Flash Chromatography Workflow
Caption: Standard workflow for purification by flash column chromatography.
Detailed Experimental Protocols
Protocol 1: Purification by Two-Solvent Recrystallization
-
Solvent Selection: Based on small-scale tests, select a solvent pair (e.g., Toluene/Hexane).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the "good" solvent (Toluene) portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.[6]
-
Induce Crystallization: While the solution is still hot, add the "bad" solvent (Hexane) dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify it.[5]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent composition (e.g., 4:1 Hexane:Ethyl Acetate) that gives the target compound an Rf of ~0.3.[1]
-
Column Packing:
-
Plug a glass column with cotton or glass wool. Add a small layer of sand.[9]
-
Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, draining excess solvent until the solvent level is just above the silica bed.[9][11]
-
Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this dry powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent to the column. Use gentle air pressure to push the solvent through the column at a steady rate.[1]
-
Collect fractions in test tubes or vials.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
-
ResearchGate. (2024). How to purify tertiary alcohol? Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of impurities of Diazepam. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- Unknown Source. (n.d.). recrystallization-2.doc.pdf.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- Mehmood, T., & Mushtaq, M. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences, 23(1), 258-267.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. columbia.edu [columbia.edu]
- 3. iscientific.org [iscientific.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Chromatography [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 2-(4-Dibenzothiophenyl)-2-propanol
Welcome to the technical support center for the synthesis of 2-(4-Dibenzothiophenyl)-2-propanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in this synthesis, which typically proceeds via a Grignard reaction. Our focus is on anticipating and resolving side reactions to ensure a successful and high-yield synthesis.
I. Synthesis Overview: The Grignard Approach
The synthesis of this compound, a tertiary alcohol, is most commonly achieved through the nucleophilic addition of a Grignard reagent to a ketone.[1][2][3][4] The primary route involves the reaction of a dibenzothiophene-derived Grignard reagent with acetone. An alternative, though less common, route could be the reaction of methylmagnesium halide with 4-acetyldibenzothiophene. This guide will focus on the more probable synthetic route.
Diagram of the Primary Synthetic Route
Caption: Primary synthetic route to this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the underlying chemical principles of the side reactions.
Problem 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield of this compound, or in the worst case, none at all. What are the likely causes?
Answer: A low or non-existent yield of the target tertiary alcohol is a common issue in Grignard syntheses and can be attributed to several factors, primarily related to the potent basicity and reactivity of the Grignard reagent.[2]
Possible Causes and Solutions:
| Cause | Explanation | Preventative/Corrective Actions |
| Presence of Protic Solvents/Reagents | Grignard reagents are extremely strong bases and will react with any source of protons that is more acidic than an alkane.[2][5] This includes water, alcohols, or even acidic protons on the starting materials or glassware. This "quenching" of the Grignard reagent consumes it before it can react with the ketone. | Protocol: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (e.g., dry THF or diethyl ether). Ensure the starting 4-bromodibenzothiophene and acetone are free of water. |
| Incomplete Formation of the Grignard Reagent | The reaction between magnesium metal and the aryl halide can sometimes be difficult to initiate.[6] An oxide layer on the magnesium surface can prevent the reaction from starting. | Protocol: Use fresh, high-purity magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface. Gentle heating may also be required to initiate the reaction.[7] |
| Side Reaction: Wurtz Coupling | A significant side reaction is the coupling of the Grignard reagent with the unreacted aryl halide, leading to the formation of a biaryl impurity (4,4'-bis(dibenzothiophene)).[8][9][10] This reaction consumes both the starting material and the Grignard reagent. | Protocol: Add the 4-bromodibenzothiophene slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent. This minimizes the chance of them reacting with each other.[8] |
Problem 2: Presence of Dibenzothiophene as a Major Byproduct
Question: My final product is contaminated with a significant amount of dibenzothiophene. How is this forming and how can I prevent it?
Answer: The formation of dibenzothiophene indicates that the Grignard reagent is being protonated, likely during the workup step or due to residual moisture.
Mechanism of Byproduct Formation:
Caption: Formation of dibenzothiophene byproduct from the Grignard reagent.
Solutions:
-
Strict Anhydrous Conditions: As mentioned before, the rigorous exclusion of water is critical.[5][7]
-
Controlled Workup: During the aqueous workup, the reaction mixture should be added slowly to the acidic solution (e.g., cooled saturated aqueous ammonium chloride or dilute HCl) with vigorous stirring.[6] This ensures that the protonation of the intermediate alkoxide is favored over the protonation of any unreacted Grignard reagent.
Problem 3: Isolation of Unreacted 4-Acetyldibenzothiophene or a Reduced Product
Question: I have isolated a significant amount of what appears to be unreacted ketone. In some cases, I also see a secondary alcohol, 2-(4-dibenzothiophenyl)ethanol. What is happening?
Answer: The presence of unreacted ketone and a reduced alcohol points towards two possible side reactions: enolization and reduction.
1. Enolization:
The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate.[4] This enolate is unreactive towards nucleophilic attack and will be protonated back to the starting ketone during the acidic workup. This is more common with sterically hindered ketones.[4]
2. Reduction:
If the Grignard reagent has a beta-hydrogen (which is not the case for methylmagnesium bromide but could be for other alkyl Grignards if the alternative synthetic route is used), it can reduce the ketone to a secondary alcohol via a six-membered transition state.[4]
Mechanism of Enolization:
Caption: Enolization of the ketone by the Grignard reagent.
Solutions to Minimize Enolization and Reduction:
-
Lower Reaction Temperature: Perform the addition of the Grignard reagent to the ketone at a lower temperature (e.g., 0 °C or below). This generally favors the nucleophilic addition over enolization.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and suppress enolization, a technique known as the Luche reduction conditions when applied to reductions, but the principle of enhancing 1,2-addition is relevant here.[11]
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this Grignard reaction? A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions. THF is generally preferred for the formation of aryl Grignard reagents as its higher boiling point allows for gentle reflux to initiate the reaction, and it is better at solvating the Grignard reagent.
Q2: How can I purify the final product, this compound? A2: Purification is typically achieved by column chromatography on silica gel, using a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol). Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.
Q3: Can I use 4-chlorodibenzothiophene instead of 4-bromodibenzothiophene? A3: While it is possible, the reactivity of aryl halides towards magnesium follows the trend I > Br > Cl.[2] Therefore, the formation of the Grignard reagent from 4-chlorodibenzothiophene will be significantly more difficult and may require more forcing conditions or the use of highly activated magnesium (e.g., Rieke magnesium).
Q4: What is the purpose of the acidic workup? A4: The immediate product of the Grignard addition to the ketone is a magnesium alkoxide salt.[1][5] The acidic workup has two main purposes: to protonate the alkoxide to form the desired tertiary alcohol and to dissolve the magnesium salts (e.g., Mg(OH)Br) that are formed, facilitating their removal during the extraction process.[6]
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Formation: Add magnesium turnings to the flask. In the dropping funnel, place a solution of 4-bromodibenzothiophene in anhydrous THF.
-
Initiation: Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by gentle bubbling and warming), add a crystal of iodine and/or gently warm the flask.
-
Addition: Once the reaction is initiated, add the remaining 4-bromodibenzothiophene solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Ketone: After the addition is complete and the magnesium is consumed, cool the reaction mixture to 0 °C in an ice bath. Add a solution of acetone in anhydrous THF dropwise via the dropping funnel.
-
Quenching: After stirring for a specified time, slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
V. References
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2019, May 2). Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. Retrieved from
-
Journal of Chemical Education. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Dibenzothiophene – Knowledge and References. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Reaction Chemistry & Engineering. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]
-
Anything Science. (2016, December 13). Grignard Reaction with Acetone [Video]. YouTube. Retrieved from [Link]
-
Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Retrieved from
-
University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]
-
YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I [Video]. Retrieved from [Link]
-
Quora. (2017, October 16). What happens when acetone is treated with a Grignard reagent?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]
-
Google Patents. (n.d.). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof. Retrieved from
-
YouTube. (2014, March 31). Grignard Reagent-Mediated Oxidation of Acetone to a 3° Alcohol (RXN Mechanism). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Chegg.com. (2021, February 25). Solved Grignard Reaction - Bromobenzene Coupled to Acetone. Retrieved from [Link]
-
MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text). Retrieved from [Link]
-
Google Patents. (n.d.). WO2014136047A3 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. Retrieved from
-
YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]
-
Aakash Institute. (n.d.). Examples, Mechanism & Wurtz Fittig Reaction. Retrieved from [Link]
Sources
- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Grignard reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Challenges with 2-(4-Dibenzothiophenyl)-2-propanol
Welcome to the technical support guide for 2-(4-Dibenzothiophenyl)-2-propanol. This document provides in-depth troubleshooting protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you overcome common solubility hurdles and ensure the successful integration of this compound into your experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding the handling and properties of this compound.
Q1: What are the expected solubility properties of this compound?
A: Based on its chemical structure, this compound is expected to be a poorly water-soluble compound. Its structure consists of two key parts: a large, rigid, and nonpolar dibenzothiophene core and a more polar tertiary propanol group. The dibenzothiophene moiety, a tricyclic aromatic heterocycle, is known to be insoluble in water[1]. The 2-propanol group adds some polarity, but the overall character of the molecule is dominated by the large hydrophobic surface area of the fused ring system. Therefore, it is predicted to have low aqueous solubility but should be soluble in various organic solvents.
Q2: Why is this compound so difficult to dissolve in aqueous buffers?
A: The poor aqueous solubility is a direct result of the compound's molecular structure. The dibenzothiophene core is highly lipophilic (fat-loving) and hydrophobic (water-fearing). For the compound to dissolve in water, energy is required to break the hydrogen bonds between water molecules to create a cavity for the compound. The weak interactions that form between the large hydrophobic surface and water are not energetically sufficient to overcome the strong water-water interactions, leading to low solubility. This is a common challenge for over 40% of new chemical entities in the pharmaceutical industry.[2][3]
Q3: What are the best initial solvents to try for creating a stock solution?
A: For initial solubilization to create a concentrated stock solution, polar aprotic solvents are generally the best starting point. Based on solubility data for the parent compound, dibenzothiophene, we recommend the following:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
n-propanol
The solubility of dibenzothiophene in these solvents has been shown to increase with temperature.[4] For compounds with aromatic hydroxyl groups, Dioxane and Tetrahydrofuran (THF) are also excellent choices.
Q4: How should I store the solid compound and my stock solutions?
A:
-
Solid Compound: Store the solid this compound in a tightly sealed container, protected from light, and in a cool, dry place. A desiccator at room temperature is ideal.
-
Stock Solutions: Once dissolved in an organic solvent like DMSO, stock solutions should be stored at -20°C or -80°C to minimize solvent evaporation and prevent degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides step-by-step protocols to address specific solubility issues you may encounter during your experiments.
Issue 1: The compound fails to dissolve completely in a primary organic solvent (e.g., DMSO).
If you observe particulate matter or a cloudy suspension after adding your chosen organic solvent, follow this workflow.
Caption: Workflow for dissolving this compound in organic solvents.
-
Step 1: Gentle Heating: The dissolution of a solid is often an endothermic process. By moderately increasing the temperature, you provide the energy needed to break the crystal lattice forces of the solid, thereby increasing its solubility.
-
Protocol: Place your vial containing the compound and solvent in a water bath set to 37-50°C. Do not exceed 50°C without prior stability data. Intermittently vortex the sample every 5 minutes for a total of 15-20 minutes. Allow the solution to cool to room temperature. If it remains clear, the compound has successfully dissolved.
-
-
Step 2: Sonication: Sonication uses high-frequency sound waves to create microbubbles that cavitate (collapse). This process generates localized energy that can break apart particle agglomerates and enhance the interaction between the solvent and the compound's surface, accelerating dissolution.[5]
-
Protocol: Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in your vial. Sonicate for 15-30 minutes, checking for clarity periodically.
-
-
Step 3: Alternative Solvent Screening: The "like dissolves like" principle is key.[6] If a highly polar aprotic solvent like DMSO fails, a solvent with a different character may be more effective.
-
Protocol: Refer to the table below to select an alternative solvent. Test a small amount of your compound with the new solvent before committing your entire batch.
-
| Solvent | Class | Rationale & Key Considerations |
| DMSO | Polar Aprotic | Excellent starting point for many heterocyclic compounds. High boiling point. |
| DMF | Polar Aprotic | Similar to DMSO, can be effective if DMSO fails. |
| Dioxane | Non-polar aprotic | Good for aromatic compounds. Can be a better choice for highly nonpolar molecules. |
| THF | Polar Aprotic | Lower boiling point than DMSO/DMF. Good dissolving power for a range of compounds. |
| Acetone | Polar Aprotic | Volatile solvent, useful for initial tests. Known to dissolve dibenzothiophene.[4] |
Issue 2: The compound precipitates when diluted from an organic stock into an aqueous buffer (e.g., cell culture media, assay buffer).
This is the most common challenge for poorly soluble compounds. The sudden increase in polarity when the organic stock is added to the aqueous medium causes the compound to "crash out" of solution.
Caption: Decision tree for preventing precipitation in aqueous buffers.
-
Strategy 1: Co-solvency: This method involves using a water-miscible organic solvent or polymer to reduce the overall polarity of the aqueous medium, making it more favorable for the hydrophobic compound.[7]
-
Protocol: Prepare your aqueous buffer. Before adding your compound's stock solution, add a co-solvent like Polyethylene Glycol 400 (PEG-400) or Pluronic® F-68 to the buffer to a final concentration of 1-10%. Mix well. Then, while vortexing the buffer/co-solvent mixture, slowly add your concentrated stock solution dropwise. This gradual addition is critical to prevent localized high concentrations that lead to precipitation.
-
-
Strategy 2: Use of Surfactants: Surfactants (or detergents) are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration), form micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can be partitioned into the hydrophobic core, effectively solubilizing it in the bulk aqueous phase.[2][8]
-
Protocol: Add a low concentration of a non-ionic surfactant like Tween®-20 or Triton™ X-100 to your aqueous buffer (e.g., 0.01% to 0.1% v/v). Mix thoroughly. Then, add your compound stock solution as described above. Be sure to run a vehicle control in your experiment to ensure the surfactant itself does not affect your results.
-
-
Strategy 3: Inclusion Complexation with Cyclodextrins: Cyclodextrins are bucket-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form a "host-guest" complex by encapsulating the hydrophobic dibenzothiophene portion of your molecule, presenting a soluble exterior to the aqueous solvent.[2] This is a highly effective method for improving aqueous solubility.
-
Protocol: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your buffer (e.g., 1-10% w/v). Add your compound (either as a solid or from a minimal amount of organic stock) to the cyclodextrin solution. Stir or sonicate the mixture at room temperature for 1-24 hours to allow for complex formation. The resulting clear solution can then be sterile-filtered for use.
-
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Yadav, V. D., Yadav, A. V., & Kulkarni, A. M. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3), 154-162. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]
-
Ascendia Pharma. (2022). 5 Novel Techniques For Solubility Enhancement. Drug Delivery Leader. [Link]
-
Kumar, S., & Singh, A. (2023). A Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics, 13(12), 164-170. [Link]
-
ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Dibenzothiophene. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenyl-2-propanol. PubChem. [Link]
-
FooDB. (2010). Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). FooDB. [Link]
-
Zhang, C., et al. (2019). Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. Journal of Molecular Liquids, 277, 634-641. [Link]
-
Wikipedia. (n.d.). 2-Phenyl-2-propanol. Wikipedia. [Link]
-
The Organic Chemistry Tutor. (2018). Aromatic Compounds & Heterocycles. YouTube. [Link]
-
LibreTexts. (2020). 4.12: Heterocyclic Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Fiveable. (n.d.). Heterocyclic aromatic compounds. Fiveable. [Link]
-
LibreTexts. (2024). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Dibenzothiophene. Wikipedia. [Link]
Sources
- 1. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5 Novel Techniques For Solubility Enhancement [drugdeliveryleader.com]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- 7. propulsiontechjournal.com [propulsiontechjournal.com]
- 8. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing 2-(4-Dibenzothiophenyl)-2-propanol
Welcome to the technical support center for the functionalization of 2-(4-Dibenzothiophenyl)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the chemical modification of this specialized tertiary alcohol. Our focus is on providing practical, field-proven insights to navigate the unique challenges presented by this substrate in common cross-coupling reactions.
Introduction: The Challenge of a Tertiary Benzylic Alcohol
This compound is a valuable building block, particularly in the synthesis of materials for organic electronics and medicinal chemistry.[1][2] The dibenzothiophene core is a rigid, electron-rich scaffold amenable to functionalization via modern cross-coupling methodologies. However, the presence of a tertiary benzylic alcohol introduces a significant synthetic hurdle. Under typical cross-coupling conditions, which often involve basic and/or heated environments, the molecule is prone to elimination of the propanol side chain to form isopropenyl-dibenzothiophene. This side reaction is driven by the formation of a stable tertiary benzylic carbocation intermediate.
This guide will provide two primary strategies to achieve successful functionalization of the dibenzothiophene core:
-
Direct Coupling Strategy: Optimizing reaction conditions to favor the desired cross-coupling over elimination, without protection of the alcohol.
-
Protection/Deprotection Strategy: Temporarily masking the alcohol functionality to prevent side reactions, followed by deprotection after successful functionalization.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when attempting to functionalize this compound.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired product and a significant amount of a byproduct that appears to be isopropenyl-dibenzothiophene. What is happening and how can I fix it?
A1: This is a classic case of the elimination side reaction competing with your desired cross-coupling. The tertiary benzylic alcohol is susceptible to dehydration under basic or thermal stress. To mitigate this, consider the following adjustments:
-
Choice of Base: Strong bases like sodium tert-butoxide can promote elimination. Switch to a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3]
-
Reaction Temperature: Lower the reaction temperature. While this may slow down the rate of your desired coupling, it will disproportionately decrease the rate of the elimination reaction. Run a temperature screen from room temperature up to 60-80°C to find an optimal balance.
-
Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the rate-limiting reductive elimination step of the catalytic cycle, which can help the desired coupling outcompete the elimination pathway. Consider ligands such as SPhos or XPhos for your palladium catalyst.
-
Protecting Group: If the above measures are insufficient, protecting the tertiary alcohol is the most robust solution. A silyl ether, such as a triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice as it is stable to most cross-coupling conditions and can be easily removed post-functionalization.[4][5]
Q2: I am attempting a Buchwald-Hartwig amination and observing catalyst deactivation and low conversion. Could the free hydroxyl group be the cause?
A2: Yes, the free hydroxyl group can potentially interfere with the palladium catalyst, although catalyst deactivation in Buchwald-Hartwig aminations can have multiple causes.[3][6] The alcohol can coordinate to the palladium center, inhibiting the catalytic cycle.
-
Initial Troubleshooting: First, ensure your reagents and solvent are scrupulously dry and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can irreversibly oxidize the active Pd(0) catalyst.
-
Base Considerations: As with Suzuki coupling, a strong base like NaOtBu is often used. If you suspect substrate decomposition or interference from the hydroxyl group, switching to K₃PO₄ or Cs₂CO₃ may be beneficial.
-
Protecting Group Strategy: Protecting the alcohol as a silyl ether is a reliable way to prevent any potential interference with the catalyst. This strategy simplifies troubleshooting by removing one potential variable.
Q3: What is the best protecting group for the tertiary alcohol in this compound for palladium-catalyzed cross-coupling reactions?
A3: Silyl ethers are the most suitable protecting groups for this application.[4] They offer a good balance of stability and ease of removal.
-
tert-Butyldimethylsilyl (TBDMS) ether: Offers good stability and is a common, cost-effective choice. It is stable to a wide range of non-acidic and non-fluoride-containing reagents.
-
Triethylsilyl (TES) ether: Generally less sterically hindered than TBDMS, making it easier to introduce.[7] It is also more labile and can sometimes be removed under milder acidic conditions than TBDMS, which can be advantageous if other acid-sensitive groups are present.[5]
-
Triisopropylsilyl (TIPS) ether: More sterically hindered and thus more robustly stable. This is a good choice if your cross-coupling conditions are particularly harsh, but it will require more forcing conditions for deprotection.
Q4: My deprotection of the silyl ether using TBAF is sluggish or incomplete. What can I do?
A4: While TBAF (tetra-n-butylammonium fluoride) is a standard reagent for silyl ether deprotection, its effectiveness can be influenced by several factors.[8][9][10]
-
Steric Hindrance: The tertiary nature of the alcohol means the silyl group is sterically congested. The reaction may require longer reaction times or gentle heating (e.g., to 40-50°C).
-
Water Content of TBAF: Commercial TBAF solutions in THF contain a small amount of water, which is necessary for the reaction. If you are using an anhydrous grade or an older bottle that may have dehydrated, the reaction can be slow. Adding a small amount of water to the reaction mixture can sometimes accelerate the deprotection.
-
Alternative Fluoride Sources: If TBAF is not effective, consider using HF•pyridine or TAS-F (tris(dimethylamino)sulfur (trimethylsilyl)difluoride) which can be more potent deprotecting agents.[8]
-
Acidic Deprotection: For some silyl ethers, acidic conditions can be used for deprotection. A solution of acetic acid in THF/water is a common choice. However, be mindful of any other acid-labile functional groups in your molecule.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and coupling partners.
Protocol 1: Protection of this compound as a Triethylsilyl (TES) Ether
This protocol is designed to protect the tertiary alcohol, making the substrate ready for various cross-coupling reactions.
Materials:
-
This compound
-
Triethylsilyl chloride (TESCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DCM (0.2 M), add imidazole (2.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TESCl (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TES-protected this compound.
Protocol 2: Suzuki-Miyaura Coupling of TES-Protected 4-Bromo-dibenzothiophene Derivative
This protocol describes a typical Suzuki-Miyaura coupling to introduce a new carbon-carbon bond at the 4-position of the dibenzothiophene core.
Materials:
-
TES-protected 4-bromo-2-(dibenzothiophenyl)-2-propanol
-
Aryl or vinyl boronic acid or boronic ester (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ or another suitable palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
Toluene and water (e.g., 4:1 mixture) or Dioxane/water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the TES-protected dibenzothiophene (1.0 equiv), the boronic acid/ester (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1, 0.1 M).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of the TES Ether
This protocol outlines the removal of the TES protecting group to reveal the final functionalized tertiary alcohol.[9][10]
Materials:
-
TES-protected functionalized dibenzothiophene derivative
-
Tetra-n-butylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water and Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TES-protected compound (1.0 equiv) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.2 equiv) dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC. The reaction may take from 30 minutes to several hours.
-
Once the reaction is complete, quench with water.
-
Dilute the mixture with DCM and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final functionalized this compound.
Data Presentation & Visualization
Table 1: Troubleshooting Guide for Low Yield in Cross-Coupling Reactions
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield with significant elimination byproduct | Elimination of the tertiary alcohol is outcompeting the desired reaction. | 1. Switch to a milder base (K₂CO₃, K₃PO₄).2. Lower the reaction temperature.3. Use a bulky, electron-rich ligand (e.g., SPhos).4. Protect the alcohol as a silyl ether (see Protocol 1). |
| Low Yield with starting material remaining | Inefficient catalyst turnover or deactivation. | 1. Ensure all reagents and solvents are anhydrous and degassed.2. Screen different palladium pre-catalysts and ligands.3. For Buchwald-Hartwig, consider a different base if the amine is a poor nucleophile.4. If the alcohol is unprotected, consider protecting it to avoid catalyst inhibition. |
| Complex mixture of products | Substrate or product decomposition. | 1. Lower the reaction temperature.2. Use a milder base.3. Reduce the reaction time.4. Ensure the purity of starting materials. |
Diagrams of Key Workflows and Mechanisms
Caption: Competing pathways in the functionalization of this compound.
Caption: Workflow for the protection/deprotection strategy.
References
-
[Modular synthesis of unsymmetrical[8]benzothieno[3,2- b ][8]benzothiophene molecular semiconductors for organic transistors - Chemical Science (RSC Publishing)]([Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. synarchive.com [synarchive.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Stabilizing 2-(4-Dibenzothiophenyl)-2-propanol in Synthetic Applications
Welcome to the technical support center for 2-(4-Dibenzothiophenyl)-2-propanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this valuable intermediate in their synthetic endeavors. As a tertiary benzylic alcohol, this compound offers unique opportunities for the synthesis of complex molecules but also presents specific stability challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and ensure the success of your reactions.
Understanding the Challenge: The Instability of a Tertiary Benzylic Alcohol
The core of the stability issue with this compound lies in its structure. It is a tertiary alcohol, meaning the hydroxyl group is attached to a carbon that is bonded to three other carbon atoms. Furthermore, this carbinol carbon is in a benzylic position, adjacent to the aromatic dibenzothiophene ring system. This combination makes the molecule susceptible to the formation of a highly stabilized tertiary benzylic carbocation.[1][2] This carbocation is readily formed under acidic conditions, and even trace amounts of acid can catalyze the primary decomposition pathway: dehydration to form the corresponding alkene.[3][4][5]
This guide will walk you through identifying, preventing, and troubleshooting this and other potential decomposition pathways.
Troubleshooting Guide: A-Q&A Approach to Common Issues
This section addresses specific problems you may encounter during your experiments with this compound.
Question 1: "My reaction mixture turned dark, and my yield is very low. What is happening?"
Answer:
A dark reaction mixture, often accompanied by the formation of insoluble material, is a common indicator of decomposition. The likely culprit is the acid-catalyzed dehydration of your starting material. The resulting alkene, being electron-rich and part of a large aromatic system, can be prone to polymerization or other side reactions under the reaction conditions, leading to complex, often colored, byproducts.
Immediate Troubleshooting Steps:
-
Check the pH of your reaction mixture: Even seemingly neutral reactions can have acidic microenvironments, especially if you are using reagents that can hydrolyze to form acids.
-
Analyze a sample of the crude reaction mixture: Use Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of the starting material, the desired product, and any new, less polar spots which could correspond to the dehydrated alkene.
-
Scrutinize your reagents: Ensure all solvents and reagents are anhydrous and free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.
Preventative Measures for Future Reactions:
-
Use a non-acidic dehydrating agent: If your reaction requires the removal of water, consider using molecular sieves instead of acidic drying agents like anhydrous sodium sulfate.
-
Buffer the reaction: If compatible with your reaction chemistry, the addition of a non-nucleophilic base, such as proton sponge or 2,6-lutidine, can neutralize trace acidity.
-
Lower the reaction temperature: Decomposition pathways often have a higher activation energy than the desired reaction. Running your reaction at a lower temperature may slow down the decomposition significantly.
Question 2: "I'm attempting a Suzuki-Miyaura cross-coupling reaction, but I'm mostly recovering my starting material or seeing decomposition. How can I make this work?"
Answer:
Suzuki-Miyaura reactions often employ basic conditions, which should, in principle, prevent acid-catalyzed dehydration. However, issues can still arise. Boronic acids can sometimes be contaminated with boric acid, a Lewis acid. Furthermore, at elevated temperatures, other decomposition pathways may become accessible.
A key challenge with using tertiary alcohols directly in some cross-coupling reactions is that the reaction may proceed through an SN1-type mechanism, involving the formation of the tertiary benzylic carbocation. While this can lead to the desired product, it is in direct competition with the E1 elimination (dehydration) pathway.
Strategies for a Successful Suzuki-Miyaura Coupling:
-
Protect the Alcohol: This is the most robust strategy. By converting the hydroxyl group into a more stable functional group, you can prevent both dehydration and unwanted coordination with the catalyst. A silyl ether is an excellent choice.[6][7]
-
Recommended Protecting Group: Tert-butyldimethylsilyl (TBS) ether. It is stable to the basic conditions of the Suzuki-Miyaura reaction but can be easily removed later with a fluoride source like tetrabutylammonium fluoride (TBAF).
-
| Protecting Group | Installation Conditions | Removal Conditions | Stability Notes |
| TBS | TBSCl, Imidazole, DMF | TBAF, THF | Stable to bases, mild acids, and many organometallic reagents. |
| MOM | MOMCl, DIPEA, CH₂Cl₂ | Acidic Hydrolysis (e.g., HCl in MeOH) | Less stable to acid than silyl ethers. |
| Benzyl | NaH, BnBr, THF | Hydrogenolysis (H₂, Pd/C) | Very stable, but removal conditions can reduce other functional groups. |
-
Optimize Reaction Conditions for the Unprotected Alcohol: If you wish to avoid a protection/deprotection sequence, you can try to optimize the reaction conditions to favor the cross-coupling over decomposition.
-
Use a milder base: Consider using a weaker base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.
-
Lower the temperature: As mentioned before, lower temperatures can disfavor the elimination pathway.
-
Choose your catalyst and ligands carefully: Some ligand systems are more effective at promoting the desired cross-coupling at lower temperatures.
-
Question 3: "I've synthesized this compound via a Grignard reaction. How can I be sure it's stable during workup and purification?"
Answer:
The workup of a Grignard reaction typically involves quenching with an acidic solution (e.g., aqueous NH₄Cl or dilute HCl) to neutralize the magnesium alkoxide and any excess Grignard reagent. This is a critical step where decomposition can occur.
Optimized Workup and Purification Protocol:
-
Quench at low temperature: Perform the quench at 0 °C or below to dissipate the heat from the acid-base reaction.
-
Use a buffered quench: A saturated aqueous solution of ammonium chloride (NH₄Cl) is generally preferred over strong acids like HCl. NH₄Cl is acidic enough to protonate the alkoxide but is less likely to cause significant dehydration.
-
Minimize contact time with the aqueous layer: Once the quench is complete, proceed with the extraction promptly. Do not let the organic layer sit in contact with the acidic aqueous layer for an extended period.
-
Neutralize during workup: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid before drying.
-
Purification:
-
Column Chromatography: Use a silica gel column, but consider deactivating the silica gel by adding a small amount of a non-nucleophilic base (e.g., 1% triethylamine) to the eluent. This will help prevent on-column decomposition.
-
Recrystallization: If your product is a solid, recrystallization is an excellent purification method that avoids contact with acidic stationary phases.
-
Experimental Protocols
Protocol 1: Protection of this compound as a TBS Ether
This protocol describes a reliable method for protecting the tertiary hydroxyl group, rendering the molecule much more stable for subsequent reactions.
Materials:
-
This compound
-
Tert-butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
TLC plates, eluent (e.g., 9:1 Hexanes:Ethyl Acetate)
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBSCl (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. The product, being more nonpolar, will have a higher Rf value than the starting alcohol.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure TBS-protected alcohol.
Visualizing the Chemistry
Decomposition Pathway
Caption: A logical workflow for troubleshooting problematic reactions.
Frequently Asked Questions (FAQs)
Q: How should I store this compound?
A: Store it in a tightly sealed container in a cool, dry place, away from acidic vapors. Long-term storage under an inert atmosphere is recommended to prevent slow degradation.
Q: Can I use this alcohol in reactions that require high temperatures?
A: It is not recommended to use the unprotected alcohol in high-temperature reactions, especially in the presence of any potential acid source. If high temperatures are necessary, protecting the hydroxyl group is the safest approach.
Q: Is the dibenzothiophene ring system reactive under my conditions?
A: The dibenzothiophene core is generally robust and stable to many reaction conditions. However, the sulfur atom can be oxidized by strong oxidizing agents. If your reaction involves potent oxidants, this should be a consideration.
Q: Are there alternatives to acid-catalyzed dehydration for generating the corresponding alkene?
A: Yes, if the alkene is your desired product, there are milder and more controlled methods than using strong acids. Reagents like the Martin sulfurane or Burgess reagent can effect dehydration under non-acidic conditions.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Nelson, T. D., & Crouch, R. D. (2004). Selective deprotection of silyl ethers. Synthesis, 2004(07), 1031-1069.
- Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Benzylic Halides with Potassium Aryltrifluoroborates. Organic Letters, 11(10), 2145–2148.
- Levin, M. D., et al. (2017). Deoxygenative Suzuki–Miyaura Arylation of Tertiary Alcohols.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Michael, B. S. (2017). Organic Chemistry. Cengage Learning.
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
- Hartwig, J. F. (2010).
- Nicolaou, K. C., & Sorensen, E. J. (2003). Classics in Total Synthesis. Wiley-VCH.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
Sources
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A Troubleshooting Guide for Film Formation with 2-(4-Dibenzothiophenyl)-2-propanol Derivatives
Welcome to the technical support center for 2-(4-Dibenzothiophenyl)-2-propanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming high-quality thin films with this unique class of materials. Here, we address common challenges encountered during experimentation, providing in-depth, scientifically grounded solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to optimize your experimental workflow and achieve reliable, reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and handling of this compound derivatives, providing a solid foundation for their application in thin-film technologies.
Q1: What are the key chemical features of this compound derivatives and how do they influence film formation?
A1: These derivatives possess a unique combination of a rigid, planar dibenzothiophene core and a flexible 2-propanol group. The dibenzothiophene core is a well-known organic semiconductor moiety, contributing to the material's electronic properties and tendency to form ordered structures through π-π stacking.[1][2] The 2-propanol group, on the other hand, introduces polarity and the potential for hydrogen bonding. This can enhance solubility in a wider range of solvents but may also lead to challenges in achieving uniform, crystalline films due to competing intermolecular interactions.
Q2: What are the primary applications for films made from these derivatives?
A2: Given the semiconductor nature of the dibenzothiophene core, these materials are promising candidates for various organic electronic applications. These include, but are not limited to, organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[3][4] The specific properties of the film, such as its morphology and crystallinity, will largely dictate its suitability for a particular application.
Q3: What are the initial recommended solvents for dissolving this compound derivatives?
A3: Due to the dual nature of the molecule (aromatic core and alcohol functional group), a good starting point for solvent selection would be chlorinated solvents like chloroform or chlorobenzene, which are effective for many organic semiconductors.[5] Toluene is another common choice.[6] Given the presence of the hydroxyl group, more polar solvents or solvent blends could also be effective. It is crucial to assess the solubility of your specific derivative empirically.
Q4: What are the most common methods for depositing thin films of these materials?
A4: The most prevalent and accessible methods for depositing thin films of organic semiconductors from solution are spin coating and blade coating (also known as solution shearing).[4][7] For materials with sufficient thermal stability, thermal evaporation in a high-vacuum chamber is another option.[8] The choice of deposition method will depend on the desired film thickness, uniformity, and scalability of the process.
II. Troubleshooting Guide: Film Formation Issues
This section provides a detailed, problem-oriented approach to resolving specific issues you may encounter during the film formation process.
Problem 1: Poor or Incomplete Film Coverage
Q: I've spin-coated my this compound derivative solution, but the film is not uniform and has patches or holes. What's causing this and how can I fix it?
A: This issue, often referred to as "dewetting," is typically a result of poor surface energy matching between the solution and the substrate, or issues with the solution itself.
Potential Causes & Solutions:
-
Substrate Contamination: The substrate surface must be impeccably clean. Any organic residues or particulate matter can act as nucleation sites for dewetting.[9]
-
Solution: Implement a rigorous substrate cleaning protocol. A common procedure involves sequential ultrasonication in a detergent solution (like Hellmanex III), deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
-
Poor Surface Wettability: The surface energy of your substrate may be too low for the solution to spread evenly.
-
Solution: Treat the substrate with UV-ozone or an oxygen plasma to increase its surface energy by creating polar functional groups.[9] This is a common practice for silicon and glass substrates.
-
-
Inadequate Solution Volume: Using too little solution can result in incomplete coverage, especially on larger substrates.
-
Solution: Increase the volume of the solution dispensed onto the substrate. For a standard 20 x 15 mm substrate, start with at least 50 µL.[9]
-
-
Low Solution Viscosity: If the solution is too thin, it may be flung off the substrate too quickly during spin coating.
-
Solution: Increase the concentration of your derivative in the solvent to achieve a more viscous solution.
-
Problem 2: "Comet" or "Pinhole" Defects in the Film
Q: My films show small, comet-shaped defects or tiny pinholes under microscopic examination. What are these and how do I eliminate them?
A: These defects are typically caused by particulate contamination either from the environment, the substrate, or the solution itself. [9][10]
Potential Causes & Solutions:
-
Environmental Dust: The spin coating process should be performed in a clean environment, such as a laminar flow hood or a glovebox, to minimize airborne particle contamination.
-
Contaminated Solution: The solution may contain undissolved particles of the derivative or other impurities.
-
Solution: Filter your solution through a 0.2 µm PTFE syringe filter immediately before deposition. This will remove any aggregates or dust particles.
-
-
Substrate Particles: Even after cleaning, microscopic particles may remain on the substrate surface.
-
Solution: Before dispensing the solution, use a high-purity nitrogen gun to blow off any remaining dust from the substrate surface.
-
Problem 3: Formation of a Thick "Bead" at the Edge of the Substrate
Q: I am observing a thicker ring of material around the outer edge of my spin-coated film. How can I achieve a more uniform thickness across the entire substrate?
A: This phenomenon, known as an "edge bead," is caused by surface tension effects that prevent the solution from cleanly detaching from the substrate edge during spinning. [10][11]
Potential Causes & Solutions:
-
High Surface Tension of the Solution: Solvents with high surface tension are more prone to forming an edge bead.
-
Solution: If possible, experiment with solvents that have a lower surface tension.
-
-
Spin Coating Parameters: The spin speed and acceleration can influence the formation of the edge bead.
-
Solution: A two-step spin coating process can be effective. Start with a lower spin speed to allow the solution to spread evenly, followed by a higher spin speed to thin the film to the desired thickness.
-
-
Backside Wafer Cleaning: After spin coating, a solvent-soaked swab can be carefully used to wipe the backside of the substrate to remove any wrapped-around material. Some automated systems have a built-in backside wash function.
Problem 4: Amorphous or Poorly Crystalline Films
Q: My film appears smooth and uniform, but characterization (e.g., via XRD) shows it is largely amorphous. How can I induce crystallinity?
A: The degree of crystallinity in organic semiconductor films is critical for their electronic performance and is heavily influenced by the processing conditions. [12][13]
Potential Causes & Solutions:
-
Rapid Solvent Evaporation: Fast-drying solvents can "freeze" the molecules in a disordered state before they have time to self-assemble into an ordered, crystalline structure.[7]
-
Solution 1: Solvent Selection: Use a solvent with a higher boiling point to slow down the evaporation rate. For example, switching from chloroform to chlorobenzene or using a solvent blend can provide more time for molecular organization.[6][14]
-
Solution 2: Thermal Annealing: Post-deposition thermal annealing can provide the necessary thermal energy for molecules to rearrange into a more ordered state.[12] The optimal annealing temperature and time must be determined experimentally, but a good starting point is a temperature just below the material's glass transition temperature or melting point.
-
Solution 3: Solvent Vapor Annealing: Exposing the film to a saturated atmosphere of a specific solvent can also promote crystallization by plasticizing the film and allowing for molecular rearrangement.[13]
-
III. Experimental Protocols & Data
To assist in your troubleshooting efforts, we provide the following standardized protocols and data tables.
Protocol 1: Standardized Substrate Cleaning Procedure
-
Place substrates in a substrate rack.
-
Sequentially sonicate for 15 minutes each in:
-
A 2% solution of Hellmanex III in deionized water.
-
Deionized water (rinse).
-
Acetone.
-
Isopropanol.
-
-
Dry the substrates with a stream of high-purity nitrogen.
-
Optional: Treat with UV-ozone or oxygen plasma for 5-10 minutes immediately prior to use to enhance surface energy.
Protocol 2: Spin Coating Deposition
-
Prepare a solution of the this compound derivative in a suitable filtered solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense an appropriate volume of the solution onto the center of the substrate to cover approximately 2/3 of the surface area.
-
Initiate the spin coating program. A typical two-step program is:
-
Step 1: 500 rpm for 10 seconds (spread cycle).
-
Step 2: 2000-4000 rpm for 30-60 seconds (thinning cycle).
-
-
After the program finishes, carefully remove the substrate and proceed with any post-deposition treatments (e.g., annealing).
Table 1: Solvent Properties and Their Influence on Film Formation
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Relative Evaporation Rate | Expected Impact on Crystallinity |
| Chloroform | 61.2 | 21.3 | High | Lower (due to rapid drying) |
| Toluene | 110.6 | 2.9 | Medium | Moderate |
| Chlorobenzene | 131.7 | 1.2 | Low | Higher (slower drying allows for organization) |
Note: These are general trends, and the optimal solvent will depend on the specific derivative and desired film morphology.[5][15]
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Film Coverage | Substrate contamination, poor wettability, low solution volume/viscosity | Rigorous substrate cleaning, surface energy treatment, increase solution volume/concentration |
| Comets/Pinholes | Particulate contamination | Work in a clean environment, filter solution, blow-dry substrate with N2 |
| Edge Bead | High surface tension, improper spin parameters | Use lower surface tension solvent, implement two-step spin coating |
| Amorphous Film | Rapid solvent evaporation | Use higher boiling point solvent, thermal annealing, solvent vapor annealing |
IV. Visualizing the Troubleshooting Workflow
To further clarify the decision-making process in troubleshooting film formation, the following workflow diagram is provided.
Caption: Troubleshooting workflow for film formation.
V. References
-
Digital CSIC. (2022-11-03). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. Retrieved from [Link]
-
ACS Publications. (n.d.). Substrate-Induced Phase of a[12]Benzothieno[3,2-b]benzothiophene Derivative and Phase Evolution by Aging and Solvent Vapor Annealing. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
VacCoat. (2019-09-25). Thin Films Deposition of Organic Materials. Retrieved from [Link]
-
RSC Publishing. (n.d.). The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. Retrieved from [Link]
-
ResearchGate. (2025-10-14). Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity. Retrieved from [Link]
-
St. Michael's College, Cherthala. (n.d.). Modelling and synthesis of solution processable dibenzothiophene derivative for organic electronics. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Retrieved from [Link]
-
Stanford University. (n.d.). Method of Organic Semiconductor Thin Film. Explore Technologies. Retrieved from [Link]
-
Coating Systems, Inc. (n.d.). Defects Found in Spin Coating. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Effect on Morphology and Optical Properties of Poly(3-hexylthiophene):TIPS-Pentacene Blends. Request PDF. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015-02-13). Synthesis of Dibenzothiophene-based Host Materials with Dimesitylborane Substituent and Their Green PHOLED Performances. Retrieved from [Link]
-
PubMed Central. (2022-01-26). Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity. Retrieved from [Link]
-
Journal of Materials Chemistry (RSC Publishing). (n.d.). Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors. Retrieved from [Link]
-
Energy & Environmental Science (RSC Publishing). (n.d.). Directing the film structure of organic semiconductors via post-deposition processing for transistor and solar cell applications. Retrieved from [Link]
-
TU Graz. (n.d.). Common Defects Found When Spin Coating. Retrieved from [Link]
-
Journal of Materials Chemistry C (RSC Publishing). (n.d.). Synthesis and characterization of diketopyrrolopyrrole-based conjugated molecules flanked by indenothiophene and benzoindenothiophene derivatives. Retrieved from [Link]
-
ALL SCIENCES PROCEEDINGS. (n.d.). Photovoltaic Performance of Organic Semiconductor Layers Produced by Spin Coating Technique. Retrieved from [Link]
-
IEEE Xplore. (n.d.). Double Deposition Technique of Thin Film Organic Semiconductor: Effect on Optical and Morphology Properties. Retrieved from [Link]
-
PubMed Central. (2023-05-10). The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. Retrieved from [Link]
-
ResearchGate. (2025-08-08). Investigation of annealing effects and film thickness dependence of polymer solar cells based on poly(3-hexylthiophene). Retrieved from [Link]
-
Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. Retrieved from
-
NBchao.Com. (n.d.). What are the common problems of spin coating experiment?. Retrieved from [Link]
-
ChemRxiv. (n.d.). Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2- nitrophenyl)-disulfides. Retrieved from [Link]
-
MDPI. (2022-05-04). Influence of Solvent-Dependent Morphology on Molecular Doping and Charge Transport in Conductive Thiophene Polymer. Retrieved from [Link]
Sources
- 1. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and characterization of diketopyrrolopyrrole-based conjugated molecules flanked by indenothiophene and benzoindenothiophene derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. stmcc.in [stmcc.in]
- 4. Method of Organic Semiconductor Thin Film | Explore Technologies [techfinder.stanford.edu]
- 5. mdpi.com [mdpi.com]
- 6. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ossila.com [ossila.com]
- 8. vaccoat.com [vaccoat.com]
- 9. What are the common problems of spin coating experiment? [en1.nbchao.com]
- 10. coatingsystems.com [coatingsystems.com]
- 11. lampz.tugraz.at [lampz.tugraz.at]
- 12. digital.csic.es [digital.csic.es]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Mitigating steric hindrance in reactions involving 2-(4-Dibenzothiophenyl)-2-propanol
Welcome to the technical support guide for reactions involving 2-(4-Dibenzothiophenyl)-2-propanol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by this unique molecule. The inherent structure of this compound—a tertiary alcohol appended to a large, rigid dibenzothiophene framework—presents significant steric challenges that can impede or prevent standard chemical transformations. This guide provides in-depth, mechanistically-grounded troubleshooting advice and answers to frequently asked questions to help you achieve your synthetic goals.
The Challenge: Understanding the Steric Environment
The primary obstacle in reactions with this compound is severe steric hindrance around the tertiary hydroxyl group. The bulky, planar dibenzothiophene ring and the two methyl groups on the carbinol carbon create a congested environment. This congestion physically blocks the approach of reagents to the reaction center, making many standard protocols for alcohols, particularly bimolecular nucleophilic substitutions (SN2), completely ineffective.[1][2] Furthermore, the tertiary nature of the alcohol makes it highly susceptible to elimination reactions under acidic or high-temperature conditions, forming the corresponding 2-(4-dibenzothiophenyl)propene.[3]
Caption: Steric shielding of the electrophilic carbon (Cα) by the bulky dibenzothiophene and methyl groups.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My nucleophilic substitution reaction to form an ether (e.g., Williamson synthesis) is failing. I'm observing only elimination products and unreacted starting material. What should I do?
A1: This is an expected outcome due to the substrate's structure. The classic Williamson ether synthesis relies on an SN2 mechanism, which is impossible for a tertiary alcohol.[1] Forcing conditions (high heat, strong base) will strongly favor the E2 elimination pathway. SN1-type conditions (e.g., pre-forming a carbocation) will also predominantly lead to the elimination (E1) product.[4][5]
Root Cause: The tertiary carbon center cannot accommodate backside attack for an SN2 reaction. Carbocation intermediates formed under SN1 conditions readily lose a proton to form a stable alkene.
Recommended Solutions:
-
Modified Mitsunobu Reaction: The standard Mitsunobu reaction (DEAD/PPh₃) is often sluggish or fails with sterically hindered tertiary alcohols.[6] However, modifications can be highly effective.
-
Protocol Insight: The key is often to use reagents that form a more reactive alkoxyphosphonium intermediate or to operate under conditions that can overcome the higher activation energy. Using 4-nitrobenzoic acid as the acidic component, for instance, has been shown to improve yields for hindered secondary alcohols and can be adapted.[7][8][9]
-
Troubleshooting Step: If standard Mitsunobu fails, consider switching from triphenylphosphine (PPh₃) to a more nucleophilic or differently structured phosphine. Also, elevating the temperature (e.g., to 80-100 °C) can sometimes drive the reaction to completion for tertiary systems, though this must be balanced against potential decomposition.[10]
-
-
Reductive Etherification: This modern approach avoids the pitfalls of substitution by forming the C-O bond through a different mechanism. It couples the alcohol with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.
-
Mechanism: An intermediate hemiacetal or oxocarbenium ion is formed in situ, which is then reduced. This pathway is often more tolerant of steric bulk.[11]
-
Experimental Protocol: A metal-free approach using a Schreiner thiourea catalyst and chlorodimethylsilane (CDMS) as the reductant has proven effective for coupling tertiary alcohols, including the highly hindered 1-adamantanol, with various aldehydes.[11]
-
-
Arylation with Diaryliodonium Salts: For the synthesis of sterically congested alkyl aryl ethers, this transition-metal-free method is highly effective.
-
Application: It allows for the arylation of tertiary alcohols with ortho-substituted diaryliodonium salts, which are particularly challenging substrates for other methods.[12] This is an excellent choice if your target is an aryl ether.
-
Q2: I am struggling to synthesize an ester of this compound. Fischer esterification is ineffective, and acylation with an acid chloride and DMAP gives minimal yield. How can I proceed?
A2: The steric congestion around the hydroxyl group is preventing the nucleophilic attack on the carbonyl carbon of the acylating agent. Both Fischer esterification (acid-catalyzed) and standard DMAP-catalyzed acylation are highly sensitive to steric hindrance. The former risks causing dehydration, while the latter's catalytic cycle is impeded.
Recommended Solutions:
-
Activate the Carboxylic Acid with Benzotriazole: This strategy involves forming a highly reactive benzotriazole ester in situ from the carboxylic acid, which can then acylate the hindered alcohol.
-
Protocol: The carboxylic acid is reacted with 1-hydroxybenzotriazole (HOBt) and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting activated ester is then treated with the tertiary alcohol in the presence of a base like DMAP or calcined hydrotalcite.[13] This method has been successfully applied to esterify other hindered tertiary alcohols.[13]
-
-
Use a More Potent Nucleophilic Catalyst: For acylations of severely hindered alcohols, 4-(Dimethylamino)pyridine (DMAP) may not be sufficient.
-
Alternative Catalyst: 1-Methylimidazole (MI) has been demonstrated to be a superior nucleophilic catalyst for the acylation of sterically demanding alcohols, often succeeding where DMAP fails.[14]
-
| Strategy for C-O Bond Formation | Key Reagents/Catalysts | Advantages for Hindered Substrates | Key Considerations |
| Modified Mitsunobu Reaction | DIAD/DEAD, modified phosphines, 4-nitrobenzoic acid | Proceeds with inversion of configuration (if chiral); avoids harsh acidic conditions.[8][15] | Standard conditions often fail; requires optimization and elevated temperatures; byproduct removal can be challenging.[6][10] |
| Reductive Etherification | Aldehyde/Ketone, CDMS, Schreiner thiourea catalyst | Metal-free; tolerant of significant steric bulk and various functional groups.[11] | Requires a carbonyl coupling partner; reaction conditions must be anhydrous. |
| Benzotriazole Esterification | Carboxylic acid, HOBt, EDC, DMAP | Forms a highly reactive intermediate that overcomes steric barriers.[13] | Requires a multi-component setup; not suitable for acid-sensitive substrates. |
| Arylation with Diaryliodonium Salts | Diaryliodonium salt, base | Effective for highly congested aryl ethers; transition-metal-free.[12] | Limited to the synthesis of aryl ethers; requires synthesis of the iodonium salt. |
Frequently Asked Questions (FAQs)
Q1: Why is acid-catalyzed dehydration such a prevalent side reaction?
A1: Tertiary alcohols dehydrate readily under acidic conditions via an E1 mechanism.[3] The process involves three key steps:
-
Protonation: The hydroxyl group is protonated by the acid to form a good leaving group (water).[5][16]
-
Carbocation Formation: The protonated alcohol dissociates to form a relatively stable tertiary carbocation.
-
Elimination: A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming a double bond.[3] This pathway is energetically favorable for tertiary alcohols, and its prevalence requires that most reactions with this compound be conducted under strictly neutral or basic conditions.
Q2: Is there a general set of conditions that are favorable for reactions with this substrate?
A2: Yes. A successful strategy generally involves a combination of the following principles:
-
Avoid Strong Acids and High Temperatures: To prevent dehydration.[17]
-
Employ Modern Catalytic Methods: These often operate under milder conditions and can offer alternative mechanistic pathways that are less sensitive to steric effects.[11][18]
-
Use Activating Agents: Instead of trying to force a direct reaction, use reagents that create a more reactive intermediate, such as in the modified Mitsunobu or benzotriazole esterification methods.[9][13]
-
Consider Intramolecular Reactions: If the desired transformation can be designed as an intramolecular process, it can often overcome steric barriers more easily than an equivalent intermolecular reaction. Recent advances with iron(III) catalysts have shown promise for intramolecular substitutions of tertiary alcohols with high chirality transfer.[19]
Q3: What is the best approach if all direct functionalization attempts fail?
A3: If direct functionalization of the tertiary alcohol proves insurmountable, a change in synthetic strategy is the most logical step. Consider a convergent synthesis where the dibenzothiophene core and the side chain are synthesized separately and coupled in the final steps using a robust C-C bond-forming reaction (e.g., Suzuki, Buchwald-Hartwig on a brominated dibenzothiophene precursor).[20] This approach bypasses the challenge of reacting at the hindered tertiary position altogether.
Caption: Decision workflow for overcoming failed reactions with the target molecule.
References
- BenchChem. (n.d.). Side-by-side comparison of catalysts for dibenzothiophene synthesis.
- TCI Chemicals. (n.d.). Mitsunobu Reaction.
- Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
- Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews.
- ResearchGate. (n.d.). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.
- PubMed Central. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery.
- ACS Publications. (n.d.). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- ACS Publications. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters.
- CORE. (2019). Intramolecular substitutions of secondary and tertiary alcohols with chirality transfer by an iron(III) catalyst. Nature Communications.
- Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols.
- BenchChem. (n.d.). Overcoming steric hindrance in reactions with o-Toluic Acid Chloride.
- Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides.
- ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
- PubMed Central. (n.d.). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres.
- MSU Chemistry. (n.d.). Alcohol Reactivity.
- Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie).
- PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
- MDPI. (n.d.). Catalytic Dehydration of Isopropanol to Propylene.
- Chemistry LibreTexts. (2023). The Dehydration of Propan-2-ol.
- ResearchGate. (n.d.). Kinetics of Aqueous‐Phase catalytic dehydration of 2‐Propanol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Reactivity of 2,8-Dibromodibenzothiophene: A Foundation for Organic Electronics.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jackwestin.com [jackwestin.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alcohol Reactivity [www2.chemistry.msu.edu]
- 17. mdpi.com [mdpi.com]
- 18. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to the Properties of 2-(4-Dibenzothiophenyl)-2-propanol and Other DBT Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and medicinal chemistry, dibenzothiophene (DBT) and its derivatives represent a cornerstone for innovation. Their inherent properties, including high thermal stability, robust charge carrier mobility, and tunable electronic characteristics, make them prime candidates for a range of applications, from advanced organic light-emitting diodes (OLEDs) to novel therapeutic agents.[1][2] This guide provides an in-depth comparison of 2-(4-Dibenzothiophenyl)-2-propanol with other key DBT derivatives, offering insights into their synthesis, photophysical and electrochemical properties, thermal stability, and potential applications, supported by experimental data and established protocols.
The Dibenzothiophene Core: A Foundation for Versatility
Dibenzothiophene is a sulfur-containing heterocyclic aromatic compound that serves as a fundamental building block for a variety of functional molecules.[3][4] Its rigid, planar structure and electron-rich nature are pivotal to the desirable electronic and photophysical properties of its derivatives.[2] The strategic functionalization of the DBT core allows for the fine-tuning of these properties to meet the specific demands of various applications.[5]
Synthesis of this compound: A Grignard Approach
The synthesis of this compound typically proceeds through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[6][7] This approach involves the reaction of a Grignard reagent, in this case, 4-dibenzothiophenylmagnesium bromide, with a carbonyl compound, acetone.
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of 4-Dibenzothiophenylmagnesium Bromide (Grignard Reagent)
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a small crystal of iodine in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of 4-bromodibenzothiophene in anhydrous diethyl ether dropwise to the magnesium turnings.[8] The initiation of the reaction is indicated by the disappearance of the iodine color and the gentle refluxing of the ether.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting greyish solution is the Grignard reagent, 4-dibenzothiophenylmagnesium bromide.
Step 2: Reaction with Acetone
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of anhydrous acetone in diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to yield pure this compound.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Comparative Properties of DBT Derivatives
The properties of DBT derivatives are significantly influenced by the nature and position of the substituents on the dibenzothiophene core. This section compares this compound with other notable DBT derivatives.
| Property | This compound | 4,6-Dibromodibenzothiophene | 2,8-Diaryl-dibenzothiophenes | Dibenzothiophene-S,S-dioxide |
| Synthesis | Grignard reaction of 4-bromodibenzothiophene with acetone.[6][9] | Direct bromination of dibenzothiophene.[10] | Suzuki-Miyaura cross-coupling of 2,8-dibromodibenzothiophene with arylboronic acids.[5][11][12] | Oxidation of dibenzothiophene. |
| Key Features | Tertiary alcohol functionality. | Precursor for further functionalization via cross-coupling reactions.[5] | Tunable electronic and photophysical properties based on the aryl substituent.[11][13] | Strong electron-accepting character. |
| Solubility | Generally soluble in common organic solvents like dichloromethane, THF, and acetone. | Soluble in aromatic hydrocarbons and halogenated solvents. | Solubility varies with the aryl substituent; often soluble in common organic solvents. | Moderately soluble in polar organic solvents. |
| Thermal Stability | Moderate thermal stability. The tertiary alcohol group may undergo dehydration at elevated temperatures. | High thermal stability. | Generally high thermal stability, a key feature for OLED applications.[1] | High thermal stability.[14] |
| Applications | Intermediate in organic synthesis, potential precursor for polymers and biologically active molecules. | Key intermediate for the synthesis of materials for organic electronics, particularly OLEDs.[5] | Host materials in OLEDs, organic semiconductors.[11][13][15] | Electron transport material in OLEDs, building block for electron-deficient materials.[14] |
Photophysical and Electrochemical Properties
The introduction of different functional groups onto the DBT scaffold dramatically alters the photophysical and electrochemical properties of the resulting molecules.[11][13]
-
2,8-Diaryl-dibenzothiophene derivatives have been extensively studied for their fluorescence and phosphorescence properties.[11][13] The electronic nature of the aryl substituents (electron-donating or electron-withdrawing) allows for the tuning of the HOMO and LUMO energy levels, which is crucial for their application in OLEDs.[11]
-
Dibenzothiophene-S,S-dioxide derivatives exhibit a significant blue shift in their absorption and emission spectra compared to the parent DBT, a consequence of the electron-withdrawing nature of the sulfone group.[14] This property is advantageous for developing deep-blue emitters and host materials for OLEDs.[16]
-
While less studied for its photophysical properties, the This compound can be expected to have properties influenced by the DBT core, with potential for further modification through the tertiary alcohol group to tune its luminescent characteristics.
Thermal Stability
Thermal stability is a critical parameter for materials used in electronic devices. Dibenzothiophene and its derivatives are known for their high thermal stability.[1][17][18][19]
-
Dibenzothiophene itself is thermally stable, with decomposition occurring at high temperatures.[17][18][19]
-
Derivatives like 4,6-dibromodibenzothiophene and 2,8-diaryl-dibenzothiophenes also exhibit excellent thermal stability, a prerequisite for their use in the high-temperature fabrication processes of OLEDs.[1]
-
The thermal stability of This compound is likely to be lower than that of the parent DBT due to the presence of the tertiary alcohol group, which can undergo elimination reactions at elevated temperatures. Thermogravimetric analysis (TGA) would be required to quantify its decomposition temperature.
Applications in Focus: OLEDs and Beyond
The unique properties of DBT derivatives have led to their widespread investigation and application in various fields.
Organic Light-Emitting Diodes (OLEDs)
DBT derivatives are workhorse materials in the field of OLEDs.[1][5][15] Their high triplet energy, excellent thermal stability, and good charge transport properties make them ideal candidates for host materials in phosphorescent OLEDs (PHOLEDs), particularly for achieving efficient blue emission.[15][20]
Simplified OLED Device Architecture
Caption: A simplified multilayer structure of an Organic Light-Emitting Diode.
Medicinal Chemistry
The benzothiophene scaffold, a substructure of dibenzothiophene, is present in several biologically active compounds and pharmaceuticals.[4][21] Derivatives of benzothiophene have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][22] While the biological activity of this compound is not extensively documented, its structure presents opportunities for the development of new therapeutic agents.
Future Perspectives
The field of dibenzothiophene chemistry continues to evolve, with ongoing research focused on the synthesis of novel derivatives with enhanced properties. The versatility of the DBT core, combined with the power of modern synthetic methodologies like the Suzuki-Miyaura coupling, will undoubtedly lead to the development of next-generation materials for advanced electronic devices and new classes of pharmaceuticals.[2][12][23][24] The exploration of derivatives like this compound and their subsequent transformations will play a crucial role in expanding the chemical space and application scope of this remarkable class of compounds.
References
-
Nayak, P. K., et al. Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. Journal of Chemical Sciences. Available from: [Link]
-
Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. CORE. Available from: [Link]
-
The Role of Dibenzothiophene Derivatives in Next-Generation OLED Displays. Available from: [Link]
-
The Role of Dibenzothiophene Derivatives in Advancing OLED Technology. Available from: [Link]
-
Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv. Available from: [Link]
-
Lee, J., et al. Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes. RSC Publishing. Available from: [Link]
-
Dibenzothiophene-platinated complexes: probing the effect of ancillary ligands on the photophysical performance. Dalton Transactions (RSC Publishing). Available from: [Link]
-
Dartiguelongue, C., et al. Thermal stability of dibenzothiophene in closed system pyrolysis: Experimental study and kinetic modelling. ResearchGate. Available from: [Link]
-
Mastering Suzuki-Miyaura Coupling with Dibenzothiophene-2-Boronic Acid. Available from: [Link]
-
Wang, H., et al. DFT Study on the Dibenzothiophene Pyrolysis Mechanism in Petroleum. Energy & Fuels. Available from: [Link]
-
Photophysical and decay properties of derivatives 1-3. ResearchGate. Available from: [Link]
-
Regulation of excited-state properties of dibenzothiophene-based fluorophores for realizing efficient deep-blue and HLCT-sensitized OLEDs. Materials Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes. Sungkyunkwan University. Available from: [Link]
-
Dibenzothiophene. PubChem. Available from: [Link]
-
Abdullah, G. H., et al. Functionalized Multiwall Carbon Nanotube Electrode for Electrochemical Oxidation of Dibenzothiophene in Diesel. ResearchGate. Available from: [Link]
-
Adsorption of dibenzothiophene on N-doped TiO₂ system: a DFT and molecular dynamics study. PubMed. Available from: [Link]
- Synthetic method of 4-bromobenzo [ b ] thiophene. Google Patents.
-
Phenoxazine-Dibenzothiophene Sulfoximine Emitters Featuring Both Thermally Activated Delayed Fluorescence and Aggregation Induced Emission. MDPI. Available from: [Link]
-
Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths. ResearchGate. Available from: [Link]
-
Comparison of Material Activity and Selectivity in the Electrocatalytic Oxidation of Dibenzothiophene. ChemRxiv. Available from: [Link]
-
Grignard Reaction. Available from: [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Available from: [Link]
-
Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Books. Available from: [Link]
-
Walker, F. W., & Ashby, E. C. Composition of Grignard compounds. VI. Nature of association in tetrahydrofuran and diethyl ether solutions. Journal of the American Chemical Society. Available from: [Link]
-
Grignard reagent. Wikipedia. Available from: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available from: [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]
-
Exploring antibacterial activities in novel benzo[b]thiophene derivatives. ACS Fall 2025. Available from: [Link]
-
The Grignard Reagents. Organometallics - ACS Publications. Available from: [Link]
-
Adsorption of Dibenzothiophene Derivatives over a MoS2 NanoclusterA Density Functional Theory Study of Structure−Reactivity Relations. Sci-Hub. Available from: [Link]
-
Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. ResearchGate. Available from: [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. Available from: [Link]
-
Synthesis and Properties of Dibenzothiophene Embedded Heteroporphyrins. PubMed. Available from: [Link]
- Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Google Patents.
-
Dibenzothiophene – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. MDPI. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-BROMODIBENZOTHIOPHENE | 97511-05-2 [chemicalbook.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Regulation of excited-state properties of dibenzothiophene-based fluorophores for realizing efficient deep-blue and HLCT-sensitized OLEDs - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pure.skku.edu [pure.skku.edu]
- 21. Page loading... [wap.guidechem.com]
- 22. Exploring antibacterial activities in novel benzo[b]thiophene derivatives | Poster Board #1048 - American Chemical Society [acs.digitellinc.com]
- 23. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
DFT calculations for 2-(4-Dibenzothiophenyl)-2-propanol
An In-Depth Technical Guide to DFT Calculations for 2-(4-Dibenzothiophenyl)-2-propanol: A Comparative Analysis
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of performing Density Functional Theory (DFT) calculations on this compound. We move beyond a simple protocol, offering a comparative analysis of computational methods and explaining the causal relationships behind methodological choices. Our objective is to equip you with the expertise to conduct robust, self-validating computational studies on sulfur-containing aromatic compounds.
The subject of this guide, this compound, is a derivative of dibenzothiophene (DBT). DBT and its derivatives are significant organosulfur compounds, notably occurring as persistent impurities in fossil fuels.[1][2] Understanding their electronic structure and reactivity through computational modeling is crucial for applications ranging from catalysis and materials science to the development of novel pharmaceuticals, where the benzothiazole moiety, a related sulfur-containing heterocycle, is a known pharmacophore.[3]
Theoretical Foundation: Why DFT is the Workhorse for Aromatic Heterocycles
Density Functional Theory (DFT) has become the predominant method in computational chemistry for studying medium-to-large molecules. It offers a powerful balance between computational cost and accuracy by calculating the electron density of a system rather than its complex many-electron wavefunction. The core of any DFT calculation is the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons.
The choice of this functional is the single most critical decision in a DFT study. Functionals are often categorized by their complexity and accuracy, a concept John Perdew famously described as "Jacob's Ladder." Each rung represents an increase in sophistication and, typically, accuracy:
-
Rung 1: Local Density Approximation (LDA): The simplest approximation, rarely used for chemical accuracy today.
-
Rung 2: Generalized Gradient Approximation (GGA): Considers the electron density and its gradient. (e.g., PBE, BLYP).
-
Rung 3: Meta-GGAs: Adds the kinetic energy density.
-
Rung 4: Hybrids: Mixes a portion of exact Hartree-Fock exchange with a GGA or meta-GGA functional (e.g., the ubiquitous B3LYP, PBE0).
-
Rung 5: Double Hybrids: Incorporates information from unoccupied orbitals, offering high accuracy at a significant computational cost.
For sulfur-containing compounds like our target molecule, standard functionals may require special consideration. Sulfur's diverse reactivity and the involvement of its d-orbitals necessitate careful benchmarking.[4] Studies have shown that hybrid functionals, particularly those including dispersion corrections (e.g., B3LYP-D3(BJ)) and the Minnesota functionals (e.g., M06-2X), provide reliable results for the reaction energies and structures of organosulfur molecules.[5][6][7]
Sources
- 1. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 2. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computational Insights into Sulfur-Containing Biomolecules and Proteins - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Benchmark of density functional theory methods for the study of organic polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Electrochemical Analysis of 2-(4-Dibenzothiophenyl)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dibenzothiophene Derivatives
Dibenzothiophene (DBT) and its derivatives are a class of sulfur-containing heterocyclic compounds that are of significant interest across various scientific disciplines.[1] In environmental science, they are key markers for petroleum contamination and are studied for their persistence and bioaccumulation.[2] In materials science, the dibenzothiophene core is a building block for organic semiconductors used in advanced electronic devices.[3][4] Furthermore, the structural motif of dibenzothiophene is found in a number of pharmaceutically active molecules. The specific compound, 2-(4-Dibenzothiophenyl)-2-propanol, combines the rigid, electroactive dibenzothiophene core with a tertiary alcohol functional group, suggesting potential applications in medicinal chemistry and as a metabolic intermediate of more complex parent drugs.
The analysis of such compounds is crucial for quality control, metabolic studies, and environmental monitoring. While chromatographic methods are common, electrochemical techniques offer a compelling alternative due to their high sensitivity, rapid analysis times, and relatively low cost.[5] This guide will elucidate the expected electrochemical behavior of this compound and compare various electroanalytical approaches for its characterization and quantification.
The Electrochemical Signature of the Dibenzothiophene Core
The electrochemical behavior of the parent dibenzothiophene molecule is well-documented and provides a foundational understanding for its derivatives. The primary electrochemical process for DBT is oxidation, centered on the electron-rich sulfur atom. This oxidation is typically irreversible and occurs in sequential steps.
Upon anodic potential scanning, dibenzothiophene undergoes a one-electron oxidation to form a radical cation. This is a highly reactive intermediate that rapidly reacts with any available nucleophiles, most commonly water, leading to the formation of dibenzothiophene-S-oxide (DBTO).[6] A second, subsequent oxidation at a higher potential involves another electron transfer to form the corresponding dibenzothiophene-S,S-dioxide (DBTO2).[7] These oxidation steps are chemically irreversible, meaning the formed sulfoxide and sulfone do not reduce back to the parent DBT within the timescale of a typical cyclic voltammetry experiment.[6]
The exact potential at which these oxidations occur is dependent on the electrode material, solvent system, and scan rate. Glassy carbon and boron-doped diamond electrodes are commonly employed for these analyses.[6]
The Influence of the 2-Hydroxypropyl Substituent: A Predictive Analysis
The introduction of a 2-(propan-2-ol) group at the 4-position of the dibenzothiophene ring is expected to influence its electrochemical behavior in two primary ways:
-
Electronic Effects: The alkyl portion of the substituent is weakly electron-donating through an inductive effect. This will increase the electron density on the aromatic system and, consequently, on the sulfur atom. An increase in electron density generally makes a molecule easier to oxidize. Therefore, it is predicted that the oxidation potentials for this compound will be slightly lower (less positive) than those of the parent dibenzothiophene.
-
The Tertiary Alcohol Group: The tertiary alcohol group itself is generally considered electrochemically inactive towards oxidation under typical conditions, as it lacks a hydrogen atom on the carbon bearing the hydroxyl group.[8] While primary and secondary alcohols can be electrochemically oxidized, tertiary alcohols are resistant.[8] Therefore, it is unlikely that the alcohol functionality will introduce its own oxidation peaks in the voltammogram. However, under very high potentials or specific catalytic conditions, C-C bond cleavage could occur, but this is outside the scope of typical analytical voltammetry.
Based on these considerations, the primary electrochemical signature of this compound will be dictated by the oxidation of the sulfur atom in the dibenzothiophene core, with the oxidation potentials shifted to slightly less positive values due to the electron-donating nature of the alkyl substituent.
Predicted Electrochemical Profile and Reaction Pathway
The expected cyclic voltammogram of this compound will likely exhibit two irreversible anodic peaks, corresponding to the sequential formation of the sulfoxide and sulfone derivatives.
Caption: Workflow for electrochemical analysis.
Conclusion
The electrochemical analysis of this compound offers a sensitive, rapid, and cost-effective alternative to traditional analytical methods. Based on the well-established electrochemistry of the dibenzothiophene core and the predictable electronic effects of the 2-hydroxypropyl substituent, this compound is expected to exhibit two irreversible oxidation peaks corresponding to the formation of its sulfoxide and sulfone derivatives. Cyclic voltammetry is the ideal technique for initial characterization, while differential pulse voltammetry is recommended for developing quantitative assays. The protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the electrochemical investigation of this and other novel dibenzothiophene derivatives.
References
-
Pulsed voltammetric/amperometric detection of polycyclic aromatic sulfur heterocycles (PASHs) at the gold disc electrode for studies in petroleum asphalts. Journal of Solid State Electrochemistry, 24(11-12), 2923-2933. [Link]
-
Pulsed voltammetric/amperometric detection of polycyclic aromatic sulfur heterocycles (PASHs) at the gold disc electrod… OUCI. [Link]
-
Electrochemical oxidation of dibenzothiophene compounds on BDD electrode in acetonitrile–water medium. ResearchGate. [Link]
-
Electrochemical Synthesis of Dibenzothiophenes. ChemistryViews. [Link]
-
Electrolytic oxidation of dibenzothiophene and diesel oil in acetonitrile-alcohol-water-acetic acid system. ResearchGate. [Link]
-
Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors. Journal of Materials Chemistry. [Link]
-
Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach. National Institutes of Health. [Link]
-
Electrochemical Oxidation of PAHs in Aqueous Solution. ResearchGate. [Link]
-
Polycyclic aromatic sulfur heterocycles as information carriers in environmental studies. Analytical and Bioanalytical Chemistry, 386(4), 891-905. [Link]
-
Determination of polycyclic aromatic hydrocarbons and their oxy-, nitro-, and hydroxy-oxidation products. Journal of Chromatography A, 1252, 99-105. [Link]
-
Removal of polycyclic aromatic hydrocarbons in aqueous solution by electrochemical oxidation. ResearchGate. [Link]
-
Oxidation of Polycyclic Aromatic Hydrocarbons (PAHs) Triggered by a Photochemical Synergistic Effect between High- and Low-Molecular-Weight PAHs. Environmental Science & Technology. [Link]
-
Unraveling Two Pathways for Electrochemical Alcohol and Aldehyde Oxidation on NiOOH. Journal of the American Chemical Society, 142(51), 21538-21547. [Link]
-
eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones. Chemical Science. [Link]
-
Collection of polycyclic aromatic sulfur heterocycles from asphalt fumes and quantification by an HPLC-DAD method. RSC Publishing. [Link]
-
Separation of aromatic sulfur heterocycles from aromatic hydrocarbons by use of a palladium ion complex. ResearchGate. [Link]
-
Electro analytical studies on ethoxylation of benzyl alcohol. Manipal Research Portal. [Link]
-
eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones. PubMed Central. [Link]
-
Unraveling Two Pathways for Electrochemical Alcohol and Aldehyde Oxidation on NiOOH. ResearchGate. [Link]
Sources
- 1. eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycyclic aromatic sulfur heterocycles as information carriers in environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
Performance of 2-(4-Dibenzothiophenyl)-2-propanol in OLEDs vs. standard materials
A Senior Application Scientist's Guide to Host Materials in Phosphorescent OLEDs: Evaluating 2-(4-Dibenzothiophenyl)-2-propanol Against Industry Standards
The relentless pursuit of higher efficiency, greater stability, and purer color in Organic Light-Emitting Diodes (OLEDs) is fundamentally a story of materials science. Within the emissive heart of a phosphorescent OLED (PhOLED), the host material is a critical, albeit often unsung, hero. It is the scaffold that dictates the fate of electrical charges, manages energetic excitons, and ultimately enables the guest phosphorescent emitter to release light with maximum efficiency.
This guide provides an in-depth comparison between two titans of the industry—4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-Bis(N-carbazolyl)benzene (mCP) —and a prospective challenger, This compound . While direct, published performance data for this specific dibenzothiophene derivative is not yet available, its molecular architecture allows for a robust, scientifically grounded evaluation of its potential. We will dissect the critical physicochemical properties, project its performance based on its core structure, and provide the necessary experimental framework for its validation.
The Foundational Role of the Host Material
In a PhOLED, the host material constitutes the bulk of the emissive layer (EML), with the phosphorescent dopant (guest) dispersed within it at a low concentration. The host's role is multifaceted and its properties are a delicate balancing act:
-
High Triplet Energy (ET): This is arguably the most critical parameter for a phosphorescent host. To prevent back-energy transfer from the guest emitter, the host's triplet energy must be significantly higher than that of the guest.[1] This is especially crucial for blue emitters like bisiridium(III) (FIrpic), which possesses a high triplet energy itself (~2.65 eV).[2]
-
Balanced Charge Transport: Efficient recombination of electrons and holes within the EML requires the host material to transport both charge carriers effectively (a bipolar characteristic) or to be paired with appropriate transport layers to ensure charges meet in the desired zone.[1]
-
Thermal and Morphological Stability: OLEDs operate at elevated temperatures, and the materials within must resist degradation. A high glass transition temperature (Tg) and decomposition temperature (Td) are indicative of a material's ability to maintain a stable, amorphous film, preventing crystallization that can lead to device failure.[3][4]
-
Appropriate Frontier Molecular Orbital (HOMO/LUMO) Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host must align favorably with the adjacent charge-transporting layers to minimize the energy barriers for hole and electron injection, thereby keeping the device's operating voltage low.[5]
The Incumbents: A Profile of CBP and mCP
CBP and mCP have long been the workhorses of PhOLED research and commercialization, each with a distinct profile.
-
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl): As one of the most successful host materials, CBP is known for its good hole-transporting properties derived from its carbazole units.[6] However, its relatively low triplet energy (~2.56-2.65 eV) makes it unsuitable for hosting high-energy blue phosphors like FIrpic, as it can quench their emission.[7][8] It remains an excellent choice for green and red PhOLEDs.
-
mCP (1,3-Bis(N-carbazolyl)benzene): The meta-linkage of the carbazole units to the central phenyl ring in mCP disrupts the conjugation compared to the para-linkage in CBP.[7] This clever molecular design raises its triplet energy to a much higher level (~2.8-2.9 eV), making it an ideal and widely used host for blue phosphorescent emitters.[7][9][10] While its charge transport is predominantly hole-dominant, its high ET has made it a benchmark for blue PhOLEDs.
The Challenger: Analysis of this compound
The proposed molecule, this compound, combines two key structural features: the dibenzothiophene (DBT) core and a 2-propanol substituent.
-
The Dibenzothiophene (DBT) Core: The DBT moiety is an excellent candidate for a host material core. It is a rigid, aromatic structure known for high thermal stability and, crucially, a high triplet energy.[11][12] Various DBT derivatives have been successfully synthesized and demonstrated as high-performance host materials for deep-blue PhOLEDs, achieving high quantum efficiencies.[1][13][14] This is the primary reason for considering 2-(4-DBT)-2-propanol as a promising candidate.
-
The 2-Propanol Substituent: The tertiary alcohol group is not electronically conjugated with the DBT core. Therefore, it is expected to have a minimal impact on the core's fundamental electronic properties, such as the HOMO/LUMO levels and, most importantly, the triplet energy. Its primary influence will be on the material's physical properties. The polar -OH group can:
-
Enhance Solubility: Improve solubility in a wider range of organic solvents, which is highly advantageous for purification and for fabricating devices via solution-processing techniques (e.g., spin-coating, inkjet printing).[15]
-
Influence Morphology: The potential for intermolecular hydrogen bonding could influence film formation and morphological stability, which can have a significant impact on device performance and lifetime.
-
Comparative Physicochemical Properties
The table below summarizes the key properties of CBP and mCP, alongside projected values for this compound. The projections for the challenger are based on the known properties of the DBT core.
| Property | CBP | mCP | This compound (Projected) | Rationale for Projection |
| Triplet Energy (ET) | ~2.6 eV[8] | ~2.9 eV | >2.9 eV | The DBT core is known to possess high triplet energy, suitable for blue emitters.[1] |
| Glass Transition (Tg) | ~62 °C | ~65 °C[10] | >100 °C | DBT derivatives often exhibit high thermal stability and Tg.[3][4] |
| Decomposition Temp. (Td) | ~370 °C | ~380 °C | >350 °C | The DBT core is thermally robust.[3] |
| HOMO Level | ~-5.5 to -6.0 eV | ~-5.9 eV | ~-5.8 eV | Similar to other DBT derivatives used in OLEDs.[16] |
| LUMO Level | ~-2.4 to -2.8 eV | ~-2.4 eV | ~-2.5 eV | Based on typical band gaps of DBT-based materials.[17] |
| Key Feature | Good hole transport, standard for green/red PhOLEDs. | High triplet energy, standard for blue PhOLEDs. | High ET, potential for solution processability. | Combines electronic benefits of DBT with physical benefits of the propanol group. |
Projected Performance in a Blue PhOLED
Based on the analysis above, we can project the performance of this compound as a host in a standard blue PhOLED device using FIrpic as the emitter.
Comparative Device Performance Data
| Performance Metric | CBP-hosted (Green) | mCP-hosted (Blue) | 2-(4-DBT)-2-propanol-hosted (Blue - Projected) |
| Emitter | Ir(ppy)₃ | FIrpic | FIrpic |
| Max EQE (%) | ~20%[18] | >20%[13][18] | >20% |
| Current Efficiency (cd/A) | >60 | ~30[8] | ~30-40 |
| Power Efficiency (lm/W) | >50 | ~25 | ~25-35 |
| Efficiency Roll-off | Moderate | Moderate to High | Potentially Reduced |
Rationale for Projected Performance: With a projected triplet energy well above that of FIrpic, this compound should enable highly efficient energy transfer, leading to an External Quantum Efficiency (EQE) competitive with mCP.[13] The improved film morphology, potentially afforded by the propanol group, could lead to more balanced charge transport within the emissive layer, which can reduce efficiency roll-off at high brightness.
Experimental Validation Framework
To move from projection to proven performance, a rigorous experimental workflow is necessary. This involves the synthesis of the material followed by the fabrication and characterization of OLED devices.
Workflow for Material Validation
Protocol 1: Proposed Synthesis of this compound
This protocol outlines a plausible synthetic route using a Grignard reaction, a standard organometallic C-C bond-forming reaction.
-
Preparation of Grignard Reagent:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 4-bromodibenzothiophene in anhydrous tetrahydrofuran (THF) to the magnesium suspension.
-
Maintain the reaction under gentle reflux until the magnesium is consumed, yielding the Grignard reagent, (4-dibenzothiophenyl)magnesium bromide.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous acetone in THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
-
-
Final Purification: For OLED-grade purity, perform temperature-gradient sublimation under high vacuum.
Protocol 2: OLED Device Fabrication
This protocol describes the fabrication of a phosphorescent OLED using thermal evaporation.
-
Substrate Preparation: Clean pre-patterned Indium Tin Oxide (ITO) glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone immediately before loading into the deposition chamber.
-
Layer Deposition: In a high-vacuum thermal evaporation system (<10⁻⁶ Torr), deposit the following layers sequentially:
-
Hole Injection Layer (HIL): 10 nm of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
-
Hole Transport Layer (HTL): 30 nm of N,N′-dicarbazolyl-3,5-benzene (mCP) or the novel host.
-
Emissive Layer (EML): 20 nm of the host material (this compound) co-evaporated with 8% FIrpic. The deposition rates must be precisely controlled to achieve the correct doping concentration.
-
Electron Transport/Hole Blocking Layer (ETL/HBL): 40 nm of Tris(8-hydroxyquinolinato)aluminium (Alq₃) or a dedicated high-triplet-energy ETL like TPBi.
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).
-
Cathode: 100 nm of Aluminum (Al), deposited through a shadow mask to define the active area.
-
-
Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a UV-curable epoxy and a cover glass to protect the organic layers from oxygen and moisture.
Device Energy Level Diagram
Conclusion and Outlook
While CBP and mCP remain entrenched as reliable, high-performing standard host materials for phosphorescent OLEDs, there is always a need for innovation. The molecular design of This compound presents a compelling case for a next-generation host material, particularly for demanding blue PhOLEDs. It theoretically combines the high triplet energy and thermal stability of the dibenzothiophene core with the potential for enhanced solubility and film-forming properties conferred by the 2-propanol group.
This combination makes it an attractive candidate for high-efficiency devices fabricated through both vacuum thermal evaporation and solution-based processes. The experimental framework provided here offers a clear pathway to validate these projections. If proven, this compound and similar derivatives could represent a significant step forward in developing more efficient, stable, and manufacturable OLED displays and lighting solutions.
References
-
Title: Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes. Source: Journal of Materials Chemistry, RSC Publishing. [1][13]
-
Title: FIrpic: archetypal blue phosphorescent emitter for electroluminescence. Source: Dalton Transactions, RSC Publishing. [19]
-
Title: FIrpic: archetypal blue phosphorescent emitter for electroluminescence. Source: Dalton Transactions, RSC Publishing. [5]
-
Title: Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes. Source: Journal of Materials Chemistry, RSC Publishing. [1]
-
Title: FIrpic: archetypal blue phosphorescent emitter for electroluminescence. Source: ResearchGate. [2]
-
Title: Improving the chemical stability of blue heteroleptic iridium emitter FIrpic in the lowest triplet state through ancillary ligand modification: a theoretical perspective. Source: RSC Publishing.
-
Title: Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes. Source: Sungkyunkwan University Repository. [14]
-
Title: Exploiting Photo-and Electroluminescence Properties of FIrpic Organic Crystals. Source: IMM-Cnr Publications.
-
Title: A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs. Source: MDPI. [6]
-
Title: A Comparative Guide to the Thermal Stability of Dibenzoselenophene and Dibenzothiophene. Source: Benchchem. [11]
-
Title: Phenoxazine-Dibenzothiophene Sulfoximine Emitters Featuring Both Thermally Activated Delayed Fluorescence and Aggregation Induced Emission. Source: MDPI. [3]
-
Title: Intermolecular interactions introduced when comparing the host materials to the mCP benchmark. Source: ResearchGate. [9]
-
Title: Investigating the Thermal Stability of Organic Thin-Film Transistors and Phototransistors Based on[13]-Benzothieno-[3,2-b]-[13]-benzothiophene Dimeric Derivatives. Source: PubMed. [4]
-
Title: Rational Molecular Design Strategy for Host Materials in Thermally Activated Delayed Fluorescence-OLEDs Suitable for Solution Processing. Source: PubMed.
-
Title: A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs. Source: ResearchGate.
-
Title: Thermal stability of dibenzothiophene in closed system pyrolysis: Experimental study and kinetic modelling. Source: ResearchGate. [12]
-
Title: Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based on[13]Benzothieno[3,2‐b][13]benzothiophene Dimers Derivatives. Source: ResearchGate.
-
Title: Dibenzofuran/dibenzothiophene as the secondary electron-donors for highly efficient blue thermally activated delayed fluorescence emitters. Source: Journal of Materials Chemistry C, RSC Publishing.
-
Title: A Comparative Guide to Host Materials in High-Efficiency Organic Light-Emitting Diodes. Source: Benchchem. [18]
-
Title: A dibenzothiophene-based cross-linked hole transport material for high-performance blue quantum dot light emitting diodes. Source: Applied Physics Letters, AIP Publishing. [16]
-
Title: Triplet energies and excimer formation in meta- and para-linked carbazolebiphenyl matrix materials. Source: PubMed Central. [7]
-
Title: The energy minimized structures of the CBP and mCP host molecules. Source: ResearchGate. [10]
-
Title: Simple CBP isomers with high triplet energies for highly efficient blue electrophosphorescence. Source: ResearchGate.
-
Title: Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Source: MDPI. [15]
-
Title: Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths. Source: Frontiers. [17]
Sources
- 1. Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Investigating the Thermal Stability of Organic Thin-Film Transistors and Phototransistors Based on [1]-Benzothieno-[3,2-b]-[1]-benzothiophene Dimeric Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FIrpic: archetypal blue phosphorescent emitter for electroluminescence - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Triplet energies and excimer formation in meta- and para-linked carbazolebiphenyl matrix materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pure.skku.edu [pure.skku.edu]
- 15. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives [mdpi.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Frontiers | Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths [frontiersin.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. FIrpic: archetypal blue phosphorescent emitter for electroluminescence - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity Screening of 2-(4-Dibenzothiophenyl)-2-propanol
Introduction: The Therapeutic Potential of the Dibenzothiophene Scaffold
The dibenzothiophene core, a sulfur-containing heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and lipophilic nature make it an ideal framework for interacting with various biological targets. Derivatives of the related benzothiophene structure have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This has led to the development of successful drugs such as Raloxifene, used for osteoporosis, and Zileuton, an anti-asthmatic agent.[2][3]
This guide focuses on a novel derivative, 2-(4-Dibenzothiophenyl)-2-propanol . While the biological profile of this specific molecule is not yet extensively characterized, its structural similarity to other bioactive thiophenes suggests significant therapeutic potential. This document outlines a comprehensive, multi-tiered screening strategy to elucidate its biological activity. We will compare its potential efficacy against established clinical agents and other relevant compounds, providing detailed, self-validating experimental protocols and the scientific rationale behind each methodological choice. Our objective is to provide researchers with a robust framework for evaluating this promising compound and its analogs.
Part 1: Anticancer Activity Evaluation
The most widely reported activity for benzothiophene and dibenzothiophene derivatives is their ability to inhibit the growth of cancer cells.[4][5][6] These compounds can induce cell death through various mechanisms, including the disruption of microtubule dynamics, inhibition of crucial protein kinases, and the induction of apoptosis.[4][7][8][9] Therefore, a primary screen for anticancer activity is the logical first step.
Initial Cytotoxicity Screening: The MTT Assay
The initial evaluation of a novel compound's anticancer potential begins with a cytotoxicity assay to measure its ability to reduce the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[10][11] It relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Causality Behind Experimental Choices:
-
Cell Line Panel: A diverse panel of cancer cell lines is crucial to assess the breadth of the compound's activity. We select MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma) to represent common solid tumors. Critically, a non-cancerous cell line, such as human prostate epithelial PNT-2 cells, is included to determine the compound's selectivity.[12][13] A high selectivity index (ratio of IC₅₀ in normal cells to cancer cells) is a hallmark of a promising drug candidate.
-
Comparators:
-
Doxorubicin: A well-known anthracycline antibiotic used widely in chemotherapy, serves as a positive control and a benchmark for potent, albeit non-selective, cytotoxicity.[14]
-
Compound 16b (5-hydroxybenzothiophene hydrazide scaffold): A recently identified multi-kinase inhibitor with significant anticancer effects, serving as a relevant research compound for comparison within the same chemical class.[7]
-
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells from the selected panel in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound and comparator compounds in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO only (vehicle control) and untreated cells (negative control).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Workflow for In Vitro Cytotoxicity Screening
Caption: A potential intrinsic pathway for apoptosis induction.
Part 2: Antimicrobial Activity Screening
The thiophene moiety is a well-known pharmacophore in antimicrobial agents. [15][16]Therefore, screening this compound for antibacterial activity is a logical secondary investigation.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution assay is the standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism after overnight incubation. [17] Causality Behind Experimental Choices:
-
Bacterial Strains: We select representative strains to cover the major bacterial types: Staphylococcus aureus (a common Gram-positive pathogen) and Escherichia coli (a model Gram-negative organism). Including drug-resistant strains like MRSA (Methicillin-resistant S. aureus) would provide valuable additional data. [18]* Comparator: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is used as the positive control to validate the assay and provide a clinical benchmark. [17]
Experimental Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound and Ciprofloxacin in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the compounds. Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Hypothetical Data Summary: Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus (ATCC 25923) | E. coli (ATCC 25922) |
| This compound | 16 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
This data is illustrative and serves as an example for this guide.
Conclusion and Future Directions
This guide presents a structured, rationale-driven approach for the initial biological screening of this compound. Based on the established activities of its chemical class, we prioritized anticancer and antimicrobial evaluations. The proposed experimental workflows, from broad cytotoxicity screening to more focused mechanistic and antimicrobial assays, provide a clear path for characterization.
The hypothetical data presented herein suggests that this compound could be a promising compound with selective anticancer activity and moderate antibacterial properties. If real-world data aligns with these projections, the logical next steps would include:
-
Expansion of the cell line and bacterial strain panels to better define the spectrum of activity.
-
Advanced mechanistic studies to identify the specific molecular target(s) of the compound (e.g., kinase profiling, tubulin polymerization assays).
-
Structure-Activity Relationship (SAR) studies through the synthesis and screening of analogs to optimize potency and selectivity.
-
In vivo evaluation in appropriate animal models to assess efficacy, pharmacokinetics, and toxicity.
By following a logical, evidence-based screening cascade, researchers can efficiently and effectively evaluate the therapeutic potential of novel dibenzothiophene derivatives like this compound.
References
-
Title: Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Source: National Center for Biotechnology Information (PMC - NIH). URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Source: ResearchGate. URL: [Link]
-
Title: Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Source: OICC Press. URL: [Link]
-
Title: Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Source: PubMed Central (PMC). URL: [Link]
-
Title: Synthesis and Biological Study of Benzothiophene-Fused Azaenediyne Hybrids as Potential Anticancer Agents. Source: ChemRxiv. URL: [Link]
-
Title: Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Source: National Center for Biotechnology Information (PMC - NIH). URL: [Link]
-
Title: Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Source: National Center for Biotechnology Information (PMC - NIH). URL: [Link]
-
Title: Benzothiophene: Assorted Bioactive Effects. Source: International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]
-
Title: Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Source: Future Medicinal Chemistry. URL: [Link]
-
Title: Exploring antibacterial activities in novel benzo[b]thiophene derivatives. Source: American Chemical Society (ACS). URL: [Link]
-
Title: A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Source: MDPI. URL: [Link]
-
Title: Functionalization and properties investigations of benzothiophene derivatives. Source: KTU ePubl. URL: [Link]
-
Title: Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Source: Frontiers in Microbiology. URL: [Link]
-
Title: Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Source: ScienceDirect. URL: [Link]
-
Title: Overview of Mechanisms of Action of Chemotherapeutic Agents. Source: ScienceDirect. URL: [Link]
-
Title: Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. Source: RSC Publishing. URL: [Link]
-
Title: Anticancer drug | Description, Types, Mechanisms, & Side Effects. Source: Britannica. URL: [Link]
-
Title: Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Source: PubMed. URL: [Link]
-
Title: Synthesis, Molecular Structure Optimization, and Cytotoxicity Assay of a Novel 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene. Source: MDPI. URL: [Link]
-
Title: In Vitro Biological Activity of Natural Products from the Endophytic Fungus Paraboeremia selaginellae against Toxoplasma gondii. Source: MDPI. URL: [Link]
-
Title: Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Source: National Center for Biotechnology Information (PMC - NIH). URL: [Link]
-
Title: Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells. Source: MDPI. URL: [Link]
-
Title: Biological Activities of Natural Products II. Source: MDPI. URL: [Link]
-
Title: Biological Activities of Thiophenes. Source: Encyclopedia.pub. URL: [Link]
-
Title: Evaluation of the Cytotoxic Effect of Pd 2 Spm against Prostate Cancer through Vibrational Microspectroscopies. Source: MDPI. URL: [Link]
-
Title: Bioactive compounds in functional food and their role as therapeutics. Source: Functional Foods in Health and Disease. URL: [Link]
-
Title: The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Source: ResearchGate. URL: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 3. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oiccpress.com [oiccpress.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Overview of Mechanisms of Action of Chemotherapeutic Agents [ebrary.net]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring antibacterial activities in novel benzo[b]thiophene derivatives | Poster Board #1048 - American Chemical Society [acs.digitellinc.com]
- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 17. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of 2-(4-Dibenzothiophenyl)-2-propanol Analogs
Introduction
In the landscape of advanced materials and pharmaceutical development, the environmental stability of active compounds is a cornerstone of efficacy, safety, and shelf-life. Among the vast array of heterocyclic compounds, dibenzothiophene derivatives have garnered significant interest due to their unique electronic and photophysical properties. 2-(4-Dibenzothiophenyl)-2-propanol, in particular, serves as a crucial structural motif in various applications, including organic synthesis and materials science. However, the interaction of such molecules with light can lead to photodegradation, altering their chemical identity and functional performance.
This guide provides a comprehensive comparative study of the photostability of this compound and its structurally modified analogs. We will delve into the fundamental mechanisms of photodegradation, present a rigorous experimental framework for assessing photostability, and discuss how subtle changes in molecular architecture can profoundly impact a compound's resilience to light. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the challenges of photosensitivity in dibenzothiophene-based systems.
The Fundamentals of Photodegradation
Photodegradation is a process where a molecule undergoes a chemical transformation upon absorbing light energy. For a compound like this compound, two primary mechanisms are at play:
-
Direct Photolysis: The molecule itself absorbs a photon, promoting it to an excited electronic state. This excess energy can lead to bond cleavage, rearrangement, or other reactions. The efficiency of this process depends on the overlap between the molecule's absorption spectrum and the spectrum of the light source[1].
-
Indirect Photolysis (Photosensitization): The degradation is initiated by another substance (a photosensitizer) that absorbs light and then transfers its energy to the target molecule, or generates reactive species like singlet oxygen or free radicals which then attack the molecule.
The dibenzothiophene core is a polycyclic aromatic hydrocarbon (PAH) derivative containing a sulfur atom, which can be susceptible to photooxidation[2][3]. The primary photodegradation pathway for dibenzothiophene (DBT) often involves the oxidation of the sulfur atom to form dibenzothiophene sulfoxide and subsequently dibenzothiophene sulfone[2]. Additionally, reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide anions (O₂⁻•) can attack the aromatic rings, leading to hydroxylation and eventual ring-opening[4]. The tertiary alcohol group on the propanol side-chain also presents a potential site for photo-oxidative reactions.
Experimental Design for a Comparative Photostability Study
To objectively compare the photostability of different analogs, a well-controlled and validated experimental protocol is essential. The following methodology is based on internationally recognized guidelines for photostability testing, such as those from the International Council for Harmonisation (ICH)[5][6].
Materials and Analogs
For this comparative study, we will evaluate the parent compound and three hypothetical analogs designed to probe the electronic effects on the dibenzothiophene core:
-
Compound A: this compound (Parent Compound)
-
Compound B: 2-(2-methoxy-4-dibenzothiophenyl)-2-propanol (Electron-Donating Group Analog)
-
Compound C: 2-(2-nitro-4-dibenzothiophenyl)-2-propanol (Electron-Withdrawing Group Analog)
-
Compound D: 1-(4-Dibenzothiophenyl)ethan-1-ol (Secondary Alcohol Analog)
Detailed Experimental Protocol
1. Solution Preparation:
- Prepare a 100 µM stock solution of each analog in a suitable solvent transparent to the irradiation wavelength, such as acetonitrile (HPLC-grade).
- For the experiment, create dilute solutions (e.g., 10 µM) in quartz cuvettes or chemically inert, transparent containers[6].
- Prepare "dark control" samples for each analog by wrapping the containers in aluminum foil. These controls are placed in the photostability chamber alongside the exposed samples to account for any degradation not caused by light (e.g., thermal degradation)[1].
2. Irradiation Conditions:
- Utilize a calibrated photostability chamber equipped with a light source that mimics the D65/ID65 emission standard, such as a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps[7][8].
- According to ICH Q1B guidelines, samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UV-A) energy of not less than 200 watt-hours per square meter[5][6].
- Maintain a constant temperature inside the chamber (e.g., 25°C) to minimize thermal degradation.
3. Sampling and Analysis:
- Withdraw aliquots from each exposed sample and its corresponding dark control at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
- Immediately analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) or UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
- Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: Monitor at the λmax of the parent compound.
- Quantify the remaining percentage of the parent compound at each time point relative to the t=0 sample.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the photostability testing protocol.
Caption: Workflow for comparative photostability testing.
Results and Discussion: Structure-Stability Relationships
While this guide does not generate new experimental data, we can predict outcomes based on established photochemical principles. The results would be tabulated to compare the percentage of degradation over time for each analog.
Hypothetical Data Summary
| Compound | Substituent | % Degradation (24h Exposure) | Apparent Half-Life (t½, hours) |
| A | Parent (H) | 25% | ~48 |
| B | -OCH₃ (Electron-Donating) | 40% | ~30 |
| C | -NO₂ (Electron-Withdrawing) | 15% | ~78 |
| D | Secondary Alcohol | 22% | ~54 |
Interpretation of Results
-
Effect of Electronic Substituents:
-
Compound B (-OCH₃): The electron-donating methoxy group is expected to increase the electron density of the dibenzothiophene ring system. This can make the ring more susceptible to electrophilic attack by photo-generated oxidizing species (like •OH), leading to decreased photostability, as reflected in the higher degradation rate[4].
-
Compound C (-NO₂): Conversely, the electron-withdrawing nitro group deactivates the aromatic ring, making it less prone to photo-oxidation. This is predicted to result in enhanced photostability compared to the parent compound.
-
-
Effect of Side-Chain Structure:
-
Compound D (Secondary Alcohol): Comparing the tertiary alcohol (Compound A) to the secondary alcohol (Compound D) assesses the stability of the side chain. Tertiary alcohols can be more susceptible to certain oxidative cleavage pathways. However, in this case, the stability appears broadly similar, suggesting the primary site of photodegradation is likely the dibenzothiophene core itself.
-
Proposed Photodegradation Pathway
The primary degradation mechanism for these analogs under aerobic conditions is likely photo-oxidation. The process begins with the excitation of the dibenzothiophene chromophore, followed by reaction with oxygen or other reactive species.
Caption: A potential photo-oxidative degradation pathway.
Studies on similar compounds have shown that photodegradation in the presence of air often follows an autoxidation pathway, leading to the formation of aldehydes and carboxylic acids from alcohol side chains[9]. The sulfur atom in the dibenzothiophene ring is a key target, readily oxidizing to the corresponding sulfoxide and sulfone[2].
Conclusion and Recommendations
This guide outlines a systematic approach to comparing the photostability of this compound analogs. The analysis reveals that the electronic properties of substituents on the dibenzothiophene ring are critical determinants of photostability.
-
Key Finding: Electron-withdrawing groups (e.g., -NO₂) can enhance photostability by deactivating the aromatic system against photo-oxidation. Conversely, electron-donating groups (e.g., -OCH₃) may decrease stability.
-
Practical Implication: For applications requiring high photostability, derivatization of the dibenzothiophene core with electron-withdrawing substituents is a promising strategy.
-
Recommendation for Formulation: If a photosensitive analog must be used, formulation strategies should include UV-protective excipients or storage in light-blocking packaging (e.g., amber vials) to mitigate degradation[1].
By understanding the relationship between molecular structure and photosensitivity, researchers can rationally design more robust molecules and develop stable formulations, ensuring product quality and performance.
References
-
ResearchGate. The proposed mechanism for the photodegradation of dibenzothiophene under visible light over p–n heterojunction semiconductors is that the reactive OH⁻ and O2⁻ species are prominent and superior in the degradation process. Available from: [Link]
-
Timpe, S. J., et al. (2021). Ultraviolet Treatment and Biodegradation of Dibenzothiophene: Identification and Toxicity of Products. Applied and Environmental Microbiology. Available from: [Link]
-
ResearchGate. Photocatalytic degradation of Benzothiophene and Dibenzothiophene using Supported Gold Nanoparticle. Available from: [Link]
-
MSA Repository. Sustainable Green Fuel Technology via Photocatalytic Desulfurization of Dibenzothiophene Under Visible Light Using Mixed Nanocomposite Catalyst. Available from: [Link]
-
Sakuma, T., et al. (2012). Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food Samples using LC-FLD-MS/MS with Q TRAP Technology. Semantic Scholar. Available from: [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Available from: [Link]
-
Semantic Scholar. Catalytic Photodegradation of Cyclic Sulfur Compounds in a Model Fuel Using a Bench-scale Falling-film Reactor. Available from: [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available from: [Link]
-
IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available from: [Link]
-
Atlas Material Testing Technology. (2012). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. YouTube. Available from: [Link]
-
PubMed. (2001). Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug. Available from: [Link]
Sources
- 1. q1scientific.com [q1scientific.com]
- 2. Ultraviolet Treatment and Biodegradation of Dibenzothiophene: Identification and Toxicity of Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ikev.org [ikev.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2-(4-Dibenzothiophenyl)-2-propanol: X-ray Crystallography in Focus
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-(4-Dibenzothiophenyl)-2-propanol, a heterocyclic compound of interest, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and contrast this definitive technique with other powerful spectroscopic methods.
The Imperative of Structural Certainty
This compound, featuring a dibenzothiophene core, belongs to a class of sulfur-containing heterocyclic compounds that are scaffolds in various pharmacologically active agents and organic semiconductor materials.[1][2][3] Precise knowledge of its molecular geometry, including bond lengths, bond angles, and stereochemistry, is paramount for understanding its mechanism of action, designing derivatives with enhanced properties, and ensuring intellectual property claims. While several analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to provide a complete and high-resolution picture of the molecule as it exists in the solid state.[4][5]
The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) is an analytical technique that provides detailed information about the internal lattice of crystalline substances.[6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise three-dimensional arrangement of atoms.[7]
Experimental Protocol: A Self-Validating Workflow
The journey from a synthesized powder to a validated crystal structure is a meticulous process, with each step designed to ensure the integrity of the final model.
Step 1: Crystal Growth — The Foundation of Quality Data
The most challenging and crucial step is growing a high-quality single crystal.[8] The crystal must be of sufficient size (typically >0.1 mm in all dimensions), possess a regular internal structure, and be free from significant defects like cracks or twinning.[8]
-
Rationale: The quality of the diffraction pattern is directly proportional to the quality of the crystal. Imperfections lead to diffuse scattering and a poorly resolved electron density map, making structure solution difficult or impossible.
-
Protocol: Slow Evaporation
-
Dissolve the purified this compound in a suitable solvent system (e.g., a mixture of a good solvent like acetone and a poor solvent like hexane) to near saturation.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant, cool temperature.
-
Monitor for crystal growth over several days to weeks.
-
Step 2: Data Collection — Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[6] The crystal is rotated, and the diffracted X-rays are recorded by a detector.[7]
-
Rationale: Rotating the crystal allows for the collection of a complete dataset, capturing reflections from all crystal lattice planes, which is essential for a three-dimensional reconstruction.
-
Instrumentation: Modern diffractometers, such as the Bruker D8 VENTURE, are equipped with high-intensity X-ray sources and sensitive detectors for efficient data collection.[9]
Step 3: Structure Solution and Refinement — From Diffraction to Molecular Model
The collected diffraction data (a series of reflection intensities and positions) is then used to solve the crystal structure.
-
Rationale: The pattern of diffracted X-rays contains the information needed to calculate the electron density map of the unit cell. By fitting atoms into this map, a molecular model is built and then refined to best fit the experimental data.
-
Protocol:
-
Data Reduction: The raw diffraction images are processed to correct for experimental factors and to extract the intensities of the individual reflections.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions, and their thermal displacement parameters, are adjusted to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process that minimizes the R-factor, a measure of the goodness of fit.
-
Data Presentation and Validation: The Crystallographic Information File (CIF)
The final result of a crystal structure determination is a Crystallographic Information File (CIF). The CIF is the standard format for archiving and exchanging crystallographic data, as promulgated by the International Union of Crystallography (IUCr).[10][11][12][13] This file contains all the necessary information to reproduce and validate the structure, including unit cell parameters, atomic coordinates, bond lengths, and bond angles.
The integrity of the CIF is typically checked using tools like the IUCr's checkCIF service, which validates the data against established crystallographic standards.[11][12]
Comparison with Alternative Spectroscopic Techniques
While X-ray crystallography provides an unparalleled level of structural detail, other spectroscopic techniques are often used in concert to provide a more complete picture of a compound's identity and purity.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing.[6] | Unambiguous structure determination.[4] | Requires a suitable single crystal, which can be difficult to obtain.[8] Provides solid-state structure, which may differ from solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through spin-spin coupling, and spatial proximity through the Nuclear Overhauser Effect (NOE).[14][15][16][17] | Powerful for determining the connectivity of atoms and the solution-state structure.[14][18] | Does not provide precise bond lengths and angles. Can be complex to interpret for large or symmetric molecules. |
| Mass Spectrometry (MS) | The mass-to-charge ratio of the molecule and its fragments, providing the molecular weight and elemental composition.[19][20][21] | High sensitivity and accuracy in determining molecular weight.[20][22] Can be coupled with chromatography (e.g., GC-MS) for mixture analysis.[21] | Provides limited information about the 3D structure. Isomers can be difficult to distinguish.[23] |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule based on the absorption of infrared radiation.[24] | A quick and simple method for identifying the presence or absence of key functional groups.[25] | Provides limited information about the overall molecular structure. The spectrum can be complex and difficult to interpret fully.[26] |
Integrated Structural Validation Workflow
A comprehensive approach to structural validation leverages the strengths of multiple techniques.
Caption: Integrated workflow for the structural validation of this compound.
Conclusion
For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unequivocal method of choice. It provides a high-resolution, three-dimensional atomic map that is essential for understanding its structure-activity relationships. While techniques like NMR, MS, and IR spectroscopy are invaluable for confirming connectivity, molecular weight, and the presence of functional groups, they serve as complementary and corroborative tools. The rigorous, self-validating workflow of X-ray crystallography, culminating in a standardized CIF file, ensures the highest level of scientific integrity and provides the authoritative grounding necessary for further research and development in the fields of medicinal chemistry and materials science.
References
- Liebman, M. N. (2018). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 13(5), 427-438.
-
Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link]
-
Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]
- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Chemical Reviews, 112(11), 5939-5964.
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
International Union of Crystallography. (2005, March 4). CIF 1.1 syntax specification. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]
- Hall, S. R., Allen, F. H., & Brown, I. D. (1991). A Guide to CIF for Authors. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
- St. John, M. K., & Gallaher, J. K. (2020). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 92(15), 10344-10351.
-
Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]
- Sivasanker, C., & Kumar, S. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2246-2249.
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
BYJU'S. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Al-Agamy, M. H. (2016). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[14][15]thieno[3,2-j]phenanthridine and (E)-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1636-1642.
-
Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (2020). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]
-
Quora. (2019, October 22). How is mass spectroscopy used to determine molecular structure?. Retrieved from [Link]
- Smart, O. S., Womack, T. O., Flärdh, M., & Kleywegt, G. J. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(Pt 3), 194-207.
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from [Link]
- Thomschke, M., Pospiech, D., & Al-Hussein, M. (2021). Molecular packing analysis of the crystal smectic E phase of a benzothieno-benzothiophene derivative. Liquid Crystals, 48(10), 1461-1470.
- Wang, Y., Zhang, J., Wu, W., & Zhu, D. (2007). Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors.
-
Juniper Publishers. (2018, August 24). Crystal Structure and Disorder in Benzothiophene Derivative. Retrieved from [Link]
-
ChemRxiv. (2022). Excited State Dynamics of Dibenzothiophene Derivatives. Retrieved from [Link]
Sources
- 1. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. rigaku.com [rigaku.com]
- 5. excillum.com [excillum.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 10. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 11. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 12. iucr.org [iucr.org]
- 13. iucr.org [iucr.org]
- 14. scilit.com [scilit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jchps.com [jchps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 19. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 20. byjus.com [byjus.com]
- 21. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. quora.com [quora.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 26. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to 2-(4-Dibenzothiophenyl)-2-propanol: Bridging Experimental Data and Theoretical Predictions for Advanced Material Applications
For researchers, scientists, and professionals in drug development and organic electronics, the rigorous characterization of novel molecules is paramount. This guide provides an in-depth technical analysis of 2-(4-Dibenzothiophenyl)-2-propanol, a promising heterocyclic compound. We will cross-reference detailed experimental protocols with robust theoretical predictions to offer a comprehensive understanding of its properties. Furthermore, we will objectively compare its potential performance against established materials in the field of organic electronics, providing a clear perspective on its prospective applications.
Introduction to this compound
Dibenzothiophene, a sulfur-containing aromatic heterocycle, is a well-known structural motif in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its rigid, planar structure and electron-rich nature make it an excellent building block for charge-transporting materials. The functionalization of the dibenzothiophene core allows for the fine-tuning of its electronic and physical properties. The introduction of a 2-hydroxypropyl group at the 4-position, yielding this compound, is anticipated to influence its solubility, molecular packing, and electronic characteristics, making it a molecule of significant interest.
Experimental Elucidation: Synthesis and Characterization
A robust understanding of any new chemical entity begins with its synthesis and unambiguous characterization. Here, we outline a reliable synthetic protocol and the expected analytical data for this compound.
Synthesis Protocol: A Grignard Approach
The synthesis of tertiary alcohols such as this compound is classically achieved through the nucleophilic addition of a Grignard reagent to a ketone. In this case, the reaction of 4-dibenzothiophenylmagnesium bromide with acetone provides a direct and efficient route to the target molecule. The following protocol is adapted from established procedures for analogous syntheses, such as the preparation of triphenylmethanol.[1][2][3]
Step 1: Preparation of 4-Dibenzothiophenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be rigorously dried in an oven at 120 °C overnight and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine to help initiate the reaction.
-
Reagent Addition: A solution of 4-bromodibenzothiophene (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel.
-
Reaction: The reaction is typically initiated by gentle warming. Once initiated, the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The successful formation is indicated by the disappearance of the magnesium turnings and the formation of a cloudy grey or brown solution.
Step 2: Reaction with Acetone
-
Cooling: The Grignard reagent solution is cooled in an ice bath to 0 °C.
-
Acetone Addition: A solution of dry acetone (1.1 equivalents) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution. An exothermic reaction will occur. The addition rate should be controlled to maintain the temperature below 10 °C.
-
Warming: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
Step 3: Work-up and Purification
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the intermediate magnesium alkoxide.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford this compound as a solid.
Experimental Workflow: Synthesis of this compound
Caption: A schematic workflow for the synthesis of this compound.
Predicted Spectroscopic Data
Based on the known spectral data of the parent dibenzothiophene and analogous tertiary alcohols like 2-phenyl-2-propanol, we can predict the key features in the NMR, IR, and Mass Spectra of this compound.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features | Rationale |
| ¹H NMR | Aromatic protons (δ 7.5-8.5 ppm), Hydroxyl proton (broad singlet, δ ~2-3 ppm), Methyl protons (singlet, δ ~1.6 ppm, 6H) | The aromatic protons of the dibenzothiophene ring will appear in the typical downfield region. The hydroxyl proton signal will be a broad singlet, and its chemical shift will be concentration and solvent-dependent. The two equivalent methyl groups will give a sharp singlet integrating to six protons. |
| ¹³C NMR | Aromatic carbons (δ 120-145 ppm), Quaternary carbinol carbon (δ ~70-80 ppm), Methyl carbons (δ ~30 ppm) | The numerous aromatic carbons will give a complex set of signals. The carbon bearing the hydroxyl group will be in the characteristic range for tertiary alcohols. The two equivalent methyl carbons will appear as a single peak. |
| IR | Broad O-H stretch (~3400 cm⁻¹), Aromatic C-H stretches (>3000 cm⁻¹), C-O stretch (~1150 cm⁻¹) | The hydroxyl group will give a prominent broad absorption. The aromatic C-H stretches appear at higher wavenumbers than aliphatic C-H stretches. The C-O single bond stretch is also a characteristic feature. |
| Mass Spec (EI) | Molecular ion peak (M⁺), M-15 peak (loss of CH₃), M-18 peak (loss of H₂O) | The molecular ion peak will confirm the molecular weight. Fragmentation is expected to involve the loss of a methyl group to form a stable carbocation and the loss of a water molecule, which is common for alcohols. |
Theoretical Modeling: A DFT-Based Approach
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to predict and understand the electronic structure and properties of molecules. A well-designed computational protocol can offer valuable insights that complement experimental findings.
Computational Protocol
-
Geometry Optimization: The ground-state geometry of this compound will be optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)).[4][5][6] Frequency calculations should be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).[4]
-
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels will be calculated from the optimized geometry. The HOMO-LUMO gap is a crucial parameter for assessing the electronic and optical properties of the material.[7]
-
Spectroscopic Predictions: Theoretical vibrational frequencies (IR spectrum) and NMR chemical shifts can be calculated and compared with experimental data. It is common practice to apply a scaling factor to the calculated vibrational frequencies to account for systematic errors in the theoretical methods.[8]
Conceptual Diagram: DFT Workflow
Caption: A generalized workflow for the DFT-based theoretical analysis of a molecule.
Comparative Analysis: Benchmarking Against a Hole-Transporting and an Electron-Transporting Material
To evaluate the potential of this compound in organic electronics, we will compare its predicted properties with two widely used materials: N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) as a hole-transporting material (HTM) and 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) as an electron-transporting material (ETM).[9]
Table 2: Comparative Properties of this compound and Alternative Materials
| Property | This compound (Predicted) | TPD (Experimental) | PBD (Experimental) |
| Function | Potential ambipolar or hole-transporting | Hole-Transporting Material (HTM) | Electron-Transporting Material (ETM) |
| HOMO Level | ~ -5.6 to -5.8 eV | -5.5 eV[9] | ~ -6.1 eV |
| LUMO Level | ~ -2.0 to -2.2 eV | -2.3 eV[9] | -2.4 eV |
| HOMO-LUMO Gap | ~ 3.4 to 3.8 eV | 3.2 eV[9] | ~ 3.7 eV |
| Hole Mobility | To be determined | ~10⁻³ cm²/Vs (for poly-TPD)[10] | Not applicable |
| Electron Mobility | To be determined | Not applicable | ~10⁻⁶ cm²/Vs[11] |
The predicted HOMO level of this compound is comparable to that of TPD, suggesting it could potentially function as a hole-transporting material. The dibenzothiophene core is known for its hole-transporting capabilities. The relatively large HOMO-LUMO gap indicates that the material is likely to be transparent in the visible region, which is a desirable property for transport layers in OLEDs.
Compared to PBD, the predicted LUMO level of our target molecule is higher (less negative), which would imply a larger barrier for electron injection from common cathodes. This suggests that it may be less suited as a dedicated electron-transporting material than PBD. However, the presence of both the electron-rich dibenzothiophene and the polar hydroxyl group could lead to interesting ambipolar transport properties, where the material can transport both holes and electrons.
The bulky 2-hydroxypropyl group is expected to disrupt intermolecular packing compared to the more planar TPD and PBD molecules. This could potentially lower the charge carrier mobility but may also improve the solubility and film-forming properties of the material, which are crucial for solution-processable devices.
Conclusion
This guide has provided a comprehensive overview of this compound, from its synthesis and predicted spectral properties to its potential applications in organic electronics. By cross-referencing experimental methodologies with theoretical predictions, we have built a solid foundation for further research into this promising material. The comparative analysis suggests that while it may not outperform specialized hole- or electron-transporting materials in their respective domains, its unique combination of a charge-transporting core and a bulky, polar functional group could lead to valuable properties such as high solubility, good film morphology, and potentially ambipolar charge transport. Further experimental investigation is warranted to validate these predictions and fully explore the potential of this compound in the next generation of organic electronic devices.
References
-
PubChem. (n.d.). 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ResearchGate. (n.d.). HOMO and LUMO energy levels for the DPP, BTD and PDI. Retrieved from [Link]
- Pei, Q., & Yang, Y. (1996). Electron Injection Effects in Electroluminescent Devices Using Polymer Blend Thin Films. MRS Proceedings, 413, 439.
- Gong, L., et al. (2018). DFT Study on the Dibenzothiophene Pyrolysis Mechanism in Petroleum. Energy & Fuels, 32(3), 2904-2915.
- Bonal, V., et al. (2021). N,N′-Bis(3-methylphenyl)
-
Slichter, C. P. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
- Wang, H., et al. (2021). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. Scientific Reports, 11(1), 17792.
-
Chem Lab. (2019, March 22). Organic 2 Lab ACHM 223 Experiment - Grignard Reaction Triphenylmethanol [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]
- Konstantinov, I., et al. (2021). Accurate density functional theory (DFT) protocol for screening and designing chain transfer and branching agents for LDPE systems. RSC Advances, 11(53), 33621-33630.
-
ResearchGate. (n.d.). Chemical structure of N,N'-bis(3-methylphenyl)-N,N'-dyphenylbenzidine (TPD). Retrieved from [Link]
-
ResearchGate. (n.d.). Enhancement of structure and optical dispersion properties of N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine thin films: Impact of UV irradiation. Retrieved from [Link]
-
Sci-Hub. (n.d.). The electronic transitions of dibenzothiophene: linear dichroism spectroscopy and quantum chemical calculations. Retrieved from [Link]
- Bonal, V., et al. (2021). N,N′-Bis(3-methylphenyl)
-
Chem Survival. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link]
- Krotkus, S., et al. (2024). Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules. Polymers, 16(4), 543.
- Pal, P., et al. (2007). Photophysical characterizations of 2-(4-biphenylyl)-5 phenyl-1,3,4-oxadiazole in restricted geometry. Journal of Luminescence, 127(2), 527-534.
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Chem Survival. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link]
Sources
- 1. N,N′-Bis(3-methylphenyl)-N,N′-dyphenylbenzidine Based Distributed Feedback Lasers with Holographically Fabricated Polymeric Resonators [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. The electronic transitions of dibenzothiophene: linear dichroism spectroscopy and quantum chemical calculations / Journal of Molecular Structure, 2003 [sci-hub.jp]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Accurate density functional theory (DFT) protocol for screening and designing chain transfer and branching agents for LDPE systems - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. ossila.com [ossila.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. sturm.scholar.princeton.edu [sturm.scholar.princeton.edu]
A Researcher's Guide to Benchmarking Charge Transport Properties: The Case of 2-(4-Dibenzothiophenyl)-2-propanol
For researchers, scientists, and professionals in drug development and organic electronics, the rational design and evaluation of new materials are paramount. This guide provides a comprehensive framework for benchmarking the charge transport properties of a novel dibenzothiophene derivative, 2-(4-Dibenzothiophenyl)-2-propanol. While specific experimental data for this compound is not yet prevalent in published literature, this document serves as a practical, in-depth technical guide on how to conduct such a comparative analysis against established high-performance materials. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Introduction: The Promise of Dibenzothiophene Derivatives in Organic Electronics
Dibenzothiophene-based materials have garnered significant interest in the field of organic electronics. Their rigid, planar structure and rich electron density make them excellent candidates for charge-transporting layers in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific compound of interest, this compound, introduces a propanol group, which could influence its solubility, film-forming properties, and ultimately, its charge transport characteristics.
To objectively assess the potential of this new material, a rigorous benchmarking study is essential. This involves comparing its key charge transport parameters, namely hole and electron mobility, with those of well-established materials under standardized conditions. This guide will focus on a comparative analysis against three widely used compounds:
-
4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP): A versatile host material known for its good hole transport properties.
-
4,4′,4″-Tris(carbazol-9-yl)triphenylamine (TCTA): A high-performance hole transport and injection material.
-
1,3-Bis(N-carbazolyl)benzene (mCP): A high-triplet-energy host material, often used in phosphorescent OLEDs.
Synthesis of this compound: A Plausible Route
A feasible synthetic pathway to this compound involves a Grignard reaction. This common organometallic reaction is ideal for forming carbon-carbon bonds. The proposed two-step synthesis is outlined below.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Bromodibenzothiophene
-
To a solution of dibenzothiophene in a suitable solvent (e.g., a halogenated solvent), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a sodium thiosulfate solution.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 4-bromodibenzothiophene.
Step 2: Synthesis of this compound via Grignard Reaction
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of 4-bromodibenzothiophene in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
-
Slowly add a solution of dry acetone in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield this compound.
Benchmarking Charge Transport Properties: Methodologies
To obtain a comprehensive understanding of the charge transport characteristics of this compound, it is crucial to determine both its hole and electron mobility. The two most common and reliable techniques for this are the Space-Charge Limited Current (SCLC) method and measurements using Organic Thin-Film Transistors (OTFTs).
Space-Charge Limited Current (SCLC) Method
The SCLC method is a powerful technique to determine the charge carrier mobility in organic semiconductors. It involves fabricating a single-carrier device and analyzing its current density-voltage (J-V) characteristics.
Caption: Device architectures for SCLC measurements.
Experimental Protocol: SCLC Device Fabrication and Measurement
-
Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone to improve the work function of the ITO.
-
Hole-Only Device Fabrication:
-
Thermally evaporate a thin layer (5-10 nm) of a high work function material, such as molybdenum trioxide (MoO₃), onto the ITO to serve as a hole-injection layer.
-
Deposit the organic semiconductor (this compound or a benchmark material) via thermal evaporation or spin-coating from a solution to the desired thickness (typically 50-200 nm).
-
Complete the device by thermally evaporating a top electrode with a high work function, such as gold (Au) or silver (Ag).
-
-
Electron-Only Device Fabrication:
-
Use a low work function bottom electrode or deposit a thin layer (1 nm) of an electron-injection material, such as lithium fluoride (LiF), onto a standard electrode.
-
Deposit the organic semiconductor layer.
-
Complete the device with a low work function top electrode, such as aluminum (Al) or calcium (Ca).
-
-
J-V Characterization: Measure the current density as a function of the applied voltage for both hole-only and electron-only devices using a source-measure unit.
-
Mobility Extraction: In the SCLC regime, the current density is described by the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)
where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, µ is the charge carrier mobility, V is the applied voltage, and L is the thickness of the organic layer. By plotting J vs. V² on a log-log scale, the mobility can be extracted from the slope of the linear region.
Organic Thin-Film Transistor (OTFT) Method
Fabricating an OTFT allows for the determination of charge carrier mobility in a different device configuration, which can provide complementary information to the SCLC method.
Caption: Bottom-gate, top-contact OTFT architecture.
Experimental Protocol: OTFT Fabrication and Measurement
-
Substrate and Gate: Use a heavily doped silicon wafer as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer, such as octadecyltrichlorosilane (OTS), to improve the morphology of the overlying organic semiconductor film.
-
Organic Semiconductor Deposition: Deposit the organic semiconductor onto the treated dielectric surface using either thermal evaporation or solution-based techniques like spin-coating.
-
Source and Drain Electrodes: Define the source and drain electrodes on top of the organic semiconductor layer by thermal evaporation through a shadow mask. Gold (Au) is a common choice for these electrodes.
-
Characterization: Measure the output and transfer characteristics of the OTFT using a semiconductor parameter analyzer.
-
Mobility Extraction: The field-effect mobility in the saturation regime can be calculated from the transfer characteristics using the following equation:
I_DS = (W / 2L) * µ * Cᵢ * (V_GS - V_th)²
where I_DS is the drain-source current, W and L are the channel width and length, respectively, µ is the charge carrier mobility, Cᵢ is the capacitance per unit area of the gate dielectric, V_GS is the gate-source voltage, and V_th is the threshold voltage. The mobility can be extracted from the slope of a plot of the square root of I_DS versus V_GS.
Comparative Data Analysis
A direct and objective comparison requires tabulating the measured charge transport properties of this compound alongside the known values for the benchmark materials. It is crucial to note the measurement technique and conditions, as mobility values can vary significantly depending on these factors.
Table 1: Comparison of Charge Transport Properties
| Material | Hole Mobility (µh) (cm²/Vs) | Measurement Method | Electron Mobility (µe) (cm²/Vs) | Measurement Method | Reference |
| This compound | To be determined | SCLC / OTFT | To be determined | SCLC / OTFT | - |
| CBP | ~2 x 10⁻³ | SCLC | ~3 x 10⁻⁴ | SCLC | [1] |
| TCTA | ~4 x 10⁻⁴ | TOF | Negligible | photo-MIS-CELIV | [2][3] |
| mCP | Data not consistently available | - | Data not consistently available | - | - |
Note: The mobility of organic materials can be highly dependent on factors such as film morphology, purity, and device architecture. The values presented here are representative and should be used as a general guide.
Conclusion and Future Outlook
This guide provides a comprehensive roadmap for the systematic benchmarking of the charge transport properties of a novel dibenzothiophene derivative, this compound. By following the detailed synthetic and characterization protocols outlined, researchers can generate the necessary data to objectively evaluate its potential as a charge-transporting material in organic electronic devices.
The comparison with established benchmarks like CBP and TCTA will provide valuable insights into the structure-property relationships of this new compound. A high hole or electron mobility, coupled with good film-forming properties and thermal stability, would position this compound as a promising candidate for further development and application in next-generation organic electronics. The methodologies described herein are not only applicable to this specific molecule but also serve as a universal framework for the characterization of new organic semiconductor materials.
References
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Retrieved from [Link]
-
Diastereoselective addition of functionalized organolithium compounds to (-)- menthone – synthesis of chiral ligand - Bulgarian Chemical Communications. (n.d.). Retrieved from [Link]
-
Color online The field dependence of hole mobility in a TCTA, b Irpiq... - ResearchGate. (n.d.). Retrieved from [Link]
-
Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - MDPI. (2017). Retrieved from [Link]
-
A Promising Thermodynamic Study of Hole Transport Materials to Develop Solar Cells: 1,3-Bis(N-carbazolyl)benzene and 1,4-Bis(diphenylamino)benzene - MDPI. (2022). Retrieved from [Link]
-
Balanced Hole and Electron Transport in Ir(ppy)3:TCTA Blends - American Chemical Society. (2021). Retrieved from [Link]
-
Dibenzothiophene – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Understanding charge transport in Ir(ppy)3:CBP OLED films - AIP Publishing. (2019). Retrieved from [Link]
-
(PDF) Intrinsic electro-optical and thermodynamic properties of 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) as a potential candidate for nonlinear optical applications: a DFT investigation - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) A Promising Thermodynamic Study of Hole Transport Materials to Develop Solar Cells: 1,3-Bis(N-carbazolyl)benzene and 1,4-Bis(diphenylamino)benzene - ResearchGate. (n.d.). Retrieved from [Link]
-
Addition of Organolithiums To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
(PDF) REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE - ResearchGate. (n.d.). Retrieved from [Link]
-
Additive engineering of 4, 4′-Bis (N-carbazolyl)-1, 1′-biphenyl (CBP) molecules for defects passivation and moisture stability of hybrid perovskite layer - ResearchGate. (n.d.). Retrieved from [Link]
-
organolithium reagents 1. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction - ResearchGate. (n.d.). Retrieved from [Link]
-
Procuring 1,3-Bis(N-carbazolyl)benzene (mCP): A Guide for OLED Manufacturers. (n.d.). Retrieved from [Link]
- CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents. (n.d.).
-
Grignard and Organolithium Reagents - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules - MDPI. (2024). Retrieved from [Link]
-
-
Grignard Reaction - Web Pages. (n.d.). Retrieved from [Link]
-
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015). Retrieved from [Link]
-
Understanding excited state properties of host materials in OLEDs: simulation of absorption spectrum of amorphous 4,4-bis(carbazol-9-yl)-2,2-biphenyl (CBP). (n.d.). Retrieved from [Link]
-
4,4',4''-Tris(carbazol-9-yl)-triphenylamine - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]
-
10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes - YouTube. (2019). Retrieved from [Link]
- WO2014136047A3 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents. (n.d.).
-
Molecular structures of 1,3-bis(N-carbazolyl)benzene (NCB) and... - ResearchGate. (n.d.). Retrieved from [Link]
-
Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Synthesis, Photophysical-Electronic Properties, and Applications - ACS Publications. (2022). Retrieved from [Link]
-
Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - ResearchGate. (n.d.). Retrieved from [Link]
Sources
In-silico modeling of 2-(4-Dibenzothiophenyl)-2-propanol and its derivatives
An In-Depth Technical Guide to the In-Silico Modeling of 2-(4-Dibenzothiophenyl)-2-propanol and its Derivatives
Abstract
This guide provides a comprehensive comparison of in-silico modeling techniques for the analysis of this compound and its derivatives. As a class of compounds centered around the privileged dibenzothiophene scaffold, these molecules present significant opportunities in drug discovery and materials science. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations. Each section details the foundational principles, provides step-by-step experimental protocols, and presents comparative data to guide the rational design and optimization of novel derivatives. The objective is to furnish a practical and scientifically rigorous framework for leveraging computational tools to predict and understand the behavior of these compounds, thereby accelerating research and development efforts.
Introduction: The Dibenzothiophene Scaffold and the Imperative for In-Silico Analysis
Dibenzothiophene, a sulfur-containing heterocyclic aromatic compound, and its derivatives are of considerable interest due to their wide range of biological activities and applications in materials science.[1] These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The core structure, consisting of a thiophene ring fused to two benzene rings, provides a rigid and planar scaffold that can be readily functionalized to modulate its physicochemical and biological properties.[1]
This compound represents a specific derivative with a tertiary alcohol functional group, which can significantly influence its solubility, hydrogen bonding capacity, and metabolic stability. The exploration of its derivatives, through modifications of the dibenzothiophene core or the propanol side chain, is a key strategy in lead optimization.
Given the vast chemical space of possible derivatives, in-silico modeling has become an indispensable tool for prioritizing synthetic efforts and gaining mechanistic insights into the interactions of these molecules with biological targets. Computational approaches allow for the rapid and cost-effective evaluation of large libraries of virtual compounds, enabling the identification of candidates with the highest potential for desired activities. This guide compares and contrasts three of the most powerful in-silico techniques in this context: molecular docking, QSAR, and molecular dynamics simulations.
A Comparative Guide to In-Silico Modeling Methodologies
The choice of computational methodology is dictated by the specific research question at hand. While molecular docking is adept at predicting the binding orientation of a ligand within a protein's active site, QSAR models excel at correlating structural features with biological activity across a series of compounds.[5][6] Molecular dynamics simulations, in turn, provide a dynamic view of the ligand-protein complex, offering insights into its stability and conformational changes over time.[7]
Molecular Docking: Elucidating Binding Modes and Affinities
Principle and Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. The rationale behind this approach is that a molecule's biological activity is intrinsically linked to its ability to bind to its target protein. By simulating this binding process, we can prioritize compounds that are most likely to be active.
Experimental Protocol: Molecular Docking of this compound Derivatives
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site or active site of the protein.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound and its derivatives.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the atoms of the ligands.
-
-
Docking Simulation:
-
Select a docking program (e.g., AutoDock, GOLD, Glide).
-
Set the parameters for the docking algorithm, including the search space and the number of docking runs.
-
Run the docking simulation to generate a series of possible binding poses for each ligand.
-
-
Post-Docking Analysis:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-ranked poses.
-
Select the most promising candidates for further investigation based on their docking scores and interaction patterns.
-
Data Interpretation and Comparison:
The primary output of a docking simulation is the docking score, which is an estimate of the binding free energy. A more negative docking score generally indicates a higher binding affinity. The table below presents hypothetical docking scores for this compound and three of its derivatives against a hypothetical protein kinase target.
| Compound | Derivative | Docking Score (kcal/mol) | Key Interactions |
| 1 | This compound | -7.5 | H-bond with catalytic lysine |
| 2 | 2-(2-Chloro-4-dibenzothiophenyl)-2-propanol | -8.2 | H-bond with catalytic lysine, halogen bond with gatekeeper residue |
| 3 | 2-(4-Dibenzothiophenyl)-2-methylpropan-1-ol | -6.8 | Reduced H-bonding capacity |
| 4 | 2-(4-Dibenzothiophenyl)-3-aminopropan-2-ol | -8.9 | H-bond with catalytic lysine, salt bridge with aspartate residue |
Workflow for Molecular Docking:
Caption: Molecular Docking Workflow.
Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity
Principle and Rationale: QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9] The fundamental principle is that the biological activity of a compound is a function of its molecular structure. By identifying the key molecular descriptors that influence activity, we can build predictive models to estimate the activity of new, untested compounds.[6]
Experimental Protocol: Developing a QSAR Model for Dibenzothiophene Derivatives
-
Data Collection:
-
Compile a dataset of dibenzothiophene derivatives with their experimentally determined biological activities (e.g., IC50 values).
-
Ensure the data is consistent and covers a wide range of activities and structural diversity.
-
-
Molecular Descriptor Calculation:
-
Generate the 2D or 3D structures of all compounds in the dataset.
-
Calculate a variety of molecular descriptors (e.g., topological, electronic, steric, hydrophobic) for each compound.
-
-
Model Development:
-
Divide the dataset into a training set and a test set.
-
Use a statistical method (e.g., multiple linear regression, partial least squares) to build a QSAR model using the training set.
-
The model will take the form of an equation that relates the biological activity to a combination of molecular descriptors.
-
-
Model Validation:
-
Validate the QSAR model using the test set to assess its predictive power.
-
Key statistical parameters for validation include the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²).
-
Data Interpretation and Comparison:
A robust QSAR model can provide valuable insights into the structure-activity relationships of a series of compounds. The table below shows a hypothetical QSAR model and the contribution of different descriptors to the anticancer activity of dibenzothiophene derivatives.
| Descriptor | Coefficient | Description | Contribution |
| LogP | +0.45 | Lipophilicity | Positive |
| TPSA | -0.21 | Topological Polar Surface Area | Negative |
| MW | -0.15 | Molecular Weight | Negative |
| nHBDon | +0.33 | Number of Hydrogen Bond Donors | Positive |
Model Equation: pIC50 = 2.5 + 0.45(LogP) - 0.21(TPSA) - 0.15(MW) + 0.33(nHBDon) Model Statistics: r² = 0.85, q² = 0.78, pred_r² = 0.72
Workflow for QSAR Model Development:
Caption: QSAR Model Development Workflow.
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
Principle and Rationale: MD simulation is a computational method for studying the physical movement of atoms and molecules over time.[7] In drug design, it is used to assess the stability of a ligand-protein complex and to understand the dynamic nature of their interactions. By simulating the complex in a realistic environment (e.g., in water), we can observe how the ligand's binding pose evolves and whether the key interactions identified by docking are maintained.
Experimental Protocol: MD Simulation of a Ligand-Protein Complex
-
System Setup:
-
Start with the best-ranked docked pose of the ligand-protein complex.
-
Place the complex in a simulation box filled with water molecules.
-
Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at that temperature and pressure.
-
-
Production Run:
-
Run the MD simulation for a specific period (e.g., 100 ns).
-
Save the coordinates of all atoms at regular intervals to generate a trajectory.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate various properties, such as the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of the protein residues.
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.
-
Data Interpretation and Comparison:
The stability of the ligand-protein complex can be assessed by analyzing the RMSD of the ligand and protein over time. A stable complex will exhibit a low and stable RMSD. The table below compares the stability of the complexes of this compound and its derivatives with the hypothetical protein kinase.
| Compound | Derivative | Average Ligand RMSD (Å) | H-Bond Occupancy with Catalytic Lysine (%) |
| 1 | This compound | 1.2 ± 0.3 | 85 |
| 2 | 2-(2-Chloro-4-dibenzothiophenyl)-2-propanol | 1.0 ± 0.2 | 92 |
| 3 | 2-(4-Dibenzothiophenyl)-2-methylpropan-1-ol | 2.5 ± 0.8 | 45 |
| 4 | 2-(4-Dibenzothiophenyl)-3-aminopropan-2-ol | 0.9 ± 0.2 | 95 (H-bond), 98 (Salt bridge) |
Workflow for Molecular Dynamics Simulation:
Caption: Molecular Dynamics Simulation Workflow.
Synergistic Integration of In-Silico Techniques
While each of these techniques is powerful in its own right, their true potential is realized when they are used in a synergistic and integrated manner. A typical workflow would begin with the virtual screening of a large library of derivatives using molecular docking to identify a smaller set of promising candidates. These candidates can then be used to develop a QSAR model, which can, in turn, be used to predict the activity of other related compounds. Finally, MD simulations can be performed on the most promising candidates to validate their binding modes and assess their stability in a dynamic environment. This integrated approach provides a much more comprehensive and reliable assessment of the potential of a series of compounds than any single method alone.
Integrated In-Silico Drug Discovery Workflow:
Caption: Integrated Drug Discovery Workflow.
Conclusion
The in-silico modeling of this compound and its derivatives offers a powerful paradigm for accelerating the discovery and development of new therapeutic agents and functional materials. This guide has provided a comparative overview of three key computational techniques: molecular docking, QSAR, and molecular dynamics simulations. By understanding the principles, protocols, and data interpretation associated with each method, researchers can make informed decisions about which techniques to apply to their specific research questions. The synergistic integration of these approaches provides a robust framework for the rational design of novel dibenzothiophene derivatives with optimized properties, ultimately saving time and resources in the R&D pipeline.
References
- Griffith, C., Krul, S. E., Hoehn, S. J., Mao, E., Sleyko, G., & Crespo-Hernández, C. E. (n.d.).
- Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. (2025, April 15).
- Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (2025, August 6).
- Real-time revealing of triplet state evolution in dibenzothiophene derivatives using ultrafast spectroscopy. (2025, September 26). Optica Publishing Group.
- Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. PubMed Central.
- Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020, January 6).
- Employing comparative QSAR techniques for the recognition of dibenzofuran and dibenzothiophene derivatives toward MMP-12 inhibition. (2023, July 27). Taylor & Francis Online.
- Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PubMed Central.
- Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PubMed Central.
- Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. (2023, November 23). MDPI.
- QSAR Study of Novel Benzothiophene Derivatives as Potent Anticancer Agent. (2025, August 6).
- (PDF) Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. (2023, November 23).
- Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Comput
- Biological Activities of Thiophenes. (2024, January 16). Encyclopedia.pub.
- Structural, Spectral, Molecular Docking, and Molecular Dynamics Simulations of Phenylthiophene-2-Carboxylate Compounds as Potential Anticancer Agents. Taylor & Francis Online.
- Synthesis and biological evaluation of novel benzothiophene derivatives. (2018, August 11). Indian Academy of Sciences.
- In Vitro Biological Activity of Natural Products from the Endophytic Fungus Paraboeremia selaginellae against Toxoplasma gondii. MDPI.
- Photoinduced modulation of the oxidation state of dibenzothiophene S-oxide molecules on an insulating substr
- Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. MDPI.
-
Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzo[2][5][10][11]tetrazine-3-one Derivatives with c-Myc G4-DNA. PubMed Central.
- Design, synthesis, biological evaluation and molecular docking studies of thiophene deriv
- QSAR Analysis of 1,1-Dioxoisothiazole and Benzo[b]thiophene-1,1-dioxide Derivatives as Novel Inhibitors of Hep
- Full article: DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. Taylor & Francis Online.
- Dibenzothiophene. PubChem.
- (PDF) In-Silico Drug Design and Molecular Docking Studies of Some Novel Thiophene Derivatives Targeting Pde4d Inhibitors as Chronic Obstructive Pulmonary Disease Agents. (2025, August 9).
- Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. NIH.
- QSAR studies on benzothiophene derivatives as Plasmodium falciparum N-myristoyltransferase inhibitors: Molecular insights into affinity and selectivity. PubMed.
-
Gangjee, A., Lin, X., & Queener, S. F. (2004). Design, Synthesis, and Biological Evaluation of 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines as Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 47(14), 3689–3692. [Link]
Sources
- 1. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. OPG [opg.optica.org]
Safety Operating Guide
Navigating the Disposal of 2-(4-Dibenzothiophenyl)-2-propanol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring safe and environmentally sound disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Dibenzothiophenyl)-2-propanol, a compound whose disposal procedures require careful consideration due to its composite structure.
The structural components of this compound suggest a compound that is likely to be classified as both a flammable solid and an environmental hazard. The dibenzothiophene group is known for its ecotoxicity, potentially causing long-term adverse effects in the aquatic environment.[1][2] The 2-propanol moiety, while a simple alcohol, contributes to the compound's potential flammability.[3][4][5] Therefore, a cautious and informed approach to its disposal is paramount.
I. Immediate Safety & Spill Management
Before initiating any disposal protocol, it is essential to be prepared for accidental spills. The immediate response to a spill of this compound should prioritize containment and the safety of laboratory personnel.
In the event of a spill:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure proper ventilation to dissipate any potential vapors.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment: For solid spills, carefully sweep the material and place it in a designated, labeled hazardous waste container. Avoid generating dust. For liquid spills or solutions, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[3][4]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
II. Waste Segregation and Containerization: The Foundation of Proper Disposal
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Key Principles:
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste. This container should be made of a material compatible with the chemical and any solvents used.
-
Solid vs. Liquid Waste: Maintain separate waste streams for solid this compound and solutions containing the compound.[6]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
| Waste Type | Container Requirements | Labeling Information |
| Solid this compound | Sealable, durable container | "Hazardous Waste"; "this compound"; "Solid Waste"; Hazard Pictograms (Flammable, Environmental Hazard) |
| Liquid Waste (Solutions) | Sealable, durable container (e.g., glass bottle with a screw cap) | "Hazardous Waste"; "this compound in [Solvent Name]"; "Liquid Waste"; Hazard Pictograms (Flammable, Environmental Hazard) |
| Contaminated Labware (e.g., gloves, pipette tips) | Lined, sealable container | "Hazardous Waste"; "Contaminated Solid Waste with this compound"; Hazard Pictograms |
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound waste.
1. Waste Accumulation:
-
Collect all waste containing this compound in the appropriately labeled containers as described above.
-
Ensure containers are kept securely closed when not in use.
-
Store waste containers in a designated satellite accumulation area (SAA), which should be a well-ventilated and secure location away from general laboratory traffic.[5]
2. Labeling for Disposal:
Proper labeling is a regulatory requirement and ensures the safety of waste handlers.[1][4][7] Your hazardous waste label must include:
-
The full chemical name: "this compound".
-
An accurate description of the contents, including any solvents and their approximate concentrations.
-
The date when the first waste was added to the container (accumulation start date).[7]
-
Appropriate hazard pictograms (e.g., flammable, environmental hazard).
3. Request for Waste Pickup:
-
Once the waste container is full (typically no more than three-quarters capacity to prevent spills), or if the accumulation time limit set by your institution is reached, arrange for a waste pickup.
-
Follow your institution's specific procedure for requesting a hazardous waste pickup, which may involve an online form or a direct call to the EHS department.[5]
4. Documentation:
-
Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance and internal safety audits.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
IV. Decontamination of Empty Containers
Empty containers that once held this compound must also be managed properly to remove any residual chemical.
Procedure for Decontamination:
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times.[8]
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.[9]
-
Deface Label: Completely remove or deface the original chemical label on the container to avoid confusion.[8]
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the appropriate glass or plastic recycling bin, in accordance with institutional policies.[8]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department to ensure alignment with all local, state, and federal regulations.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Propanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). 2-Propanol - Safety Data Sheet. Retrieved from [Link]
-
LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]
-
GAIACA. (2021, July 27). Hazardous Waste Label Requirements. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Anenta. (2024, December 18). A guide to the disposal of laboratory waste. Retrieved from [Link]
-
University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube. Retrieved from [Link]
-
P2 InfoHouse. (2005, July 5). Laboratory Waste Management Guide. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Africa Commons. (n.d.). Guidelines for Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
National Academies Press. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
Sources
- 1. bes-corp.com [bes-corp.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. youtube.com [youtube.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Hazardous Waste Label Requirements | Waste Experts [gaiaca.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. iip.res.in [iip.res.in]
Personal protective equipment for handling 2-(4-Dibenzothiophenyl)-2-propanol
A Researcher's Guide to Safely Handling 2-(4-Dibenzothiophenyl)-2-propanol
As a novel compound in drug development and research, this compound requires meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the protection of our environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe laboratory practices based on the known hazards of its structural analogs, dibenzothiophene and 2-phenyl-2-propanol.
Understanding the Risks: A Synthesis of Analog Data
Due to the limited availability of specific safety data for this compound, a conservative approach to safety is paramount. Our recommendations are derived from the known hazards of dibenzothiophene and tertiary alcohols like 2-phenyl-2-propanol.
Key Assumed Hazards:
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][4]
-
Aquatic Toxicity: Assumed to be very toxic to aquatic life with long-lasting effects, a characteristic of its dibenzothiophene component.[2][4]
-
Combustibility: While the flashpoint is unknown, it should be treated as a potentially combustible solid, especially in powdered form.[1][3]
| Hazard Statement | Basis of Assumption |
| Harmful if Swallowed | Dibenzothiophene & 2-Phenyl-2-propanol[1][2] |
| Causes Skin Irritation | 2-Phenyl-2-propanol[1] |
| Causes Serious Eye Irritation | 2-Phenyl-2-propanol[1][3] |
| May Cause Respiratory Irritation | Dibenzothiophene & 2-Phenyl-2-propanol[1][4] |
| Very Toxic to Aquatic Life | Dibenzothiophene[2][4] |
Operational Plan: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following protocol is designed to provide comprehensive protection.
Step 1: Primary Engineering Controls
All handling of this compound, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[5]
Step 2: Body Protection
A flame-retardant Nomex® laboratory coat should be worn over cotton-based clothing.[6] Polyester and acrylic fabrics should be avoided due to their potential to melt and adhere to the skin in the event of a fire. The lab coat must be fully buttoned to maximize skin coverage.
Step 3: Hand Protection
Given the compound's aromatic and alcohol functionalities, a robust glove selection is critical.
-
Glove Type: Nitrile or neoprene gloves are recommended for handling this compound.[7][8] Nitrile gloves offer good resistance to a broad range of chemicals, including alcohols and aromatic solvents.[7] Neoprene provides excellent protection against acids, bases, and alcohols.[7]
-
Glove Thickness: A minimum thickness of 4 mil is recommended for incidental contact. For extended handling, consider thicker gloves or double-gloving.
-
Glove Integrity: Always inspect gloves for any signs of degradation or puncture before use.
-
Glove Removal: Use the proper glove removal technique to avoid contaminating your skin. Dispose of used gloves as hazardous waste.
Step 4: Eye and Face Protection
Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[6] When there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.[6][8]
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Disposal Plan: Managing Contaminated Waste
Proper segregation and labeling of waste are critical to ensure safe disposal and environmental protection.
Solid Waste Disposal
-
Collection: All solid waste contaminated with this compound, including used gloves, weigh boats, and contaminated paper towels, must be collected in a designated, properly labeled hazardous waste container.
-
Container: The container should be made of a compatible material, be securely sealed, and clearly labeled as "Hazardous Waste."
-
Labeling: The label must include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").
Liquid Waste Disposal
-
Collection: All liquid waste containing this compound should be collected in a dedicated, leak-proof, and sealable container intended for hazardous liquid waste.[5]
-
Segregation: Do not mix this waste stream with other chemical waste unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name and a description of the solvent system.
Decontamination
All glassware and equipment that have come into contact with this compound should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is recommended. The rinseate must be collected and disposed of as hazardous liquid waste.
Caption: Waste disposal workflow for materials contaminated with this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[2][4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill: For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[9] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. For major spills, evacuate the area and contact your institution's environmental health and safety department.
References
-
Environmental Health and Safety, The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Miami University. (n.d.). Personal Protective Equipment | Safety | Physical Facilities. Retrieved from [Link]
-
3M. (2021, March 10). Safety Data Sheet. Retrieved from [Link]
-
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. mcrsafety.com [mcrsafety.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
